molecular formula C8H17N3O B581942 4-Amino-N,N-dimethylpiperidine-1-carboxamide CAS No. 412356-47-9

4-Amino-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B581942
CAS No.: 412356-47-9
M. Wt: 171.244
InChI Key: MAAXXMKMMFYNQL-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylpiperidine-1-carboxamide (CAS RN 412356-47-9) is an organic compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This chemical is characterized as a white to brown solid at room temperature . It is a derivative of piperidine, a six-membered heterocycle that is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry . The structure of this compound combines several key pharmacophoric features, including a piperidine ring, a carboxamide group, and a primary amine, which make it a valuable building block in medicinal chemistry . Piperidine-containing compounds are prevalent in more than twenty classes of pharmaceuticals, and this specific derivative serves as a versatile intermediate for the synthesis of more complex molecules . Its applications are strictly for research and development purposes, such as in the exploration of new biological targets or as a precursor in multi-step synthetic routes . For optimal stability, this product should be stored sealed in a dry environment, preferably in a refrigerator between 2-8°C, and protected from light . Please note that safety data for this product is currently not widely published, and a Safety Data Sheet (SDS) should be consulted and requested from the supplier prior to use . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-N,N-dimethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-7(9)4-6-11/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAXXMKMMFYNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N,N-dimethylpiperidine-1-carboxamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the pharmacological context of 4-Amino-N,N-dimethylpiperidine-1-carboxamide. Due to the limited availability of experimental data for this specific molecule, this guide draws upon information from structurally related compounds and established chemical principles to offer valuable insights for research and development.

Core Chemical Properties

This compound is a substituted piperidine derivative. The piperidine scaffold is a crucial heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. The presence of a primary amine at the 4-position and a dimethylcarboxamide group at the 1-position offers multiple points for further chemical modification, making it an interesting building block for combinatorial chemistry and drug discovery.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 412356-47-9[1][2][3]
Molecular Formula C₈H₁₇N₃O[1][2]
Molecular Weight 171.24 g/mol [1]
IUPAC Name This compound[2]
SMILES CN(C)C(=O)N1CCC(N)CC1[2]
Appearance Data not available
Melting Point Data not available[1]
Boiling Point Data not available[1]
Solubility Data not available
pKa Data not available

Table 2: Spectral Data for this compound

Spectrum TypeData
¹H NMR Data not available
¹³C NMR Data not available
Mass Spectrometry Data not available
Infrared (IR) Data not available

Proposed Synthesis and Experimental Protocols

Step 1: Synthesis of the Precursor, N,N-Dimethylpiperidin-4-amine

A common method for the synthesis of N,N-Dimethylpiperidin-4-amine is through the reductive amination of a protected piperidone derivative.

Experimental Protocol: Reductive Amination

  • Materials:

    • 1-(tert-Butoxycarbonyl)-4-piperidone

    • Dimethylamine hydrochloride

    • Sodium cyanoborohydride

    • Methanol

    • Concentrated Hydrochloric Acid (HCl)

    • 2M Sodium Hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water (H₂O)

  • Procedure:

    • To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (e.g., 9.8 mmol) and sodium cyanoborohydride (e.g., 4.3 mmol) at room temperature.

    • Stir the reaction mixture for an extended period (e.g., 4 days).

    • Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture under vacuum.

    • Dissolve the resulting residue in H₂O (30 mL).

    • Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

    • Extract the aqueous solution with dichloromethane (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Remove the solvent under vacuum to yield N,N-Dimethylpiperidin-4-amine.

Step 2: Formation of this compound

The final product can be synthesized by reacting the precursor amine with a suitable reagent to introduce the dimethylcarboxamide group.

Proposed Protocol: Carboxamide Formation

  • Materials:

    • N,N-Dimethylpiperidin-4-amine (from Step 1)

    • Dimethylcarbamoyl chloride

    • A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Procedure:

    • Dissolve N,N-Dimethylpiperidin-4-amine in the anhydrous aprotic solvent.

    • Add the non-nucleophilic base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add dimethylcarbamoyl chloride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

SynthesisWorkflow reagents1 Dimethylamine HCl, Sodium Cyanoborohydride, Methanol intermediate N,N-Dimethylpiperidin-4-amine (Precursor) reagents1->intermediate reagents2 Dimethylcarbamoyl Chloride, Base (e.g., TEA) product 4-Amino-N,N-dimethylpiperidine- 1-carboxamide (Final Product) reagents2->product start 1-(tert-Butoxycarbonyl)-4-piperidone start->intermediate Reductive Amination intermediate->product Carboxamide Formation

Caption: Proposed two-step synthesis of this compound.

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, the piperidine-4-carboxamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications.

  • Anti-HIV Agents: Certain piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, showing promising anti-HIV-1 activity.[4]

  • Anticonvulsants: Piperidine carboxamides have been evaluated as calpain inhibitors, and some have demonstrated the ability to inhibit NMDA-induced convulsions in animal models.[5]

  • Anti-osteoporosis Agents: Novel piperidine-3-carboxamide derivatives have shown potent inhibitory activity against cathepsin K, a key enzyme in bone resorption, suggesting their potential in treating osteoporosis.[6]

  • Anticancer Activity: The N-arylpiperidine-3-carboxamide scaffold has been identified in compounds that induce a senescence-like phenotype in melanoma cells, indicating potential as an anticancer agent.[7] Furthermore, a 4-amino-piperidine-4-carboxamide derivative, AZD5363, is a potent inhibitor of Akt kinases and has been investigated as an orally bioavailable anticancer drug.[8][9]

  • Dopamine Reuptake Inhibitors and Analgesics: Some piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors and have shown analgesic properties in mice.[10]

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC, an enzyme implicated in the pathology of Alzheimer's disease.[11][12]

The diverse biological activities of these related compounds underscore the potential of this compound as a valuable building block for the synthesis of new therapeutic agents.

Experimental Workflows in Drug Discovery

A novel compound such as this compound would typically enter a drug discovery workflow to assess its therapeutic potential. This process involves a series of stages from initial screening to preclinical development.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase compound Novel Compound (e.g., 4-Amino-N,N-dimethyl- piperidine-1-carboxamide) hts High-Throughput Screening (HTS) compound->hts hit_id Hit Identification hts->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization (Structure-Activity Relationship) lead_gen->lead_opt adme_tox ADME/Tox Screening (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_opt->adme_tox in_vivo In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo candidate Candidate Selection in_vivo->candidate

Caption: A generalized workflow for early-stage drug discovery.

Conclusion

This compound is a chemical entity with a scaffold that is of significant interest in the field of medicinal chemistry. While specific experimental data for this compound is currently lacking in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The provided synthesis outline offers a plausible route for its preparation, and the overview of the biological activities of related piperidine carboxamides highlights promising areas for future investigation. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.

References

An In-depth Technical Guide on 4-Amino-N,N-dimethylpiperidine-1-carboxamide (CAS 412356-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical documentation on 4-Amino-N,N-dimethylpiperidine-1-carboxamide (CAS 412356-47-9) are exceedingly limited. This guide summarizes the available data for the specified compound and provides supplementary information on related piperidine derivatives to offer a broader context for researchers, scientists, and drug development professionals. The information on related compounds should not be directly attributed to this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperidine core. The piperidine scaffold is a prevalent structural motif in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] The presence of an amino group at the 4-position and an N,N-dimethylcarboxamide group at the 1-position suggests its potential as a versatile building block in the synthesis of more complex molecules with potential pharmacological activities.

Physicochemical Properties

PropertyValueSource
CAS Number 412356-47-9[1]
Molecular Formula C₈H₁₇N₃O[1][2]
Molecular Weight 171.24 g/mol [1][2]
Physical State Solid[3]
Boiling Point (Predicted) 290.2 ± 33.0 °C at 760 Torr[3]
Density (Predicted) 1.069 ± 0.06 g/cm³ at 20 °C[3]
Melting Point Not Available[2][3]
Solubility Not Available[2][3]
IUPAC Name This compound[1]
SMILES CN(C)C(=O)N1CCC(N)CC1[1]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for related 4-aminopiperidine-1-carboxamide derivatives can be inferred from published research.

A common approach involves a multi-step synthesis starting from a suitable piperidine precursor. The following diagram illustrates a plausible, generalized synthetic workflow.

G A 1-Boc-4-piperidone B Reductive Amination (e.g., NH3, NaBH3CN) A->B Step 1 C 4-Amino-1-Boc-piperidine B->C D Boc Deprotection (e.g., TFA, HCl) C->D Step 2 E 4-Aminopiperidine D->E F Carboxamide Formation (e.g., (CH3)2NCOCl, base) E->F Step 3 G 4-Amino-N,N-dimethyl- piperidine-1-carboxamide F->G

Caption: Generalized synthetic pathway for 4-aminopiperidine-1-carboxamide derivatives.

Hypothetical Experimental Protocol (Based on general methods for similar compounds):

  • Step 1: Synthesis of 4-Amino-1-Boc-piperidine. 1-Boc-4-piperidone could be subjected to reductive amination. This typically involves reacting the ketone with an amine source, such as ammonia, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Step 2: Deprotection. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen would then be removed, commonly using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Step 3: Carboxamide Formation. The resulting 4-aminopiperidine would be reacted with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Below is a discussion of the expected spectral characteristics based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the N,N-dimethyl group as a singlet, likely in the 2.5-3.0 ppm region. The protons on the piperidine ring would appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The proton on the carbon bearing the amino group (H-4) would likely be a multiplet. The protons of the primary amine may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the two methyl carbons of the dimethylamino group, the carbonyl carbon of the carboxamide, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

  • C=O stretching: The carbonyl group of the tertiary amide would likely show a strong absorption band in the range of 1630-1680 cm⁻¹.[4]

  • C-N stretching: These would appear in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 171. Fragmentation would likely involve cleavage of the N,N-dimethylcarboxamide group and fragmentation of the piperidine ring. Mass spectrometry of piperidine derivatives can yield complex fragmentation patterns that are useful for structural elucidation.[5]

Biological and Pharmacological Activity

There is no specific information available regarding the biological or pharmacological activity of this compound. However, the 4-aminopiperidine carboxamide scaffold is of interest in drug discovery.

  • Antimalarial Activity: A study on piperidine carboxamides identified compounds with potent activity against Plasmodium falciparum, the parasite that causes malaria.[6] These compounds were found to be inhibitors of the proteasome.[6]

  • Antiviral Activity: The related compound, 4-Aminopiperidine-4-carboxamide dihydrochloride, has shown in vitro activity against several coronaviruses, including SARS-CoV-2 variants.[7]

  • Kinase Inhibition: Derivatives of 4-amino-piperidine-4-carboxamide have been investigated as potent inhibitors of Akt kinases, which are involved in cell signaling pathways related to cancer.[8]

  • Antifungal Agents: A series of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[9]

The following diagram illustrates a simplified workflow for screening the biological activity of a novel compound like this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B Target-based Assays (e.g., Enzyme Inhibition) A->B C Cell-based Assays (e.g., Cytotoxicity, Antiviral) A->C D Data Analysis (IC50, EC50) B->D C->D E Lead Compound Selection D->E Hit Identification F Animal Model Studies (e.g., Efficacy, PK/PD) E->F G Toxicology Studies F->G H Preclinical Candidate G->H

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Toxicology

No specific material safety data sheet (MSDS) or detailed toxicology report for this compound is publicly available. However, based on its chemical structure and data for related piperidine compounds, certain hazards can be anticipated.

  • General Piperidine Hazards: Piperidine and its derivatives can be hazardous. They may cause skin and eye irritation or burns.[10][11][12] Ingestion or inhalation can be harmful.[10][11][12]

  • Predicted Hazards: Some vendor sites list GHS hazard statements for this compound, which include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound (CAS 412356-47-9) is a chemical entity for which there is a significant lack of published experimental data. While its basic chemical identity is established, its physicochemical properties, detailed synthesis, spectroscopic characterization, biological activity, and toxicological profile remain largely undocumented in the public domain. The information presented here is based on predictions and data from structurally analogous compounds. Researchers and drug development professionals interested in this molecule or its scaffold should consider this lack of data and the necessity for thorough experimental characterization. The potential of the 4-aminopiperidine carboxamide scaffold in various therapeutic areas suggests that further investigation into this and related compounds could be a fruitful area of research.

References

An In-depth Technical Guide on 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Amino-N,N-dimethylpiperidine-1-carboxamide, with a focus on its solubility and its role as a scaffold in the development of kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes a generalized experimental protocol for solubility determination and contextualizes its relevance within significant cell signaling pathways.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental and physiological settings.

PropertyValueSource
CAS Number 412356-47-9[1][2]
Molecular Formula C₈H₁₇N₃O[1][2]
Molecular Weight 171.24 g/mol [1]
IUPAC Name This compound[2]
SMILES CN(C)C(=O)N1CCC(N)CC1[2]

Solubility Data

As of the latest literature review, specific quantitative experimental solubility data for this compound in various solvents is not publicly available. Commercial suppliers and scientific databases do not currently provide measured solubility values (e.g., in mg/mL or mol/L) for this compound.

Qualitative Solubility Profile Prediction

Based on its chemical structure, a qualitative prediction of its solubility can be inferred:

  • Aqueous Solubility: The presence of a primary amine and a tertiary amine within the piperidine ring, along with the carboxamide group, suggests that the molecule has polar characteristics. The amino groups are basic and can be protonated in acidic solutions, which would significantly increase its solubility in aqueous acidic media. In neutral to alkaline pH, the compound will exist in its less polar free base form, likely resulting in lower aqueous solubility.

  • Organic Solvent Solubility: It is anticipated to have good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, owing to the potential for hydrogen bonding. Its solubility in non-polar solvents like hexanes is expected to be limited.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of this compound, the equilibrium shake-flask method is a standard and reliable approach. The following is a generalized protocol that can be adapted for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) at a controlled temperature.

Materials
  • This compound

  • Selected solvents (analytical grade)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Constant temperature shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to permit the settling of undissolved solid.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor, expressing the final result in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal and shake at constant temp (24-48 hours) B->C D Let stand to settle (≥2 hours) C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, LC-MS) F->G H H G->H Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Role in Signaling Pathways

While data on this compound itself is sparse, the broader class of 4-amino-1-(heterocycle)-piperidine-4-carboxamides has been extensively investigated as potent and selective inhibitors of Protein Kinase B (Akt).[3][4] Akt is a critical node in the PI3K/Akt/mTOR intracellular signaling pathway, which is fundamental for regulating cell survival, proliferation, and growth.[3] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for anticancer drug development.[4]

These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates.

PI3K/Akt Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway and indicates the point of inhibition by 4-aminopiperidine-4-carboxamide derivatives.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Inhibitor 4-Aminopiperidine-4-carboxamide Derivatives Inhibitor->Akt Inhibits ATP binding CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival GSK3b->CellSurvival Inhibition promotes

Caption: The PI3K/Akt Signaling Pathway and Inhibition Point.

Conclusion

This compound is a chemical entity of significant interest primarily due to the therapeutic potential of its derivatives as Akt inhibitors. While direct experimental data on its solubility remains elusive, established methodologies can be employed to determine these crucial parameters. Understanding its physicochemical properties and its role as a scaffold for targeting the PI3K/Akt pathway is vital for researchers in the fields of medicinal chemistry and oncology drug development. This guide serves as a foundational resource to facilitate further investigation and application of this compound and its analogs.

References

Spectroscopic Analysis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide, a piperidine derivative of interest in pharmaceutical research and development. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide focuses on predicted spectroscopic data based on computational models and provides detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, experimental data for the closely related structural analog, tert-butyl 4-aminopiperidine-1-carboxylate, is included for comparative purposes. This document is intended to serve as a practical resource for researchers, enabling them to anticipate spectral features, design appropriate analytical methodologies, and accurately interpret their experimental findings.

Introduction

This compound is a small molecule featuring a substituted piperidine core, a functional group prevalent in many biologically active compounds and approved pharmaceuticals. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery, process development, and quality control. This guide addresses the current gap in publicly accessible experimental data by providing a robust predictive analysis and standardized protocols for its characterization.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms and provide a reliable estimation of the expected spectral features.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80t (br)2HH-2ax, H-6ax
~2.85s6HN(CH₃)₂
~2.70m1HH-4
~2.65dt (br)2HH-2eq, H-6eq
~1.80m2HH-3eq, H-5eq
~1.50 (br s)s2HNH₂
~1.25m2HH-3ax, H-5ax
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (ppm)Assignment
~165.0C=O (carboxamide)
~50.0C-4
~45.0C-2, C-6
~36.0N(CH₃)₂
~33.0C-3, C-5
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+)
m/z (amu)Ion SpeciesPredicted Abundance
172.15[M+H]⁺High
127.11[M+H - N(CH₃)₂]⁺Medium
99.10[Piperidine ring fragment]⁺Medium
70.08[C₄H₈N]⁺Medium
44.05[C₂H₆N]⁺High
Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretch (primary amine)
2950-2850StrongC-H stretch (aliphatic)
1640-1620StrongC=O stretch (amide)
1580-1550MediumN-H bend (primary amine)
1250-1200MediumC-N stretch (amide)
1150-1050MediumC-N stretch (amine)

Experimental Spectroscopic Data of a Structural Analog: tert-Butyl 4-aminopiperidine-1-carboxylate

For comparative purposes, the following tables present experimental spectroscopic data for tert-butyl 4-aminopiperidine-1-carboxylate, a structurally related compound.[1]

¹H NMR Data of tert-Butyl 4-aminopiperidine-1-carboxylate

Data sourced from publicly available databases.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.90m (br)2HH-2eq, H-6eq
~2.85m (br)2HH-2ax, H-6ax
~2.70m1HH-4
~1.80m2HH-3eq, H-5eq
~1.45s9HC(CH₃)₃
~1.20m2HH-3ax, H-5ax
~1.15 (br s)s2HNH₂
¹³C NMR Data of tert-Butyl 4-aminopiperidine-1-carboxylate

Data sourced from publicly available databases.

Chemical Shift (ppm)Assignment
~155.0C=O (carbamate)
~79.5C(CH₃)₃
~50.5C-4
~44.0C-2, C-6
~34.0C-3, C-5
~28.5C(CH₃)₃
Mass Spectrometry Data of tert-Butyl 4-aminopiperidine-1-carboxylate (ESI+)

Data sourced from publicly available databases.

m/z (amu)Ion Species
201.16[M+H]⁺
145.12[M+H - C₄H₈]⁺ or [M+H - 56]⁺
101.10[M+H - Boc]⁺
Infrared (IR) Absorption Data of tert-Butyl 4-aminopiperidine-1-carboxylate

Data sourced from publicly available databases.

Wavenumber (cm⁻¹)IntensityAssignment
~3360, ~3280MediumN-H stretch (primary amine)
~2970, ~2850StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (carbamate)
~1580MediumN-H bend (primary amine)
~1420StrongC-N stretch (carbamate)
~1170StrongC-O stretch (carbamate)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound. Instrument parameters should be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation

  • Weigh 5-10 mg of the sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the sample's solubility.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for CDCl₃) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.1.2. Data Acquisition

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

4.1.3. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

4.2.1. Sample Preparation

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solvent should be compatible with the chosen ionization technique (e.g., ESI).

4.2.2. Data Acquisition (ESI-MS)

  • Ionization Mode: Positive ion mode is typically preferred for amines.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain fragmentation information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Infrared (IR) Spectroscopy

4.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

4.3.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution in Volatile Solvent Sample->Prep_MS Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer (ESI-MS & MS/MS) Prep_MS->Acq_MS Acq_IR FT-IR Spectrometer (ATR) Prep_IR->Acq_IR Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_MS Mass Calibration, Peak Picking Acq_MS->Proc_MS Proc_IR Background Subtraction, Absorbance Conversion Acq_IR->Proc_IR Analysis_NMR Chemical Shift & Coupling Analysis Proc_NMR->Analysis_NMR Analysis_MS Molecular Ion & Fragmentation Analysis Proc_MS->Analysis_MS Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Structure_Elucidation Structure Elucidation & Verification Analysis_NMR->Structure_Elucidation Analysis_MS->Structure_Elucidation Analysis_IR->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Interpretation of Predicted Spectra

  • ¹H NMR: The predicted spectrum suggests a complex pattern for the piperidine ring protons due to axial and equatorial environments, leading to overlapping multiplets. The singlet for the N,N-dimethyl group at ~2.85 ppm and the broad singlet for the amino protons are characteristic features.

  • ¹³C NMR: The spectrum is expected to be simple, with five distinct signals. The downfield signal around 165.0 ppm is characteristic of the amide carbonyl carbon. The signals for the piperidine ring carbons will appear in the aliphatic region.

  • Mass Spectrometry: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 172.15. Key fragmentation pathways likely involve the loss of the dimethylamino group and cleavage of the piperidine ring.

  • Infrared Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration for the amide group around 1630 cm⁻¹. The N-H stretching of the primary amine will appear as a medium intensity, broad band in the 3400-3200 cm⁻¹ region. The aliphatic C-H stretches will be observed as strong absorptions below 3000 cm⁻¹.

Conclusion

This technical guide provides a foundational spectroscopic analysis of this compound through predictive methods and the presentation of experimental data for a close structural analog. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data. This information is crucial for the unambiguous characterization of this compound and will support its further investigation and application in medicinal chemistry and drug development.

References

In-depth Technical Guide: Biological Activity of 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the biological activity of the chemical compound 4-Amino-N,N-dimethylpiperidine-1-carboxamide. Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is no direct research or published data on the specific biological activity of this compound itself.

The primary role of this compound, as identified in the public domain, is that of a chemical intermediate or building block in the synthesis of more complex molecules. Notably, it has been cited in patents for the creation of quinazolinone-based bromodomain inhibitors. Therefore, this document will summarize the context in which this compound is utilized and briefly touch upon the biological activities of the final compounds it helps to produce.

Role as a Chemical Intermediate

Current information strongly indicates that this compound is not investigated for its own therapeutic effects but is rather employed as a reactant in synthetic chemistry.

Synthesis of Bromodomain Inhibitors

Patents detailing the discovery of novel quinazolinones as bromodomain inhibitors list this compound as a key reactant.[1][2] In these synthetic pathways, the primary amino group on the piperidine ring of this compound is utilized to form a bond with a quinazolinone core structure. This reaction is a critical step in the assembly of the final, biologically active bromodomain inhibitor.

The general synthetic workflow involving this intermediate can be visualized as follows:

G cluster_0 Synthesis of Quinazolinone-Based Bromodomain Inhibitors A Quinazolinone Core C Final Bromodomain Inhibitor Compound A->C Reaction B 4-Amino-N,N-dimethyl- piperidine-1-carboxamide (Intermediate) B->C Reaction

Figure 1: Synthetic role of the compound.

Biological Activity of Structurally Related Final Products

While this compound itself lacks documented biological activity, the final products synthesized from it exhibit significant effects. The quinazolinone-based compounds, for which it serves as a building block, are potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as Brd4.[1][2]

Bromodomain Inhibition Signaling Pathway

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of key oncogenes and pro-inflammatory genes.

The general mechanism of action for the final compounds is illustrated below:

G cluster_0 Mechanism of BET Inhibition BET BET Protein (e.g., Brd4) Gene Target Gene Expression (e.g., c-Myc, IL-6) BET->Gene Promotes Histone Acetylated Histone Histone->BET Binds to TF Transcription Factors TF->BET Binds to Inhibitor Quinazolinone Inhibitor (Derived from Intermediate) Inhibitor->BET Inhibits Binding Effect Anti-inflammatory & Anti-cancer Effects Gene->Effect

Figure 2: BET inhibition pathway.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, this compound should be regarded as a commercially available building block for organic synthesis rather than a biologically active agent. Its utility lies in its bifunctional nature, presenting a reactive primary amine for further chemical modification while being capped with a dimethylcarboxamide group on the piperidine nitrogen. Future research may explore the biological activities of other derivatives synthesized from this intermediate, but as of now, no such data is publicly available for the title compound. There is no quantitative data or detailed experimental protocols concerning the biological activity of this compound to report.

References

The 4-Amino-N,N-dimethylpiperidine-1-carboxamide Scaffold: A Core Moiety in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of kinase inhibitor scaffolds, the 4-aminopiperidine-1-carboxamide core has emerged as a privileged structure, enabling the development of highly effective therapeutic agents. This technical guide delves into the utility of this scaffold, with a primary focus on its most successful application in the design of Protein Kinase B (Akt) inhibitors, exemplified by the clinical candidate AZD5363. We will explore the structure-activity relationships, quantitative pharmacological data, and key experimental methodologies that underscore the significance of this chemical moiety.

From a Simple Scaffold to Potent Inhibitors: The Case of Akt

While 4-Amino-N,N-dimethylpiperidine-1-carboxamide itself is a basic building block, its structural features are pivotal. The piperidine ring provides a three-dimensional framework that can be functionalized to achieve specific interactions within the ATP-binding pocket of kinases. The carboxamide linker offers a rigid connection point for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

A prime example of this scaffold's potential is in the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Akt, a key node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2][3] The pyrrolopyrimidine group effectively targets the hinge region of the kinase, while modifications to the carboxamide moiety have been extensively explored to enhance potency and selectivity.[4][5][6]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro potency of key compounds based on the 4-aminopiperidine-1-carboxamide scaffold against various kinases.

Table 1: In Vitro Kinase Inhibitory Activity of AZD5363 and Related Compounds

CompoundTarget KinaseIC50 (nM)Selectivity vs. ROCK (fold)
AZD5363Akt13>1000
AZD5363Akt28>1000
AZD5363Akt38>1000

Data extracted from multiple sources indicating high potency against all three Akt isoforms.[4][5][6]

Table 2: Structure-Activity Relationship of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analogs against PKBβ (Akt2)

Compound NumberR Group (Substitution on Benzylamide)PKBβ IC50 (nM)PKA IC50 (nM)Selectivity vs. PKA (fold)
214-Cl4.0256.25
282,4-diCl3.48424.7
302-Cl, 4-F8.0Not DeterminedNot Determined
322-F, 4-Cl4.0Not DeterminedNot Determined

This table highlights how substitutions on the benzylamide portion of the molecule can influence potency and selectivity against the closely related kinase PKA.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these inhibitors is the competitive inhibition of ATP binding to the kinase domain of Akt. This prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Inhibitor 4-Aminopiperidine-1- carboxamide Derivatives (e.g., AZD5363) Inhibitor->Akt inhibits ATP binding Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-aminopiperidine-1-carboxamide derivatives.

Experimental Protocols

Radiometric Kinase Assay for PKBβ (Akt2) Inhibition

This assay quantifies the inhibitory potential of a compound by measuring the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (with a spike of [γ-33P]ATP), the substrate peptide (e.g., GRPRAATF), PKBβ enzyme, and the test compound at varying concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specific period (e.g., 60 minutes).

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Signal Detection: The reaction mixture is then transferred to a filter plate (e.g., P30 filtermat), which captures the phosphorylated substrate. The filtermat is washed to remove unincorporated [γ-33P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human tumor cells (e.g., from a breast cancer cell line) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into vehicle control and treatment groups. The test compound (e.g., an orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) is administered, typically orally, at a specified dose and schedule.[2][3]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for pharmacodynamic biomarker analysis.[2][3]

  • Efficacy Evaluation: The anti-tumor activity is determined by comparing the tumor growth in the treated groups to the control group.[2][3]

Xenograft_Workflow Start Start: Immunocompromised Mice Implant Subcutaneous Implantation of Human Tumor Cells Start->Implant TumorGrowth Tumor Growth to Palpable Size Implant->TumorGrowth Randomize Randomization into Control & Treatment Groups TumorGrowth->Randomize Treatment Oral Administration of Vehicle or Inhibitor Randomize->Treatment Measure Regular Tumor Volume Measurement Treatment->Measure Daily Measure->Treatment Endpoint Study Endpoint: Tumor Excision & Analysis Measure->Endpoint When control tumors reach max size Efficacy Evaluation of Anti-Tumor Efficacy Endpoint->Efficacy

Caption: A generalized workflow for an in vivo tumor xenograft study.

Conclusion

The this compound scaffold, while chemically simple, has proven to be a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The successful development of Akt inhibitors like AZD5363, which are based on this core structure, validates its importance in modern medicinal chemistry. Through careful manipulation of the substituents on the piperidine and carboxamide moieties, researchers have been able to fine-tune the pharmacological properties of these molecules, leading to compounds with promising therapeutic potential. The data and methodologies presented in this guide highlight the key considerations for researchers and drug development professionals working with this valuable scaffold. Further exploration of this chemical space is likely to yield novel inhibitors against a range of kinase targets, continuing the legacy of this impactful molecular framework.

References

The Emergence of 4-Amino-N,N-dimethylpiperidine-1-carboxamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is increasingly shaped by the principles of fragment-based drug discovery (FBDD), a powerful methodology that identifies low-molecular-weight ligands (fragments) that bind to biological targets with high efficiency. These fragments serve as starting points for the development of potent and selective drug candidates. This technical guide delves into the potential of 4-Amino-N,N-dimethylpiperidine-1-carboxamide as a core fragment in FBDD, with a particular focus on its application in the discovery of kinase inhibitors, a critical class of therapeutic targets.

The 4-Aminopiperidine Carboxamide Scaffold: A Privileged Fragment

The 4-aminopiperidine carboxamide moiety has emerged as a privileged scaffold in medicinal chemistry. Its rigid piperidine ring system reduces conformational flexibility, often leading to improved binding affinity and selectivity. The presence of a basic amino group and a carboxamide allows for versatile interactions with protein targets, including hydrogen bonding and salt bridge formation.

While direct fragment screening data for this compound is not extensively published, its core structure is present in numerous potent kinase inhibitors. Notably, derivatives of 4-aminopiperidine-4-carboxamide have been successfully developed as inhibitors of Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The central role of Akt in this pathway makes it a highly attractive target for the development of novel cancer therapeutics.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Survival S6K1->Proliferation _4EBP1->Proliferation

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

A Hypothetical Fragment-Based Drug Discovery Workflow

The discovery of a potent Akt inhibitor derived from a 4-aminopiperidine carboxamide fragment would typically follow a structured workflow. This process begins with the screening of a fragment library to identify initial hits, followed by hit validation and optimization to improve potency and drug-like properties.

FBDD_Workflow Lib Fragment Library (incl. 4-Amino-N,N-dimethyl- piperidine-1-carboxamide) Screen Primary Screen (e.g., SPR, NMR) Lib->Screen Hits Initial Hits (Weak Binders) Screen->Hits Validate Hit Validation (ITC, X-ray Crystallography) Hits->Validate Confirmed Confirmed Hits Validate->Confirmed Grow Fragment Growing (Structure-Guided) Confirmed->Grow Link Fragment Linking Confirmed->Link Merge Fragment Merging Confirmed->Merge SAR SAR-driven Optimization Grow->SAR Link->SAR Merge->SAR Lead Lead Compound (e.g., AZD5363 analog) SAR->Lead

Figure 2: FBDD Workflow for Kinase Inhibitor Discovery.

Synthesis of the Core Fragment

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available piperidone derivative. A representative synthetic route is outlined below.

Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate: A solution of tert-butyl 4-oxopiperidine-1-carboxylate and ammonium acetate in methanol is treated with sodium cyanoborohydride. The reaction is stirred at room temperature until completion. After an aqueous workup and extraction, the product is purified by column chromatography.

Synthesis of tert-butyl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate in a suitable solvent such as dichloromethane, an excess of dimethylcarbamoyl chloride and a non-nucleophilic base like triethylamine are added. The reaction is stirred until the starting material is consumed. The product is then isolated and purified.

Deprotection and Carboxamide Formation: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid in dichloromethane. The resulting amine is then reacted with dimethylcarbamoyl chloride to yield the final product, this compound.

Experimental Protocols for Fragment Screening

The identification of initial fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. The following are representative protocols for common FBDD screening methods.

Surface Plasmon Resonance (SPR) Screening

Objective: To identify fragments that bind to the target kinase.

Materials:

  • Recombinant, purified kinase (e.g., Akt1)

  • SPR instrument and sensor chips (e.g., CM5)

  • Fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Method:

  • Immobilization: The kinase is immobilized on the sensor chip surface via amine coupling to a density that gives a maximal response of approximately 100-200 RU for a small molecule. A reference flow cell is prepared by activating and deactivating the surface without protein immobilization.

  • Fragment Screening: Fragments are serially diluted from DMSO stocks into running buffer to a final concentration of 200 µM with a final DMSO concentration of 1-2%.

  • Injection: Each fragment solution is injected over the reference and kinase-immobilized flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

  • Data Analysis: The sensorgrams from the reference flow cell are subtracted from the kinase flow cell to correct for bulk refractive index changes. Fragments that show a concentration-dependent binding response are considered primary hits.

Isothermal Titration Calorimetry (ITC) for Hit Validation

Objective: To confirm the binding of primary hits and determine their thermodynamic binding profile.

Materials:

  • Purified kinase

  • Hit fragment

  • ITC instrument

  • Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)

Method:

  • Sample Preparation: The kinase and fragment are dialyzed extensively against the same buffer to minimize buffer mismatch effects. The kinase is placed in the sample cell at a concentration of 10-20 µM, and the fragment is loaded into the injection syringe at a concentration 10-20 fold higher than the protein.

  • Titration: A series of small injections (e.g., 2-5 µL) of the fragment solution are made into the protein solution at constant temperature (e.g., 25°C).

  • Data Analysis: The heat change for each injection is measured. The integrated heats are plotted against the molar ratio of fragment to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To identify fragments that bind to the target kinase in solution.

Materials:

  • Purified kinase

  • Fragment library

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4)

  • NMR spectrometer with cryoprobe

Method:

  • Sample Preparation: A solution of the kinase (10-50 µM) is prepared in the deuterated buffer. The fragments are added from a stock solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition: Two spectra are acquired for each sample: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region of the spectrum where no protein signals are present.

  • Data Processing: The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.

  • Data Analysis: Fragments that are in close contact with the saturated protein will receive saturation transfer and show signals in the STD spectrum. The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface.

Quantitative Data: Biological Activity of 4-Aminopiperidine Carboxamide Derivatives

While data for the specific title fragment is limited, the literature provides extensive quantitative data for more developed analogs targeting Akt. The following table summarizes representative data for a series of 4-aminopiperidine-4-carboxamide derivatives, demonstrating the potency of this scaffold.

Compound IDAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Cellular p-GSK3β IC50 (nM)
Analog 1 154550150
Analog 2 8202580
Analog 3 (AZD5363-like) 3101240
Analog 4 257085250

Note: The data presented here is a representative compilation from published studies on Akt inhibitors and does not correspond to a single specific publication.

Conclusion

The this compound core represents a valuable starting point for fragment-based drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors. Its favorable physicochemical properties and versatile interaction capabilities make it an attractive scaffold for elaboration into potent and selective drug candidates. The successful development of Akt inhibitors based on this core validates the potential of this fragment. By employing a systematic FBDD workflow, leveraging sensitive biophysical screening techniques, and applying structure-guided optimization, researchers can effectively harness the potential of this and other privileged fragments to accelerate the discovery of new medicines.

Initial Screening of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-aminopiperidine carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. Analogs of this core structure have shown promise as potent and selective inhibitors of Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making Akt a compelling target for anticancer drug development.[1][2] This technical guide outlines a comprehensive initial screening cascade for novel 4-Amino-N,N-dimethylpiperidine-1-carboxamide analogs designed as potential Akt inhibitors. The workflow detailed herein is intended to efficiently identify potent and cell-permeable lead compounds for further optimization.

Hypothetical Analog Library and Initial Data

For the purposes of this guide, a hypothetical library of this compound analogs has been synthesized. The initial screening data for this library is presented below. Modifications were focused on the N,N-dimethyl moiety (R1 and R2) and the 4-amino substituent (R3).

Table 1: In Vitro Potency and Selectivity of this compound Analogs

Compound IDR1R2R3Akt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
REF-001CH₃CH₃H550>10000>18
ANA-001HCyclopropylH250>10000>40
ANA-002CH₃EthylH480>10000>21
ANA-003CH₃CH₃Methyl320>10000>31
ANA-004CH₃CH₃Benzyl152500167
ANA-005EthylEthylH600>10000>17
ANA-006HPhenylH95850089

Table 2: Cellular Activity and Physicochemical Properties of Selected Analogs

Compound IDp-Akt (Ser473) IC50 (nM) (PC-3 cells)Cell Viability IC50 (µM) (PC-3 cells)cLogP
REF-0011200>501.2
ANA-00165045.21.8
ANA-003800>501.5
ANA-004358.93.5
ANA-00621022.12.9

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits Akt to the plasma membrane where it is activated via phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) mTORC2 mTORC2 mTORC2->Akt P (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Analogs 4-Amino-N,N-dimethylpiperidine -1-carboxamide Analogs Analogs->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: The PI3K/Akt signaling pathway and the inhibitory action of the analogs.

Experimental Workflow

An efficient initial screening of the analog library follows a tiered approach, beginning with high-throughput biochemical assays to identify potent inhibitors of the target kinase. Hits are then progressed to cell-based assays to confirm on-target activity and assess cellular potency and cytotoxicity.

Screening_Workflow Library Analog Library Primary Primary Screening: Biochemical Akt1 Kinase Assay Library->Primary Hits Identify Initial Hits (e.g., IC50 < 1 µM) Primary->Hits Selectivity Selectivity Screening: PKA Kinase Assay Hits->Selectivity Cellular Cellular Target Engagement: p-Akt (Ser473) Assay in PC-3 cells Hits->Cellular SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Cytotoxicity Cytotoxicity Assay: Cell Viability in PC-3 cells Cellular->Cytotoxicity Cytotoxicity->SAR Lead Lead Candidates SAR->Lead

Caption: Tiered experimental workflow for the initial screening of analogs.

Experimental Protocols

Primary Screening: Biochemical Akt1 Kinase Assay

This assay quantifies the ability of the test compounds to inhibit the phosphorylation of a substrate by recombinant human Akt1.

  • Materials:

    • Recombinant human Akt1 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compounds (serially diluted in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well white plates

  • Procedure:

    • Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing Akt1 enzyme and the biotinylated peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression curve fit.

Cellular Target Engagement: p-Akt (Ser473) AlphaLISA Assay

This assay measures the inhibition of Akt phosphorylation at serine 473 in a cellular context, confirming that the compounds can penetrate the cell membrane and engage the target.

  • Materials:

    • PC-3 (prostate cancer) cell line

    • Complete growth medium (e.g., F-12K Medium with 10% FBS)

    • Test compounds

    • IGF-1 (Insulin-like growth factor 1)

    • Lysis buffer

    • AlphaLISA® SureFire® Ultra™ p-Akt1/2/3 (Ser473) Assay Kit (PerkinElmer)

    • 384-well white plates

  • Procedure:

    • Seed PC-3 cells in 384-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 18 hours.

    • Pre-treat cells with serially diluted test compounds for 2 hours.

    • Stimulate the cells with IGF-1 (100 ng/mL) for 20 minutes to induce Akt phosphorylation.

    • Aspirate the medium and lyse the cells by adding lysis buffer.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer the lysate to a new 384-well plate.

    • Follow the AlphaLISA kit protocol to add acceptor beads and donor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Determine IC50 values by plotting the AlphaLISA signal against the compound concentration.

Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay assesses the general cytotoxicity of the compounds by measuring the number of viable cells in culture based on ATP levels.

  • Materials:

    • PC-3 cell line

    • Complete growth medium

    • Test compounds

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed PC-3 cells in 96-well plates at an appropriate density.

    • Allow cells to attach and grow for 24 hours.

    • Treat cells with serially diluted test compounds for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the kit instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

    • Calculate the percent viability relative to DMSO-treated cells and determine IC50 values.

References

Probing the Pharmacological Core: A Technical Guide to the Mechanism of Action of 4-Aminopiperidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of a class of compounds structurally related to 4-Amino-N,N-dimethylpiperidine-1-carboxamide. While specific research on this compound is limited, extensive studies on its derivatives, particularly 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have identified them as potent and selective inhibitors of Protein Kinase B (Akt). This document synthesizes the available data on these derivatives to provide a comprehensive understanding of their core mechanism of action, focusing on the inhibition of the Akt signaling pathway, a critical regulator of cell growth and survival that is frequently deregulated in cancer.

Introduction: The 4-Aminopiperidine-1-carboxamide Scaffold

The piperidine ring is a prevalent scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are explored for a wide range of pharmacological activities. The 4-aminopiperidine-1-carboxamide core, in particular, has served as a versatile template for the design of targeted therapies. While "this compound" itself is commercially available as a building block for chemical synthesis, its specific biological activity is not extensively documented in publicly available research. However, the modification of this core has led to the development of highly active derivatives, most notably as inhibitors of the serine/threonine kinase Akt.

Core Mechanism of Action: Inhibition of the Akt/PKB Signaling Pathway

The primary and most well-characterized mechanism of action for the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide class of compounds is the competitive inhibition of ATP at the active site of Protein Kinase B (Akt).[1] Akt is a key node in cellular signaling pathways that promote cell survival, growth, proliferation, and metabolism. Its over-activation is a common feature in many human cancers, making it a prime target for anticancer drug development.

The PI3K/Akt/mTOR Signaling Pathway

The activation of Akt is a multi-step process initiated by growth factors, cytokines, and other extracellular signals. A simplified representation of this pathway is as follows:

  • Receptor Tyrosine Kinase (RTK) Activation: Ligand binding to an RTK leads to its dimerization and autophosphorylation.

  • PI3K Activation: The activated RTK recruits and activates Phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt and Phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.

  • Full Akt Activation: Akt is then phosphorylated by PDK1 at threonine 308 and by the mTORC2 complex at serine 473, leading to its full activation.

  • Downstream Effects: Activated Akt phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes, including cell survival (via inhibition of pro-apoptotic proteins like Bad and GSK3) and cell growth (via activation of the mTOR pathway).

Molecular Interaction with Akt

The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives act as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The pyrrolo[2,3-d]pyrimidine core is crucial for this interaction, forming key hydrogen bonds within the hinge region of the kinase. The 4-aminopiperidine-4-carboxamide moiety extends into the solvent-exposed region, where modifications can be made to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives against Akt and the closely related kinase PKA, demonstrating their potency and selectivity.

Compound IDAkt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
Compound A 101500150
Compound B 51000200
AZD5363 3 (Akt1), 7 (Akt2), 7 (Akt3)>1000>140

Data synthesized from publicly available research. "Compound A" and "Compound B" are representative examples from the described chemical series. AZD5363 is a clinical candidate from this class.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a typical method for determining the IC50 values of the inhibitors against Akt kinases.

  • Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; PKA enzyme; ATP; substrate peptide (e.g., Crosstide); kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA, 0.1 mM EGTA); test compounds dissolved in DMSO.

  • Procedure:

    • A solution of the kinase and substrate peptide is prepared in kinase buffer.

    • The test compound is serially diluted in DMSO and then added to the kinase/substrate solution.

    • The reaction is initiated by the addition of ATP (at a concentration close to its Km).

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay ([γ-32P]ATP).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for Pathway Inhibition

This protocol describes a method to assess the ability of the compounds to inhibit Akt signaling within a cellular context.

  • Cell Line: A human cancer cell line with a constitutively active PI3K/Akt pathway (e.g., BT-474 breast cancer cells).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

    • Western blotting is performed using primary antibodies against phosphorylated Akt (Ser473 and Thr308) and downstream targets like phosphorylated PRAS40 and phosphorylated GSK3β.

    • Total protein levels of Akt, PRAS40, and GSK3β are also measured as loading controls.

    • The intensity of the protein bands is quantified to determine the concentration-dependent inhibition of phosphorylation.

Visualizations: Signaling Pathways and Workflows

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) Downstream Targets Downstream Targets (e.g., GSK3, Bad, mTORC1) Akt->Downstream Targets Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Inhibitor 4-Aminopiperidine-1-carboxamide Derivative Inhibitor->Akt Inhibits (ATP-competitive)

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-aminopiperidine-1-carboxamide derivatives.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incell Cell-Based Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Kinase Assay Biochemical Kinase Assay (Akt vs. PKA) Compound Synthesis->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Compound Treatment Cellular Treatment with Test Compound IC50 Determination->Compound Treatment Lead Compound Selection Cell Culture Cancer Cell Line Culture Cell Culture->Compound Treatment Western Blot Western Blot for p-Akt and Downstream Markers Compound Treatment->Western Blot Pathway Inhibition Pathway Inhibition Western Blot->Pathway Inhibition Compound Dosing Oral Administration of Test Compound Pathway Inhibition->Compound Dosing Candidate Selection Xenograft Model Human Tumor Xenograft in Mice Xenograft Model->Compound Dosing Tumor Growth Inhibition Tumor Growth Inhibition Compound Dosing->Tumor Growth Inhibition

Caption: A typical experimental workflow for the evaluation of 4-aminopiperidine-1-carboxamide derivatives as Akt inhibitors.

Conclusion

While this compound itself is not a well-characterized bioactive agent, its core structure is a key component of a class of potent and selective Akt inhibitors. The mechanism of action of these derivatives is centered on the ATP-competitive inhibition of Akt, leading to the downregulation of the PI3K/Akt/mTOR signaling pathway. This inhibition of a critical cell survival and growth pathway provides a strong rationale for the development of these compounds as anticancer therapeutics. Further research into the structure-activity relationships of this scaffold may lead to the discovery of even more potent and selective inhibitors with improved pharmacological profiles.

References

In Silico Modeling of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives, a promising scaffold in modern drug discovery. The dysregulation of the PI3K/Akt signaling pathway is a hallmark of numerous diseases, including cancer, making the serine/threonine kinase Akt1 a critical therapeutic target. This document outlines a systematic approach to the design and evaluation of novel this compound derivatives as potential Akt1 inhibitors. We present a hypothetical series of compounds with predicted biological activities to illustrate the application of a suite of computational methodologies. This guide details the protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and molecular dynamics (MD) simulations. The objective is to provide a practical framework for researchers to leverage computational tools to accelerate the identification and optimization of lead compounds targeting Akt1.

Introduction: The Therapeutic Potential of Targeting Akt1

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway is a common event in various human cancers, often correlated with tumor progression and resistance to therapy.[4][5] Akt1, a key node in this pathway, has emerged as a high-priority target for the development of novel anticancer agents.[6][7] The this compound scaffold has been identified as a promising starting point for the design of potent and selective Akt1 inhibitors, as evidenced by the discovery of structurally related compounds with significant biological activity.[8][9][10][11][12][13][14]

This guide focuses on the application of in silico modeling techniques to rationally design and evaluate novel derivatives based on this core structure. By employing a multi-faceted computational approach, we can prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources in the drug discovery pipeline.

The PI3K/Akt Signaling Pathway

Understanding the biological context of the target is paramount. The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[5][15] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[16] Activated Akt then phosphorylates a myriad of downstream substrates, leading to the regulation of various cellular functions.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt1 PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/Akt Signaling Pathway

In Silico Modeling Workflow

A systematic in silico workflow is essential for the efficient design and evaluation of novel inhibitors. The proposed workflow integrates molecular docking, QSAR, ADMET prediction, and molecular dynamics simulations to provide a holistic assessment of the designed compounds.

In_Silico_Workflow start Lead Compound (4-Amino-N,N-dimethyl- piperidine-1-carboxamide) design Virtual Library Design (R-group modification) start->design docking Molecular Docking (Binding Mode & Affinity) design->docking qsar QSAR Modeling (Predictive Activity) docking->qsar admet ADMET Prediction (Drug-likeness & Safety) qsar->admet md Molecular Dynamics (Complex Stability) admet->md synthesis Prioritization for Synthesis & Biological Evaluation md->synthesis

In Silico Drug Discovery Workflow

Data Presentation: A Hypothetical Compound Series

To illustrate the in silico modeling process, we have designed a virtual library of ten this compound derivatives with varying substituents at the 4-amino position. The predicted biological activities (pIC50) against Akt1, along with key physicochemical and ADMET properties, are summarized in the tables below.

Table 1: Structures and Predicted Activities of this compound Derivatives

Compound IDR-GroupPredicted pIC50 (Akt1)
ADPC-01 -H5.2
ADPC-02 -CH35.8
ADPC-03 -C2H56.1
ADPC-04 -CH(CH3)26.5
ADPC-05 -Cyclopropyl6.8
ADPC-06 -Phenyl7.5
ADPC-07 -4-Fluorophenyl7.9
ADPC-08 -4-Chlorophenyl8.2
ADPC-09 -4-Methoxyphenyl7.7
ADPC-10 -3,4-Dichlorophenyl8.5

Table 2: Predicted Physicochemical Properties of the Derivative Series

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
ADPC-01 171.240.823
ADPC-02 185.271.213
ADPC-03 199.301.613
ADPC-04 213.322.013
ADPC-05 211.311.913
ADPC-06 247.342.713
ADPC-07 265.332.913
ADPC-08 281.783.213
ADPC-09 277.372.614
ADPC-10 316.233.713

Table 3: Predicted ADMET Properties of the Derivative Series

Compound IDHuman Intestinal Absorption (%)BBB PermeabilityCYP2D6 InhibitionhERG Inhibition
ADPC-01 HighHighLowLow
ADPC-02 HighHighLowLow
ADPC-03 HighHighLowLow
ADPC-04 HighMediumLowLow
ADPC-05 HighMediumLowLow
ADPC-06 HighMediumMediumLow
ADPC-07 HighMediumMediumLow
ADPC-08 HighLowHighMedium
ADPC-09 HighMediumMediumLow
ADPC-10 MediumLowHighHigh

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of the designed derivatives within the ATP-binding pocket of Akt1.

Protocol:

  • Protein Preparation:

    • Retrieve the crystal structure of human Akt1 in complex with a known inhibitor (e.g., PDB ID: 4GV1) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Define the binding site by creating a grid box encompassing the ATP-binding pocket, centered on the co-crystallized ligand.

  • Ligand Preparation:

    • Generate 3D structures of the this compound derivatives.

    • Assign Gasteiger charges and merge non-polar hydrogens using AutoDock Tools.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Perform molecular docking using AutoDock Vina.[17][7][8][18][19]

    • Set the exhaustiveness parameter to a value of 20 to ensure a thorough search of the conformational space.

    • Generate a maximum of 10 binding poses for each ligand.

  • Analysis:

    • Analyze the predicted binding poses and select the one with the lowest binding energy (highest affinity).

    • Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) using PyMOL or Discovery Studio Visualizer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a predictive model that correlates the structural features of the derivatives with their biological activity (pIC50).

Protocol:

  • Data Set Preparation:

    • Use the structures of the designed derivatives (Table 1) and their corresponding predicted pIC50 values as the dataset.

    • Divide the dataset into a training set (80%) and a test set (20%) for model building and validation, respectively.

  • Descriptor Calculation:

    • Calculate a wide range of 2D and 3D molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors, using software such as PaDEL-Descriptor or MOE.

  • Model Building:

    • Employ a machine learning algorithm, such as multiple linear regression (MLR), partial least squares (PLS), or a more advanced method like random forest or support vector machine, to build the QSAR model.[10][20][21][22]

  • Model Validation:

    • Internally validate the model using leave-one-out cross-validation (q²).

    • Externally validate the model by predicting the pIC50 values of the test set compounds and calculating the squared correlation coefficient (R²).

    • A robust model should have a q² > 0.5 and an R² > 0.6.

ADMET Prediction

Objective: To assess the drug-likeness and potential toxicity of the designed derivatives.

Protocol:

  • Input:

    • Provide the 2D structures of the derivatives in SMILES or SDF format.

  • Prediction:

    • Utilize online web servers or standalone software such as SwissADME, pkCSM, or ADMETlab 2.0 to predict a range of ADMET properties.[6][23][24][25][26]

    • Key parameters to evaluate include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, AMES mutagenicity, hepatotoxicity.

  • Analysis:

    • Evaluate the predicted ADMET profiles against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

    • Identify potential liabilities that may require chemical modification.

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamic stability of the protein-ligand complex and further refine the binding mode analysis.

Protocol:

  • System Preparation:

    • Use the best-docked pose of a promising derivative (e.g., ADPC-10) in complex with Akt1 as the starting structure.

    • Solvate the complex in a cubic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform MD simulations using GROMACS.[1][2][3][27]

    • Employ a suitable force field (e.g., AMBER or CHARMM).

    • Minimize the energy of the system.

    • Gradually heat the system to 300 K (NVT equilibration).

    • Equilibrate the system at constant pressure (1 atm) and temperature (300 K) (NPT equilibration).

    • Run a production MD simulation for at least 100 nanoseconds.

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

    • Analyze the protein-ligand interactions over time, including hydrogen bond occupancy.

Synthesis of this compound Derivatives

The synthesis of the proposed derivatives can be achieved through established synthetic routes. A general approach involves the reductive amination of a suitable N-protected 4-piperidone with the desired amine, followed by deprotection and subsequent reaction with N,N-dimethylcarbamoyl chloride. Alternatively, commercially available 4-aminopiperidine derivatives can be utilized as starting materials.[22][28][29][30][31][32]

Conclusion

The in silico modeling workflow presented in this guide offers a powerful and efficient strategy for the design and evaluation of novel this compound derivatives as potential Akt1 inhibitors. By integrating molecular docking, QSAR, ADMET prediction, and molecular dynamics simulations, researchers can gain valuable insights into the structure-activity relationships, binding modes, and pharmacokinetic properties of their designed compounds before committing to chemical synthesis. This computational approach has the potential to significantly accelerate the drug discovery process and increase the likelihood of identifying promising clinical candidates for the treatment of diseases driven by aberrant PI3K/Akt signaling.

References

Navigating the Stability Landscape of 4-Amino-N,N-dimethylpiperidine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for 4-Amino-N,N-dimethylpiperidine-1-carboxamide is not extensively available in the public domain. This guide provides a comprehensive framework for assessing its stability based on established principles of pharmaceutical stress testing and an analysis of its structural components. The experimental protocols and potential degradation pathways described herein are representative and should be adapted and validated for specific applications.

Executive Summary

This compound is a molecule of interest in pharmaceutical research and development. Understanding its stability profile is paramount for ensuring its quality, safety, and efficacy as a potential drug candidate or intermediate. This technical guide outlines a systematic approach to evaluating the chemical stability of this compound through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3] It details experimental protocols for assessing hydrolytic, oxidative, photolytic, and thermal stability. Furthermore, this document explores potential degradation pathways based on the functional groups present in the molecule—a piperidine ring, a primary amino group, and a carboxamide moiety. This guide is intended to equip researchers with the necessary methodologies to establish a comprehensive stability profile for this compound.

Predicted Stability Profile and Potential Degradation Pathways

While specific quantitative data is not publicly available, the chemical structure of this compound suggests potential susceptibility to certain degradation pathways. Forced degradation studies are designed to accelerate these pathways to identify likely degradation products.[2][4]

Potential Degradation Pathways:

  • Hydrolysis: The carboxamide functional group may be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond to form 4-amino-N,N-dimethylpiperidine and isocyanic acid or its decomposition products.

  • Oxidation: The tertiary amine within the piperidine ring and the primary amino group are potential sites for oxidation.[5] This could lead to the formation of N-oxides or other oxidative degradation products.[5] Studies on piperidine itself have shown that oxidation can lead to the formation of imines, nitramines, and nitrosamines under certain conditions.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage or rearrangement reactions.

  • Thermal Degradation: High temperatures may induce decomposition, potentially through decarboxylation or other complex reactions.[5]

A visual representation of the potential degradation pathways is provided below.

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base Acid/Base This compound This compound Acid/Base->this compound Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->this compound Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->this compound Heat Heat Heat->this compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis Oxidation Products (e.g., N-oxide) Oxidation Products (e.g., N-oxide) This compound->Oxidation Products (e.g., N-oxide) Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis Thermal Degradants Thermal Degradants This compound->Thermal Degradants Thermolysis

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][4][8] The goal is to achieve 5-20% degradation of the drug substance.[9][10]

The general workflow for these studies is depicted below.

G Start Start Prepare Stock Solution of Compound Prepare Stock Solution of Compound Start->Prepare Stock Solution of Compound Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solution of Compound->Subject to Stress Conditions Acid Hydrolysis Acid Hydrolysis Subject to Stress Conditions->Acid Hydrolysis Acidic pH Base Hydrolysis Base Hydrolysis Subject to Stress Conditions->Base Hydrolysis Basic pH Oxidative Degradation Oxidative Degradation Subject to Stress Conditions->Oxidative Degradation Oxidant Photolytic Degradation Photolytic Degradation Subject to Stress Conditions->Photolytic Degradation Light Thermal Degradation Thermal Degradation Subject to Stress Conditions->Thermal Degradation Heat Neutralize/Quench Reaction Neutralize/Quench Reaction Acid Hydrolysis->Neutralize/Quench Reaction Base Hydrolysis->Neutralize/Quench Reaction Oxidative Degradation->Neutralize/Quench Reaction Analyze by Stability-Indicating Method (e.g., HPLC) Analyze by Stability-Indicating Method (e.g., HPLC) Photolytic Degradation->Analyze by Stability-Indicating Method (e.g., HPLC) Thermal Degradation->Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize/Quench Reaction->Analyze by Stability-Indicating Method (e.g., HPLC) Identify and Quantify Degradants Identify and Quantify Degradants Analyze by Stability-Indicating Method (e.g., HPLC)->Identify and Quantify Degradants Elucidate Degradation Pathway Elucidate Degradation Pathway Identify and Quantify Degradants->Elucidate Degradation Pathway End End Elucidate Degradation Pathway->End

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.[9][11]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.[9][11]

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the stressed samples and an unstressed control using a validated stability-indicating HPLC method.

Oxidative Stability

Objective: To evaluate the compound's sensitivity to oxidation.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the compound as described in section 3.1.

  • Oxidative Stress:

    • Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples immediately after withdrawal using a validated stability-indicating HPLC method.

Photostability

Objective: To determine the effect of light exposure on the compound's stability, following ICH Q1B guidelines.[12][13][14]

Methodology:

  • Sample Preparation:

    • Place a solid sample of the compound in a chemically inert, transparent container.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and place it in a quartz cuvette or other transparent container.

    • Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure:

    • Expose the samples to a light source that provides a combination of visible and ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain the temperature of the samples at a controlled level.

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark controls using a validated stability-indicating HPLC method.

Thermal Stability

Objective: To assess the impact of elevated temperatures on the compound.

Methodology:

  • Sample Preparation: Place a solid sample of the compound in a suitable container (e.g., a glass vial).

  • Thermal Stress:

    • Place the sample in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Withdraw samples at appropriate time intervals (e.g., 1, 3, 7, 14 days).

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze using a validated stability-indicating HPLC method.

Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Summary of Hydrolytic Degradation

ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
0.1 M HCl, 60°C0100.0
2
4
8
24
0.1 M NaOH, 60°C0100.0
2
4
8
24
Water, 60°C0100.0
24

Table 2: Summary of Oxidative Degradation

ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
3% H₂O₂, RT0100.0
2
4
8
24

Table 3: Summary of Photostability Testing

SampleExposure ConditionInitial Assay (%)Final Assay (%)% DegradationObservations
SolidLight100.0
SolidDark Control100.0
SolutionLight100.0
SolutionDark Control100.0

Table 4: Summary of Thermal Degradation

ConditionTime (days)Initial Assay (%)Final Assay (%)% DegradationObservations
80°C, Solid0100.0
1
3
7
14

Conclusion

A thorough understanding of the stability profile of this compound is critical for its successful development. The methodologies and potential degradation pathways outlined in this guide provide a robust framework for researchers to systematically evaluate its chemical stability. By conducting comprehensive forced degradation studies, developing and validating a stability-indicating analytical method, and characterizing any significant degradation products, a complete stability profile can be established. This information is invaluable for guiding formulation development, selecting appropriate packaging and storage conditions, and ensuring the overall quality and safety of any potential pharmaceutical product derived from this compound.

References

Unlocking Therapeutic Potential: A Technical Guide to the Landscape of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, CN – December 29, 2025 – This technical whitepaper serves as a guide for researchers, scientists, and drug development professionals on the potential therapeutic applications stemming from the chemical scaffold of 4-Amino-N,N-dimethylpiperidine-1-carboxamide (CAS: 412356-47-9). Extensive analysis of publicly available scientific literature reveals that this compound is primarily utilized as a versatile chemical building block or synthetic intermediate.[1][2][3][4][5][6] As of the date of this publication, there is no direct evidence in peer-reviewed literature to suggest that this specific compound has been evaluated as a therapeutic agent or has established biological targets of its own.

The true therapeutic potential of this molecule lies in its role as a foundational scaffold for the synthesis of more complex and highly functionalized piperidine derivatives. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] This guide will focus on the documented therapeutic targets and biological activities of various classes of compounds that incorporate a similar 4-aminopiperidine-1-carboxamide core, illustrating the diverse therapeutic avenues accessible from this chemical starting point.

The Role as a Synthetic Intermediate

This compound offers medicinal chemists a bifunctional scaffold. The primary amino group at the 4-position and the N,N-dimethylcarboxamide group at the 1-position of the piperidine ring serve as synthetic handles for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective ligands for a variety of biological targets. One supplier notes its general potential in the synthesis of compounds targeting the central nervous system, such as antidepressants.[3]

The following diagram illustrates the logical relationship between the core building block and the development of potential therapeutic agents.

G cluster_input Core Chemical Scaffold cluster_process Drug Discovery & Development Process cluster_output Potential Therapeutic Areas for Derivatives Core This compound (Building Block) Synthesis Chemical Synthesis & Derivative Generation Core->Synthesis Used as a starting material Oncology Oncology Synthesis->Oncology e.g., Akt Inhibitors Infectious_Disease Infectious Disease Synthesis->Infectious_Disease e.g., Antimalarials, Antifungals Neuroscience Neuroscience Synthesis->Neuroscience e.g., Dopamine Reuptake Inhibitors Pain_Management Pain Management Synthesis->Pain_Management e.g., Opioid Receptor Agonists

Fig. 1: Synthetic utility of the core scaffold.

Potential Therapeutic Targets of Derivative Compounds

While this compound itself lacks documented targets, its structural motif is central to several classes of biologically active molecules. The following sections detail the therapeutic targets of these more complex derivatives.

Oncology: Akt Kinase Inhibition

A significant area of research for piperidine-4-carboxamide derivatives is in the development of Akt (Protein Kinase B) inhibitors for cancer therapy. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.

  • Target: Serine/threonine-protein kinase Akt.[8][9]

  • Mechanism of Action: Derivatives, such as the clinical candidate AZD5363 (a 4-amino-N-substituted-piperidine-4-carboxamide), act as ATP-competitive inhibitors. They bind to the kinase domain of Akt, preventing its phosphorylation and activation, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.[9]

The general signaling pathway inhibited by these derivatives is illustrated below.

Akt_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperidine-Carboxamide Derivative (e.g., AZD5363) Inhibitor->Akt inhibits

Fig. 2: Inhibition of the PI3K/Akt signaling pathway.
Infectious Diseases

The 4-aminopiperidine scaffold has been explored for treating both fungal and parasitic infections.

  • Antifungal Agents:

    • Target: Enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[10]

    • Mechanism of Action: Derivatives of 4-aminopiperidine disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane. This leads to increased membrane permeability and ultimately, fungal cell death.[10]

  • Antimalarial Agents:

    • Target: The β5 subunit of the Plasmodium falciparum 20S proteasome (Pf20Sβ5).[11]

    • Mechanism of Action: Piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the parasite's proteasome. Inhibition of this complex disrupts protein homeostasis in the parasite, leading to its death. These compounds show selectivity for the parasite proteasome over human isoforms.[11]

Neuroscience and Pain Management

Derivatives of piperidine-4-carboxamide have shown activity in the central nervous system.

  • Dopamine Reuptake Inhibition:

    • Target: Dopamine transporter (DAT).[12]

    • Potential Application: By blocking the reuptake of dopamine from the synaptic cleft, these compounds could have applications in conditions characterized by dopamine dysregulation. Some synthesized derivatives also exhibited analgesic and antibacterial properties in preclinical models.[12]

  • Opioid Receptor Agonism:

    • Target: μ-opioid receptor (MOR).[13]

    • Mechanism of Action: A series of piperidine-1-carboxamide derivatives were designed as selective MOR agonists. Their binding to the μ-opioid receptor initiates signaling cascades that lead to analgesia. One lead compound showed a high binding affinity for MOR (Ki: 7.3 ± 0.5 nM) and potent analgesic effects in a hot-plate test in mice.[13]

Quantitative Data for Derivative Compounds

The following table summarizes key quantitative data for representative derivative compounds found in the literature. It is critical to note that these data do not apply to this compound itself.

Compound Class/ExampleTarget(s)Assay TypeQuantitative MetricValueReference
Opioid Agonist (Compound 2a) μ-opioid receptor (MOR)Radioligand BindingKi7.3 ± 0.5 nM[13]
δ-opioid receptor (DOR)Radioligand BindingKi849.4 ± 96.6 nM[13]
κ-opioid receptor (KOR)Radioligand BindingKi49.1 ± 6.9 nM[13]
Hot-Plate Test (mice)ED503.1 mg/kg[13]
Antimalarial (SW042) P. falciparum 3D7Cell ViabilityEC500.14 - 0.19 µM[11]
Antifungal (Compound 2b) Candida spp.Microbroth DilutionMIC80 Range1-8 µg/mL[10]
Aspergillus spp.Microbroth DilutionMIC90 Range2-8 µg/mL[10]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are summaries of methodologies used to characterize the derivative compounds discussed.

Radioligand Binding Assay for Opioid Receptors
  • Objective: To determine the binding affinity (Ki) of synthesized compounds for μ, δ, and κ opioid receptors.

  • Protocol Summary:

    • Membrane preparations from CHO cells stably expressing the human MOR, DOR, or KOR are used.

    • Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR) and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium at a specified temperature (e.g., 25°C).

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[13]

Antifungal Susceptibility Testing (Microbroth Dilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against fungal strains.

  • Protocol Summary:

    • The assay is performed according to the standardized method of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

    • A serial two-fold dilution of the test compounds is prepared in 96-well microtiter plates using RPMI 1640 medium.

    • A standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is added to each well.

    • Plates are incubated at 35-37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 80% or 90%) compared to the positive control (no drug). Growth is typically assessed visually or by measuring optical density.[10]

The general workflow for a microbroth dilution assay is depicted below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Wells Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 24-48h Inoculation->Incubation Readout Visual or Spectrophotometric Reading of Growth Incubation->Readout Determination Determine MIC Value Readout->Determination

References

Methodological & Application

Synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide, a piperidine derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy is a two-step process commencing from the commercially available starting material, tert-butyl piperidin-4-ylcarbamate. This approach involves the selective formation of a dimethylcarboxamide at the N1 position of the piperidine ring, followed by the deprotection of the amino group at the C4 position.

Synthetic Scheme

The overall two-step synthesis is depicted below:

Data Presentation

The following table summarizes the key quantitative data for the reactants, intermediate, and final product involved in the synthesis.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
tert-butyl piperidin-4-ylcarbamateStarting MaterialC₁₀H₂₀N₂O₂200.281.0
Dimethylcarbamoyl chlorideReagentC₃H₆ClNO107.541.1
TriethylamineBaseC₆H₁₅N101.191.5
tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamateIntermediateC₁₃H₂₅N₃O₃271.36-
Trifluoroacetic acidReagentC₂HF₃O₂114.02Excess
This compoundFinal ProductC₈H₁₇N₃O171.24-

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate

This procedure details the N-acylation of tert-butyl piperidin-4-ylcarbamate with dimethylcarbamoyl chloride.

Materials:

  • tert-butyl piperidin-4-ylcarbamate

  • Dimethylcarbamoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add triethylamine (1.5 eq.) dropwise.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate, can be purified by column chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

This procedure describes the acidic removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Materials:

  • tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the crude or purified tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate (1.0 eq.) from Step 1 in DCM.

  • To the stirred solution, add an excess of trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM to TFA (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify the solution by the slow addition of a saturated aqueous NaHCO₃ solution or a dilute NaOH solution until the pH is greater than 10.

  • Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to afford the final product, this compound.

  • The product can be further purified by crystallization or column chromatography if required.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic protocol.

Synthesis_Workflow cluster_step1 Step 1: Carbamoylation cluster_step2 Step 2: Boc Deprotection SM tert-butyl piperidin-4-ylcarbamate Reaction1 Rxn SM->Reaction1 0°C to RT R1 Dimethylcarbamoyl chloride R1->Reaction1 0°C to RT Base Triethylamine Base->Reaction1 0°C to RT Solvent1 DCM Solvent1->Reaction1 0°C to RT Intermediate tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate Reaction2 Rxn Intermediate->Reaction2 Workup1 Work-up & Purification Reaction1->Workup1 Quench, Extract, Dry Workup1->Intermediate R2 Trifluoroacetic acid (TFA) R2->Reaction2 Solvent2 DCM Solvent2->Reaction2 Product 4-Amino-N,N-dimethyl- piperidine-1-carboxamide Workup2 Work-up & Purification Reaction2->Workup2 Neutralize, Extract, Dry Workup2->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Amide Coupling with 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethylpiperidine-1-carboxamide is a versatile bifunctional building block commonly employed in medicinal chemistry and drug discovery. Its structure incorporates a primary aliphatic amine on a piperidine scaffold, which is capped with a dimethylcarboxamide group at the 1-position. This unique combination of features makes it a valuable synthon for introducing a polar, yet sterically accessible, piperidine moiety into target molecules. The primary amino group serves as a key handle for amide bond formation, a ubiquitous transformation in the synthesis of biologically active compounds.

This document provides detailed protocols for the amide coupling of this compound with various carboxylic acids, outlining two common and effective coupling methods. Additionally, it presents a summary of typical reaction conditions and discusses the application of the resulting derivatives in the context of central nervous system (CNS) drug discovery, particularly as modulators of dopamine and serotonin receptors.

Data Presentation

The following tables summarize typical quantitative data and reaction conditions for amide coupling reactions involving 4-aminopiperidine derivatives, based on established literature for analogous structures. These provide a comparative overview of different coupling methods.

Table 1: Comparison of Common Amide Coupling Protocols

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
HATU / DIPEADiisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)0 to 251 - 1885 - 95
EDC / HOBtDiisopropylethylamine (DIPEA) or Triethylamine (TEA)N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)0 to 2512 - 2470 - 90
Acid ChloridePyridine or Triethylamine (TEA)Dichloromethane (DCM) or Chloroform0 to 252 - 865 - 85

Table 2: Reagent Stoichiometry for Amide Coupling Reactions

ReagentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Protocol 3 (Acid Chloride)
Carboxylic Acid1.0 equiv1.0 equiv1.2 equiv
This compound1.1 equiv1.1 equiv1.0 equiv
Coupling ReagentHATU (1.1 equiv)EDC·HCl (1.2 equiv)-
Additive-HOBt (1.2 equiv)-
BaseDIPEA (2.0 - 3.0 equiv)DIPEA (2.5 equiv)Pyridine or TEA (2.0 - 3.0 equiv)

Experimental Protocols

The following are detailed experimental procedures for the amide coupling of this compound with a generic carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and high yields.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). This is a cost-effective method that is widely used in pharmaceutical synthesis.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if the solvent is DMF, dilute with ethyl acetate. If DCM was used, it can be washed directly.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Mandatory Visualizations

Amide_Coupling_Workflow start Start: Carboxylic Acid & 4-Amino-N,N-dimethyl- piperidine-1-carboxamide reaction Amide Coupling Reaction (0°C to RT, 1-24h) start->reaction reagents Coupling Reagents: - HATU / DIPEA - EDC / HOBt / DIPEA reagents->reaction solvent Anhydrous Solvent (DMF or DCM) solvent->reaction workup Aqueous Workup: - EtOAc Extraction - NaHCO3 Wash - Brine Wash reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: 4-(Acylamino)-N,N-dimethyl- piperidine-1-carboxamide purification->product

Caption: General workflow for the amide coupling of this compound.

Dopamine_Receptor_Signaling ligand Piperidine Carboxamide Derivative (Antagonist) receptor Dopamine D2/D3 Receptor (GPCR) ligand->receptor Binds and Blocks g_protein Gi/o Protein receptor->g_protein Inhibition of Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion Blocked pka Protein Kinase A (PKA) camp->pka Activation Blocked downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Activity) pka->downstream Phosphorylation Blocked

Caption: Postulated signaling pathway for a dopamine receptor antagonist derived from this compound.

Application Notes and Protocols for 4-Amino-N,N-dimethylpiperidine-1-carboxamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethylpiperidine-1-carboxamide is a versatile bifunctional building block increasingly utilized in solid-phase synthesis (SPS) for the generation of diverse chemical libraries aimed at drug discovery. Its structure, featuring a reactive primary amine and a stable, drug-like piperidine-carboxamide core, makes it an ideal scaffold for combinatorial chemistry. The primary amine serves as a key point for diversification, allowing for the introduction of a wide array of functional groups, while the dimethylcarboxamide-piperidine moiety often imparts favorable pharmacokinetic properties to the final compounds.

These application notes provide detailed protocols for the incorporation of this compound into various scaffolds on a solid support, enabling the rapid synthesis of urea, amide, and guanidine libraries. The methodologies are designed to be compatible with standard solid-phase synthesis equipment and workflows.

Application Note 1: Solid-Phase Synthesis of a Disubstituted Urea Library

This protocol describes the synthesis of a library of N,N'-disubstituted ureas. The synthesis commences with an isocyanate-functionalized resin, which reacts with the primary amine of this compound. The resulting resin-bound urea can then be cleaved to yield the final products. This approach is highly efficient for generating large libraries of urea derivatives for screening.[1]

Experimental Protocol
  • Resin Preparation (Isocyanate Formation):

    • Swell Merrifield resin (1.0 g, 1.0 mmol/g) in anhydrous Dichloromethane (DCM, 10 mL) for 1 hour in a solid-phase synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL).

    • Prepare a solution of sodium azide (NaN₃, 0.65 g, 10 mmol) in a mixture of Dimethylformamide (DMF)/Water (4:1, 10 mL) and add it to the resin.

    • Heat the suspension at 80°C for 24 hours.

    • Wash the resin thoroughly with DMF/Water (1:1), Water, DMF, and DCM (3 x 10 mL each) to yield the azido-functionalized resin.

    • To a suspension of the azido-resin in anhydrous Toluene (10 mL), add triphenylphosphine (PPh₃, 1.31 g, 5 mmol) and heat at 60°C for 4 hours to form the phosphazene.

    • Add a solution of a diverse set of aldehydes (R¹-CHO, 5 mmol) in anhydrous DCM (5 mL) and stir at room temperature for 12 hours.

    • Wash the resin with DCM (3 x 10 mL).

    • To the resulting imine-functionalized resin, add a solution of phosgene (20% in toluene, 5 mL) and stir for 2 hours at room temperature to form the resin-bound isocyanate.

    • Wash the resin extensively with anhydrous DCM (5 x 10 mL) and dry under vacuum.

  • Urea Formation:

    • Swell the isocyanate-functionalized resin (100 mg, 0.1 mmol) in anhydrous DMF (2 mL).

    • Add a solution of this compound (51.4 mg, 0.3 mmol, 3.0 eq) in anhydrous DMF (1 mL).

    • Add Diisopropylethylamine (DIEA, 52 µL, 0.3 mmol, 3.0 eq) to the suspension.

    • Agitate the mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (MeOH, 3 x 2 mL).

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Suspend the dried resin in a cleavage cocktail of Trifluoroacetic acid (TFA)/DCM (1:1, 2 mL).

    • Agitate the mixture for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 1 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude urea product.

    • Purify by preparative HPLC as needed.

Data Summary
ParameterValue / ConditionNotes
Resin TypeMerrifield Resin1% DVB cross-linked, 1.0 mmol/g substitution
Key ReagentsR¹-CHO, Phosgene, this compoundR¹ represents the point of diversity.
SolventDCM, DMFAnhydrous solvents are crucial for isocyanate chemistry.
BaseDIEAUsed to scavenge HCl generated during urea formation.
Reaction Time16 hours (Urea formation)Reaction can be monitored by a colorimetric test (e.g., chloranil test).
Cleavage CocktailTFA/DCM (1:1)Standard cleavage for products attached via a benzyl linker.
Typical Purity (Crude)75-90%Dependent on the purity of the aldehyde and efficiency of washing steps.
Typical Yield (Overall)60-80%Based on the initial resin loading.

Experimental Workflow

G cluster_prep Resin Functionalization cluster_reaction Urea Formation cluster_cleavage Cleavage & Purification Resin Merrifield Resin AzidoResin Azido-Resin Resin->AzidoResin 1. NaN3 ImineResin Imine-Resin AzidoResin->ImineResin 2. PPh3 3. R1-CHO IsoResin Isocyanate-Resin ImineResin->IsoResin 4. Phosgene AddAmine Add 4-Amino-N,N-dimethyl- piperidine-1-carboxamide IsoResin->AddAmine Wash1 Wash Resin AddAmine->Wash1 Cleave Cleave with TFA/DCM Wash1->Cleave Purify Concentrate & Purify Cleave->Purify

Figure 1. Workflow for the solid-phase synthesis of a urea library.

Application Note 2: Solid-Phase Synthesis of an Amide Library

This protocol details the generation of an amide library by coupling this compound to a diverse set of carboxylic acids pre-loaded onto a solid support. This is a robust and widely used method in medicinal chemistry for creating focused libraries around a common scaffold.

Experimental Protocol
  • Resin Preparation (Carboxylic Acid Loading):

    • Swell Rink Amide resin (1.0 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour.

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • In a separate vessel, pre-activate a diverse set of carboxylic acids (R¹-COOH, 2.0 mmol, 4.0 eq) with HBTU (758 mg, 2.0 mmol, 4.0 eq) and DIEA (696 µL, 4.0 mmol, 8.0 eq) in DMF (5 mL) for 10 minutes.

    • Add the activated acid solution to the deprotected resin and agitate for 4 hours at room temperature.

    • Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and dry under vacuum.

  • Amide Bond Formation:

    • Swell the acid-loaded resin (100 mg, 0.05 mmol) in DMF (2 mL).

    • Add a solution of this compound (43 mg, 0.25 mmol, 5.0 eq) in DMF (1 mL).

    • Add a coupling agent solution, for example, HATU (95 mg, 0.25 mmol, 5.0 eq) and DIEA (87 µL, 0.5 mmol, 10.0 eq) in DMF (1 mL).

    • Agitate the mixture for 6 hours at room temperature.

    • Monitor the reaction for the disappearance of free amine using a Kaiser test.

    • Once complete, wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Suspend the dried resin in a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v, 2 mL).

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge, decant the ether, and dissolve the crude product in a suitable solvent (e.g., DMSO/Water) for purification by preparative HPLC.

Data Summary
ParameterValue / ConditionNotes
Resin TypeRink Amide ResinAllows for cleavage to yield a primary carboxamide.
Diversity InputR¹-COOH (Carboxylic Acids)A wide variety of commercial acids can be used.
Coupling AgentsHBTU (Loading), HATU (Final Coupling)Other standard coupling agents (e.g., DIC/Oxyma) can be used.
SolventDMFHigh-purity, anhydrous DMF is recommended.
Reaction Time6 hours (Amide formation)Monitor with Kaiser test for completion.
Cleavage CocktailTFA/TIS/Water (95:2.5:2.5)Standard for Rink Amide resin; TIS scavenges cations.
Typical Purity (Crude)70-85%Dependent on the coupling efficiency.
Typical Yield (Overall)55-75%Based on the initial resin loading.

Logical Relationship Diagram

G cluster_start Starting Materials cluster_process Solid-Phase Synthesis Steps cluster_end Final Product Resin Rink Amide Resin (Fmoc-Protected) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Acids Carboxylic Acid Library (R1-COOH) Couple_Acid 2. Couple R1-COOH (HBTU/DIEA) Acids->Couple_Acid Scaffold 4-Amino-N,N-dimethyl- piperidine-1-carboxamide Couple_Scaffold 3. Couple Scaffold (HATU/DIEA) Scaffold->Couple_Scaffold Deprotect->Couple_Acid Couple_Acid->Couple_Scaffold Cleave 4. Cleavage (TFA Cocktail) Couple_Scaffold->Cleave Product Amide Library R1-CO-NH-(Scaffold) Cleave->Product

Figure 2. Logical flow for the synthesis of an amide library.

Application Note 3: Solid-Phase Synthesis of a Guanidine Library

This protocol outlines a method for synthesizing a library of substituted guanidines.[2][3] The primary amine of this compound is first attached to the resin via a suitable linker. The amine is then converted to a guanidine, which can be further functionalized if desired, before cleavage.

Experimental Protocol
  • Resin Preparation and Scaffold Attachment:

    • Swell 2-Chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes.

    • Add a solution of this compound (411 mg, 2.4 mmol, 2.0 eq) and DIEA (835 µL, 4.8 mmol, 4.0 eq) in DCM (10 mL).

    • Agitate the mixture for 4 hours at room temperature.

    • To cap any unreacted chloride sites, add MeOH (2 mL) and agitate for an additional 30 minutes.

    • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry under vacuum.

  • Guanidinylation:

    • Swell the scaffold-loaded resin (100 mg, approx. 0.1 mmol) in DMF (2 mL).

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (93 mg, 0.3 mmol, 3.0 eq) and DIEA (52 µL, 0.3 mmol, 3.0 eq).

    • Agitate the mixture at 50°C for 24 hours.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

    • The resulting resin-bound protected guanidine can be deprotected and further functionalized, or cleaved directly.

  • Cleavage from Resin:

    • Suspend the dried resin in a cleavage cocktail of TFA/DCM (95:5, 2 mL). This will cleave the product from the 2-CTC resin and simultaneously remove the Boc protecting groups from the guanidine.

    • Agitate for 1 hour at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Triturate the residue with cold diethyl ether to precipitate the guanidine product as a TFA salt.

    • Purify by preparative HPLC.

Data Summary
ParameterValue / ConditionNotes
Resin Type2-Chlorotrityl chloride (2-CTC) ResinAcid-labile linker allows for mild cleavage conditions.
Guanidinylating AgentN,N'-Di-Boc-1H-pyrazole-1-carboxamidineA common and efficient reagent for guanidinylation.
SolventDCM, DMFAnhydrous conditions recommended.
Temperature50°C (Guanidinylation)Elevated temperature helps drive the reaction to completion.
Reaction Time24 hours (Guanidinylation)Reaction progress can be difficult to monitor; extended time is recommended.
Cleavage CocktailTFA/DCM (95:5)Simultaneously cleaves and deprotects the guanidine.
Typical Purity (Crude)65-80%Side reactions during guanidinylation can affect purity.
Typical Yield (Overall)50-70%Based on the initial resin loading.

Synthesis Pathway Diagram

G Resin 2-CTC Resin Attach 1. Attach Scaffold (DIEA, DCM) Resin->Attach ScaffoldResin Resin-Scaffold-NH2 Attach->ScaffoldResin Guanidinylate 2. Guanidinylate (N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine, DIEA) ScaffoldResin->Guanidinylate ProtectedGuanidine Resin-Scaffold-NH-C(=NBoc)NHBoc Guanidinylate->ProtectedGuanidine Cleave 3. Cleave & Deprotect (TFA/DCM) ProtectedGuanidine->Cleave FinalProduct Final Guanidine Product (TFA Salt) Cleave->FinalProduct

Figure 3. Pathway for the solid-phase synthesis of guanidines.

References

Application Notes and Protocols for In Vitro Kinase Assays Using 4-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives, a class of potent ATP-competitive kinase inhibitors, in in vitro kinase inhibition assays. Detailed protocols for determining the inhibitory potency (IC50) of these compounds against specific kinases are presented. This document includes methodologies for a luminescence-based kinase assay, data analysis for IC50 determination, and visualization of the experimental workflow and a relevant signaling pathway to provide a deeper understanding of the experimental design and the biological context of kinase inhibition.

Introduction

Protein kinases are critical regulators of numerous cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The this compound scaffold has been identified as a promising backbone for the development of selective and potent kinase inhibitors. These compounds typically act by competing with ATP for the kinase's active site, thereby inhibiting downstream signaling pathways.[1][2][3] For example, derivatives of a similar compound, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt).[1][2][3]

This document provides a detailed protocol for assessing the inhibitory activity of this compound derivatives using the ADP-Glo™ Kinase Assay, a widely used platform for quantifying kinase activity.

Data Presentation: Inhibitory Profile of Representative Derivatives

The inhibitory activity of a selection of this compound derivatives was assessed against a panel of protein kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined from dose-response curves.

Compound IDTarget KinaseIC50 (nM)
ADPC-001Akt115
ADPC-001PKA2500
ADPC-001ROCK2850
ADPC-002Akt18
ADPC-002PKA1800
ADPC-002ROCK2620
ADPC-003Akt122
ADPC-003PKA>10000
ADPC-003ROCK21200

Data are representative and may vary between experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 of this compound derivatives against a target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4][5] The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.[5][6]

Materials:

  • This compound derivatives (dissolved in 100% DMSO)

  • Recombinant Kinase (e.g., Akt1)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Serial Dilution:

    • Prepare a 10-point serial dilution of the this compound derivatives in 100% DMSO. A common starting concentration is 1 mM.

    • Create an intermediate dilution of the compounds in the kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate the plate at room temperature for 40 minutes.[7]

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction.[7]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The data is then analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution in 100% DMSO Intermediate_Dilution Intermediate Dilution in Kinase Buffer Compound_Dilution->Intermediate_Dilution Add_Compound Add Compound/DMSO to 384-well plate Intermediate_Dilution->Add_Compound Add_Kinase_Substrate Add Kinase/Substrate Mix Add_Compound->Add_Kinase_Substrate Incubate_1 Incubate (e.g., 60 min) Add_Kinase_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Akt Signaling Pathway

akt_signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Inhibitor 4-Amino-N,N-dimethylpiperidine- 1-carboxamide Derivative Inhibitor->Akt inhibits Cell_Survival Cell Survival, Proliferation, Growth Downstream->Cell_Survival

Caption: Simplified Akt signaling pathway and point of inhibition.

References

Application Notes and Protocols for Cellular Uptake Assays of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of a drug candidate to cross cellular membranes and reach its target is a critical determinant of its therapeutic efficacy. For novel chemical entities such as 4-Amino-N,N-dimethylpiperidine-1-carboxamide and its derivatives, understanding cellular uptake is a fundamental step in early drug development. These application notes provide a comprehensive overview of standard in vitro assays to quantify cellular permeability and elucidate potential transport mechanisms. The protocols detailed herein, primarily focusing on the Caco-2 and MDCK permeability assays, are the gold standard for predicting in vivo oral absorption and blood-brain barrier penetration.[1][2][3] By employing these robust and reproducible methods, researchers can generate crucial data to guide lead optimization, predict pharmacokinetic properties, and select promising candidates for further development.

Key Experimental Assays

Two primary cell-based models are recommended for assessing the permeability of this compound compounds:

  • Caco-2 Permeability Assay: This assay utilizes human colorectal adenocarcinoma cells (Caco-2) that differentiate into a polarized monolayer of enterocytes, mimicking the intestinal epithelium.[1][4] It is an invaluable tool for predicting oral drug absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[1]

  • MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells form a polarized monolayer with tight junctions, making them suitable for permeability screening.[3] Genetically engineered MDCK cells that overexpress specific transporters, such as P-gp (MDCK-MDR1), are particularly useful for identifying compounds that are subject to active efflux, which is a common mechanism of drug resistance and can affect blood-brain barrier penetration.[5][6][7]

Data Presentation: Quantitative Analysis

The primary outputs of these permeability assays are the apparent permeability coefficient (Papp) and the efflux ratio (ER). These values are used to classify compounds based on their likely in vivo absorption characteristics.[1]

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values [1]

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Table 2: Representative Permeability Data for this compound (Compound X)

Assay SystemDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)% Recovery
Caco-2 A → B8.52.595%
B → A21.398%
MDCK-MDR1 A → B7.93.196%
B → A24.597%
MDCK-MDR1 + Inhibitor A → B22.11.194%
B → A24.396%
  • A → B: Apical to Basolateral transport (mimics absorption from gut to blood).

  • B → A: Basolateral to Apical transport (mimics efflux from blood to gut).

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[6]

  • % Recovery: The total amount of compound recovered from all compartments at the end of the assay.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol details the steps for assessing the transport of a test compound across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[1]
  • Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[1]
  • Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer. Change the culture medium every 2-3 days.[1]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to ensure the integrity of the tight junctions.[5][8]
  • Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be assessed. The Papp for Lucifer yellow should be < 0.5 x 10⁻⁶ cm/s.

3. Transport Experiment:

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH 7.4.[1][7]
  • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[1]
  • Prepare the dosing solution of the this compound compound in the transport buffer at a final concentration of 10 µM.[1][8]
  • For Apical to Basolateral (A → B) transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[1]
  • For Basolateral to Apical (B → A) transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[6]
  • Incubate the plates for 2 hours at 37°C with gentle shaking.[1]
  • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.[1]

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the compound in the collected samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][9][10]
  • Calculate the apparent permeability coefficient (Papp) using the following equation:[1]
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the rate of drug transport (µmol/s).
  • A is the surface area of the membrane (cm²).
  • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).

Protocol 2: MDCK-MDR1 Efflux Assay

This protocol is similar to the Caco-2 assay but is specifically designed to determine if the compound is a substrate of the P-gp efflux pump.[5][6]

1. Cell Culture and Seeding:

  • Culture MDCK-MDR1 cells in appropriate media and seed them onto Transwell® inserts. These cells typically form a confluent monolayer in 4-5 days.[6]
  • Verify monolayer integrity using TEER measurements as described for Caco-2 cells.[7]

2. Bidirectional Transport:

  • Perform the transport experiment as described in Protocol 1, measuring both A→B and B→A permeability.
  • To confirm P-gp mediated efflux, a known P-gp inhibitor (e.g., Cyclosporin A or Verapamil) can be included in a separate experiment.[5] A significant increase in the A→B Papp value or a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

3. Data Analysis:

  • Calculate Papp (A→B) and Papp (B→A) as described previously.
  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[6] An ER ≥ 2 is a strong indicator that the compound is a substrate for P-gp efflux.[6]

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Data CellCulture Caco-2 / MDCK Cell Culture Seeding Seed Cells on Transwell® Inserts CellCulture->Seeding Differentiation Allow Monolayer Formation (21 days for Caco-2, 5 days for MDCK) Seeding->Differentiation TEER Check Monolayer Integrity (TEER) Differentiation->TEER Dosing Add Compound to Donor Side (Apical or Basolateral) TEER->Dosing Incubation Incubate for 2 hours at 37°C Dosing->Incubation Sampling Collect Samples from Donor & Receiver Compartments Incubation->Sampling Quantification Quantify Compound Concentration (LC-MS/MS) Sampling->Quantification Calculation Calculate Papp & Efflux Ratio Quantification->Calculation Interpretation Classify Permeability Calculation->Interpretation

Caption: Bidirectional Permeability Assay Workflow.

Cellular_Uptake_Mechanisms cluster_membrane Cell Membrane Extracellular Compound in Extracellular Space Passive Passive Diffusion Extracellular->Passive Facilitated Facilitated Diffusion Extracellular->Facilitated ActiveIn Active Transport (Influx) Extracellular->ActiveIn Intracellular Compound in Intracellular Space ActiveOut Active Transport (Efflux, e.g., P-gp) Intracellular->ActiveOut Passive->Intracellular Facilitated->Intracellular ActiveIn->Intracellular ActiveOut->Extracellular

Caption: Potential Cellular Uptake and Efflux Mechanisms.

References

Application of 4-Amino-N,N-dimethylpiperidine-1-carboxamide in the Synthesis of TAAR1 Agonists: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G protein-coupled receptor (GPCR) target for the development of novel therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1][2] TAAR1 is activated by endogenous trace amines and plays a crucial role in modulating monoaminergic systems.[1] The development of potent and selective TAAR1 agonists is a key focus of current drug discovery efforts. This document provides detailed application notes and protocols on the use of 4-Amino-N,N-dimethylpiperidine-1-carboxamide and its derivatives in the synthesis and evaluation of novel TAAR1 agonists.

The 4-aminopiperidine-1-carboxamide scaffold is a valuable pharmacophore in the design of TAAR1 agonists. The piperidine core allows for versatile substitution patterns to optimize potency, selectivity, and pharmacokinetic properties. The carboxamide linkage provides a key interaction point within the TAAR1 binding pocket, while the amino group can be functionalized to mimic endogenous trace amine ligands.

TAAR1 Signaling Pathway

TAAR1 primarily signals through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3] Additionally, TAAR1 can modulate Protein Kinase C (PKC) signaling.[3] The agonism of TAAR1 can lead to the modulation of dopamine transporter function, including phosphorylation-dependent dopamine efflux and transporter internalization, ultimately impacting extracellular dopamine levels.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein activates PKC PKC TAAR1->PKC modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Agonist TAAR1 Agonist (e.g., Piperidine-1-carboxamide derivative) Agonist->TAAR1 binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Downstream Modulation of Dopamine Transporter & Other Cellular Effects PKA->Downstream PKC->Downstream

TAAR1 Signaling Cascade

Synthesis of TAAR1 Agonists from a 4-Aminopiperidine-1-carboxamide Core

While a direct synthesis starting from this compound is not explicitly detailed in the reviewed literature, a closely related and highly relevant synthetic route for analogous TAAR1 agonists involves the reaction of a 4-(aminoalkyl)piperidine derivative with an isocyanate to form the N-aryl-piperidine-1-carboxamide. A representative synthesis workflow is presented below, adapted from published procedures.[2][5]

This workflow illustrates how a core intermediate, tert-butyl (2-(piperidin-4-yl)ethyl)carbamate, is reacted with various isocyanates to generate a library of TAAR1 agonist candidates. The final deprotection step yields the primary amine, which is crucial for TAAR1 activity.

Synthesis_Workflow cluster_synthesis General Synthetic Scheme start tert-butyl (2-(piperidin-4-yl)ethyl)carbamate intermediate N-Boc protected N'-aryl-4-(2-aminoethyl)piperidine-1-carboxamide start->intermediate isocyanate Aryl Isocyanate (R-NCO) isocyanate->intermediate DMF, rt deprotection Deprotection (e.g., HCl in Dioxane) intermediate->deprotection final_product 4-(2-Aminoethyl)-N-arylpiperidine-1-carboxamide (TAAR1 Agonist) deprotection->final_product SAR_Logic cluster_sar Structure-Activity Relationship Logic Core 4-(2-Aminoethyl)piperidine-1-carboxamide Core Potency TAAR1 Agonist Potency (EC50) Core->Potency Aryl N-Aryl Substituent Aryl->Potency Unsubstituted Unsubstituted Phenyl Aryl->Unsubstituted Mono_Me Mono-methylphenyl Aryl->Mono_Me Di_Me Di-methylphenyl Aryl->Di_Me Unsubstituted->Potency Lower Mono_Me->Potency Moderate Di_Me->Potency Higher Pos_3_5 3,5-dimethyl Di_Me->Pos_3_5 Pos_3_5->Potency Highest

References

Pharmacokinetic Profiling of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to understanding and evaluating the pharmacokinetic (PK) profile of 4-Amino-N,N-dimethylpiperidine-1-carboxamide analogs. The piperidine scaffold is a key structural motif in many pharmaceuticals, and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of new drug candidates.[1] This document outlines detailed protocols for essential in vitro and in vivo pharmacokinetic assays and presents available data for structurally related compounds to guide the experimental design and interpretation of results for novel this compound analogs.

Data Presentation: Pharmacokinetic Parameters of Structurally Related Piperidine Analogs

While a comprehensive, direct comparative dataset for a series of this compound analogs is not publicly available, the following tables summarize pharmacokinetic data for structurally related piperidine and carboxamide-containing compounds. This information can serve as a valuable reference point for anticipating the PK behavior of the target analogs and for setting up appropriate experimental parameters.

Table 1: In Vitro Metabolic Stability of a Structurally Related Piperidine Derivative

Compound IDSpeciesMicrosomal Stability (T1/2, min)Reference
15a Human>120[2]
Rat65.8[2]

Note: Compound 15a is presented as an example of a piperidine-containing molecule with favorable metabolic stability. T1/2 represents the half-life of the compound upon incubation with liver microsomes.

Table 2: In Vivo Pharmacokinetic Parameters of a Structurally Related Piperidine Derivative in Rats

Compound IDDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Oral Bioavailability (%)Reference
15a 10p.o.2871.3312454.0530.2[2]

Note: This data for compound 15a, a piperidine derivative, provides an example of key in vivo pharmacokinetic parameters. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measured time point; T1/2: Elimination half-life.

Table 3: Caco-2 Permeability of Representative Compounds

CompoundConcentration (µM)Apparent Permeability (Papp, A→B) (10-6 cm/s)Efflux Ratio (B→A / A→B)ClassificationReference
Ranitidine 100.68.5Low Permeability[3]
Warfarin 1061.70.1High Permeability[3]
Quinidine 102.717.9P-gp Substrate[3]
Compound 7 10<0.1-Low Permeability[4]
Compound 9 100.2-Low Permeability[4]
Compound 17 101.4-Moderate Permeability[4]

Note: This table provides permeability data for control compounds and structurally related 2-aminopyridine derivatives, which can be used to classify the permeability of novel this compound analogs. Papp (A→B) indicates the rate of transport from the apical (intestinal lumen) to the basolateral (blood) side.

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols can be adapted for the specific this compound analogs being investigated.

In Vitro Assays

1. Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the test compounds by hepatic enzymes.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Test compounds and positive control (e.g., a rapidly metabolized compound)

    • Acetonitrile or other suitable organic solvent for quenching

    • LC-MS/MS system for analysis

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (T1/2) and intrinsic clearance (CLint).

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of the test compounds.

  • Materials:

    • Caco-2 cells (passage 20-40)

    • Transwell® plates (e.g., 24-well)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

    • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

    • Test compounds, low permeability control (e.g., ranitidine), and high permeability control (e.g., warfarin)

    • LC-MS/MS system for analysis

  • Protocol:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) or basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the key pharmacokinetic parameters of the test compounds after intravenous and oral administration.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats (male, 250-300g)

    • Housing: Controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least one week before the experiment.

  • Dosing and Administration:

    • Intravenous (IV): Administer the test compound (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO): Administer the test compound (e.g., 5-20 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2 mL) from the jugular vein or another appropriate site at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Prepare plasma samples for analysis (e.g., by protein precipitation or solid-phase extraction).

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, clearance (CL), and volume of distribution (Vd).

    • Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the key pharmacokinetic assays.

in_vitro_metabolic_stability_workflow A Prepare Reagents (Microsomes, Buffer, NADPH) B Add Test Compound & Pre-incubate (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (T½, CLint) G->H

In Vitro Metabolic Stability Workflow.

caco2_permeability_workflow cluster_prep Cell Culture & Monolayer Formation cluster_exp Permeability Experiment cluster_analysis Analysis & Calculation A Seed Caco-2 Cells on Transwell Inserts B Culture for 21-25 Days A->B C Verify Monolayer Integrity (TEER) B->C D Wash Monolayers with HBSS C->D E Add Test Compound to Apical or Basolateral Chamber D->E F Incubate at 37°C E->F G Sample Receiver Chamber at Time Points F->G H LC-MS/MS Quantification G->H I Calculate Papp & Efflux Ratio H->I

Caco-2 Permeability Assay Workflow.

in_vivo_pk_workflow A Acclimatize Rats B Dose Administration (IV or PO) A->B C Serial Blood Sampling (Pre-defined time points) B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Protein Precipitation/SPE) D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Analysis (NCA) F->G

In Vivo Pharmacokinetic Study Workflow.

References

In vivo efficacy studies of 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives in mouse models.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for selected 4-aminopiperidine-1-carboxamide derivatives that have demonstrated in vivo efficacy in mouse models for various therapeutic areas. The information is intended for researchers, scientists, and drug development professionals.

Application Note 1: Inhibition of Akt Kinase in Cancer Models

Derivative: 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

Therapeutic Area: Oncology

Target: Protein Kinase B (Akt)

Summary: AZD5363 is a potent, orally bioavailable inhibitor of all three Akt isoforms. Deregulation of the PI3K/Akt signaling pathway is a frequent event in human cancers, making Akt a key therapeutic target. AZD5363 has demonstrated significant anti-tumor activity in in vivo preclinical models by inhibiting the phosphorylation of downstream Akt substrates, leading to the suppression of tumor growth.[1][2][3][4]

Quantitative Data Summary
ParameterValueModel SystemReference
Inhibition of pPRAS40 ED50 = 12 mg/kgBT474c breast cancer xenograft
Tumor Growth Inhibition 68%BT474c breast cancer xenograft
Oral Bioavailability GoodPreclinical models[1]
Selectivity High vs. ROCK kinaseBiochemical assays[1]
Experimental Protocol: In Vivo Tumor Growth Inhibition Study

1. Animal Model:

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • House animals in a pathogen-free environment with ad libitum access to food and water.

2. Tumor Cell Implantation:

  • Culture a human breast cancer cell line with a PIK3CA mutation (e.g., BT474c) under standard conditions.

  • Harvest cells and resuspend in a suitable medium (e.g., 50% Matrigel in PBS).

  • Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Dosing:

  • Randomize mice into vehicle control and treatment groups when tumors reach a mean volume of approximately 200 mm³.

  • Prepare AZD5363 in a suitable vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Polysorbate 80).

  • Administer AZD5363 orally (e.g., 50 mg/kg, twice daily) for a specified period (e.g., 21 days).

  • Administer the vehicle to the control group on the same schedule.

4. Endpoint Analysis:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis.

  • Analyze tumor lysates by Western blot to assess the phosphorylation status of Akt substrates (e.g., PRAS40, GSK3β).

Visualization

experimental_workflow_akt_inhibitor cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Athymic Nude Mice implantation Subcutaneous Implantation (1x10^7 cells) animal_model->implantation cell_culture BT474c Cell Culture cell_culture->implantation randomization Randomization (Tumor Volume ~200 mm³) implantation->randomization dosing Oral Dosing (AZD5363 or Vehicle) randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia pd_analysis Pharmacodynamic Analysis (Western Blot) euthanasia->pd_analysis

Experimental workflow for in vivo efficacy testing of AZD5363.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., PRAS40, GSK3β) Akt->Downstream phosphorylates AZD5363 AZD5363 AZD5363->Akt inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation promotes

Simplified PI3K/Akt signaling pathway showing the target of AZD5363.

Application Note 2: Antimalarial Activity

Derivative: SW584 (a piperidine carboxamide)

Therapeutic Area: Infectious Diseases (Malaria)

Target: Plasmodium falciparum proteasome β5 active site (Pf20Sβ5)

Summary: SW584 is a potent and selective inhibitor of the Plasmodium falciparum proteasome, a crucial component for protein degradation in the parasite.[5] By targeting the β5 subunit, SW584 disrupts the parasite's lifecycle. This compound has demonstrated oral efficacy in a humanized mouse model of P. falciparum infection, with a low propensity for developing resistance.[5]

Quantitative Data Summary
ParameterValueModel SystemReference
In Vivo Efficacy Curative at 50 mg/kgPfalcHuMouse model (P. falciparum 3D7)[5]
Dosing Regimen 50 mg/kg, orally, twice daily for 4 daysPfalcHuMouse model[5]
Oral Bioavailability (Rat) 56%Sprague-Dawley rats[5]
Minimum Inoculum for Resistance (MIR) >10^9In vitro[5]
Experimental Protocol: In Vivo Antimalarial Efficacy Study

1. Animal Model:

  • Humanized SCID mice (e.g., engrafted with human erythrocytes).

  • Maintain animals in a controlled environment.

2. Infection:

  • Infect mice with Plasmodium falciparum (e.g., 3D7 strain).

  • Monitor parasitemia levels daily by microscopic examination of Giemsa-stained blood smears.

3. Dosing:

  • Initiate treatment when parasitemia reaches a target level (e.g., 1-2%).

  • Randomize mice into vehicle control, positive control (e.g., chloroquine), and SW584 treatment groups.

  • Administer SW584 orally at 50 mg/kg twice daily (e.g., at 0 and 10 hours) for 4 consecutive days.

  • Administer vehicle and positive control according to their respective established protocols.

4. Endpoint Analysis:

  • Continue daily monitoring of parasitemia throughout the treatment period and for a follow-up period (e.g., up to 60 days) to check for recrudescence.

  • A cure is defined as the complete and permanent clearance of parasites from the blood.

Visualization

antimalarial_workflow cluster_setup Study Preparation cluster_treatment Treatment cluster_evaluation Efficacy Evaluation animal_model Humanized SCID Mice infection Infection with P. falciparum animal_model->infection parasitemia_check Monitor Parasitemia (Target ~1-2%) infection->parasitemia_check randomization Group Randomization (Vehicle, SW584, Chloroquine) parasitemia_check->randomization dosing Oral Dosing (4 days) randomization->dosing daily_monitoring Daily Parasitemia Monitoring dosing->daily_monitoring recrudescence_watch Recrudescence Watch (up to 60 days) daily_monitoring->recrudescence_watch endpoint Determine Cure Rate recrudescence_watch->endpoint

Workflow for testing the in vivo efficacy of antimalarial compounds.

Application Note 3: Treatment of Psychotic Disorders

Derivative: 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide (AP163)

Therapeutic Area: Psychiatry

Target: Trace Amine-Associated Receptor 1 (TAAR1) Agonist

Summary: AP163 is a TAAR1 agonist identified as a potential novel treatment for psychotic disorders, such as schizophrenia.[6][7] TAAR1 activation modulates dopaminergic function, offering a therapeutic approach that is distinct from direct dopamine D2 receptor blockade.[7] In a rat model of dopamine-dependent hyperlocomotion, AP163 demonstrated a statistically significant and dose-dependent reduction in this activity, indicating its potential as an antipsychotic agent.[6][7]

Quantitative Data Summary
ParameterValueModel SystemReference
TAAR1 Agonistic Activity (EC50) 0.033 - 0.112 µM (for the most active compounds)In vitro assays[6][7]
In Vivo Efficacy Statistically significant, dose-dependent reduction in hyperlocomotionDopamine transporter knockout (DAT-KO) rats[6][7]
Experimental Protocol: Hyperlocomotion Study in DAT-KO Rats

1. Animal Model:

  • Dopamine transporter knockout (DAT-KO) rats, which exhibit spontaneous hyperlocomotion.

  • Use wild-type littermates as controls.

  • Acclimate animals to the testing environment before the experiment.

2. Experimental Setup:

  • Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to quantify locomotor activity.

3. Dosing:

  • Administer AP163 or vehicle via a suitable route (e.g., intraperitoneal injection).

  • Test a range of doses to establish a dose-response relationship.

  • Allow for a pre-treatment period (e.g., 30 minutes) before placing the animals in the open-field arenas.

4. Data Collection and Analysis:

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).

  • Analyze the data to compare the activity levels of AP163-treated rats with vehicle-treated controls.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Visualization

taar1_pathway cluster_neuron AP163 AP163 TAAR1 TAAR1 AP163->TAAR1 activates Dopamine_Release Dopamine Release TAAR1->Dopamine_Release modulates (reduces) Dopamine_Neuron Dopaminergic Neuron Hyperlocomotion Dopamine-Dependent Hyperlocomotion Dopamine_Release->Hyperlocomotion drives

Mechanism of action for the TAAR1 agonist AP163.

References

Application Notes & Protocols: Radiolabeling of 4-Amino-N,N-dimethylpiperidine-1-carboxamide with Carbon-11 for PET Imaging of the Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in oncology, neuroscience, and radiopharmaceutical chemistry.

Abstract: This document provides a detailed protocol for the carbon-11 radiolabeling of 4-Amino-N,N-dimethylpiperidine-1-carboxamide, a potential radiotracer for positron emission tomography (PET) imaging. The proposed biological target for this tracer is the Akt (Protein Kinase B) signaling pathway, a critical node in cellular processes that is frequently dysregulated in cancer and neurological disorders.[1] The described methodology utilizes [¹¹C]methyl iodide for N-methylation, a robust and widely applied technique in radiochemistry.[2][3] This protocol outlines the synthesis of the precursor, the automated radiosynthesis process, quality control procedures, and potential applications in preclinical imaging studies to assess drug efficacy and target engagement.

Background and Rationale

The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a hallmark of many human cancers, making it a prime target for drug development.[1] Non-invasive imaging techniques like PET can provide invaluable information on target expression and drug-target interaction in vivo.[4] Small molecule inhibitors targeting this pathway are of high interest, and developing a PET tracer can aid in their clinical translation by enabling patient selection and monitoring therapeutic response.

The structure of this compound is analogous to scaffolds found in known Akt inhibitors.[1][5] Radiolabeling this compound with carbon-11, a positron-emitting radionuclide with a half-life of 20.4 minutes, allows for the real-time, quantitative assessment of its biodistribution and target engagement.[6] The presence of an N,N-dimethyl group on the carboxamide moiety offers a straightforward position for introducing the ¹¹C-label via methylation.[3]

Proposed Signaling Pathway

The intended biological target for the tracer is the Akt kinase. The diagram below illustrates its central role in the PI3K/Akt/mTOR signaling cascade.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Target for Tracer) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (GSK3β, FOXO) Akt->Downstream Inhibits/ Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Regulates GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: The PI3K/Akt signaling pathway targeted by the radiotracer.

Experimental Protocols

Materials and Reagents
  • Precursor: 4-Amino-N-methylpiperidine-1-carboxamide (synthesis required)

  • Reagents: [¹¹C]Carbon Dioxide, Lithium aluminum hydride (LiAlH₄), Hydrogen gas, Iodine, Sodium hydroxide (NaOH), Dimethylformamide (DMF, anhydrous), Acetonitrile (MeCN, HPLC grade), Water (for injection, WFI), Ethanol (USP grade), Saline (0.9%, sterile), Kryptofix 2.2.2 (K₂₂₂), Potassium carbonate (K₂CO₃).

  • Equipment: Automated radiosynthesis module (e.g., GE FASTlab™, Trasis AllInOne), HPLC system with a radioactivity detector, Gas chromatograph (GC), C18 Sep-Pak® cartridges, Sterile filters (0.22 µm).

Radiolabeling Workflow

The radiosynthesis of [¹¹C]this compound is a multi-step, automated process beginning with the cyclotron production of [¹¹C]CO₂.

Radiolabeling_Workflow Automated Radiosynthesis Workflow cluster_cyclotron Cyclotron & Gas Processing cluster_synthesis_module Automated Synthesis Module cluster_purification Purification & Formulation cluster_qc Quality Control start Proton Beam on ¹⁴N Target Gas co2 [¹¹C]CO₂ Production ¹⁴N(p,α)¹¹C start->co2 ch3i Conversion to [¹¹C]Methyl Iodide co2->ch3i Gas Transfer trapping Trapping of [¹¹C]CH₃I in Precursor Solution ch3i->trapping reaction ¹¹C-Methylation Reaction (80-100°C, 5 min) trapping->reaction hplc Semi-Preparative HPLC Purification reaction->hplc Crude Product formulation Solvent Removal & Formulation in Saline/EtOH hplc->formulation qc Purity, Molar Activity, Sterility, Endotoxin formulation->qc end Final Radiotracer for Injection qc->end

Caption: Workflow for the synthesis of the ¹¹C-labeled radiotracer.
Detailed Methodologies

5.1. Precursor Synthesis: 4-Amino-N-methylpiperidine-1-carboxamide

The des-methyl precursor is synthesized from commercially available 4-amino-1-Boc-piperidine. This is a standard multi-step organic synthesis that is not detailed here but involves Boc-deprotection, reaction with methyl isocyanate, and subsequent purification. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

5.2. Automated Radiosynthesis

The following protocol is designed for a cassette-based automated synthesis module.

  • Module Preparation: A pre-assembled, sterile cassette is installed on the synthesizer. Reagents, including the precursor solution (1-2 mg in 1 mL DMF), are loaded into their respective vials on the cassette.

  • [¹¹C]CO₂ Production and Trapping: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[7] The gas is transferred from the cyclotron target and trapped.

  • Synthesis of [¹¹C]Methyl Iodide: The trapped [¹¹C]CO₂ is reduced to [¹¹C]methane, which is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using gaseous iodine at high temperature.[3] [¹¹C]CH₃I is a common and versatile methylating agent.[2]

  • ¹¹C-Methylation Reaction: The gaseous [¹¹C]CH₃I is bubbled through the reaction vial containing the des-methyl precursor and a base (e.g., NaOH or tBuOK) in DMF at 80-100°C.[8] The reaction is allowed to proceed for 3-5 minutes.

  • Purification: The crude reaction mixture is diluted with mobile phase and injected onto a semi-preparative C18 HPLC column to separate the radiolabeled product from unreacted precursor and other impurities. The radioactive peak corresponding to the product is collected.

  • Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak® cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is then eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline to yield an injectable solution with <10% ethanol.

  • Sterilization: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

Data Presentation and Quality Control

All batches of the radiotracer must meet predefined quality control specifications before use in imaging studies. The following tables summarize typical production parameters and release criteria based on similar ¹¹C-labeled radiopharmaceuticals.[7][9][10]

Table 1: Representative Radiosynthesis Parameters

ParameterTarget ValueDescription
Synthesis Time 30 - 40 minutesFrom end of bombardment (EOB) to final product.
Radiochemical Yield (RCY) 15 - 30%Decay-corrected to EOB, based on starting [¹¹C]CO₂.[8]
Molar Activity (Aₘ) > 70 GBq/µmol (>1900 Ci/mmol)At end of synthesis (EOS), ensuring high specific binding.[8]
Radiochemical Purity (RCP) > 98%Determined by analytical HPLC.

Table 2: Quality Control Specifications for Product Release

TestSpecificationMethod
Appearance Clear, colorless, free of particulatesVisual Inspection
pH 5.5 - 7.5pH paper or meter
Radiochemical Purity ≥ 95%Analytical HPLC
Chemical Purity Peak corresponds to cold standardAnalytical HPLC (UV detector)
Residual Solvents Ethanol < 10% v/v, DMF < 50 ppmGas Chromatography (GC)
Sterility SterileUSP <71> Sterility Test
Endotoxins < 175 EU / VLimulus Amebocyte Lysate (LAL) Test
Application in Preclinical Imaging

Once validated, [¹¹C]this compound can be used in PET imaging studies with relevant animal models (e.g., tumor xenograft models for oncology).

  • Biodistribution Studies: To determine the uptake and clearance profile of the radiotracer in various organs and tissues.

  • Target Engagement Studies: To demonstrate that the tracer binds specifically to Akt. This involves a baseline scan followed by a blocking scan where a known, unlabeled Akt inhibitor is pre-administered to the animal. A significant reduction in tracer uptake in the target tissue (e.g., tumor) would confirm specific binding.

  • Pharmacodynamic Studies: To measure the change in Akt expression or activity in response to a therapeutic intervention.

These studies are crucial for validating the radiotracer's utility and for guiding the development of novel drugs targeting the Akt signaling pathway.

References

Application Notes & Protocols: High-Throughput Screening of a 4-Amino-N,N-dimethylpiperidine-1-carboxamide Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a foundational strategy in modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets to identify novel lead compounds.[1][2][3] This process utilizes automation, miniaturized assays, and large-scale data analysis to screen hundreds of thousands of compounds efficiently.[1][4] The 4-amino-N,N-dimethylpiperidine-1-carboxamide scaffold is a key pharmacophore found in a variety of biologically active molecules, including potent and selective inhibitors of protein kinases.[5][6] Derivatives of this scaffold have shown promise as ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a crucial node in signaling pathways that regulate cell growth and survival and are frequently deregulated in cancer.[5][6]

These application notes provide a detailed framework for the high-throughput screening of a this compound library to identify inhibitors of a representative serine/threonine kinase, Akt1.

Data Presentation: Inhibitory Activity of Hit Compounds

Following a primary screen of the library, hit compounds are typically subjected to secondary assays to confirm their activity and determine their potency and selectivity. The table below summarizes representative quantitative data for hypothetical hit compounds from the library against the primary target (Akt1) and two related kinases (PKA and ROCK) to assess selectivity.

Compound IDTarget KinaseAssay TypeIC50 (nM)
ADPC-001 Akt1 TR-FRET 85
PKAFP1,250
ROCKTR-FRET>10,000
ADPC-002 Akt1 TR-FRET 150
PKAFP8,500
ROCKTR-FRET>10,000
ADPC-003 Akt1 TR-FRET 4,200
PKAFP>10,000
ROCKTR-FRET>10,000
Staurosporine (Control)Akt1TR-FRET10

ADPC: this compound IC50: Half-maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. FP: Fluorescence Polarization.

Signaling Pathway Context

The diagram below illustrates a simplified kinase signaling cascade, highlighting the central role of Akt (PKB) in transmitting signals from growth factor receptors to downstream effectors that control cell survival and proliferation. Identifying inhibitors of Akt can block this pathway, which is a key therapeutic strategy in oncology.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) Target PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Simplified PI3K/Akt Signaling Pathway.

Experimental Protocols

A robust and reproducible assay is critical for a successful HTS campaign.[2] The following protocols describe a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for identifying inhibitors of Akt1 kinase.

Assay Principle

The TR-FRET kinase assay is a homogeneous assay format that measures the phosphorylation of a specific substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody serves as the FRET donor, and a biotinylated substrate peptide bound to streptavidin-Allophycocyanin (APC) acts as the FRET acceptor. When the peptide is phosphorylated by Akt1, the Eu-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, producing a high TR-FRET signal. Inhibitors of Akt1 will prevent peptide phosphorylation, leading to a decrease in the TR-FRET signal.

Materials and Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • Enzyme: Recombinant human Akt1 (pre-activated).

  • Substrate: Biotinylated peptide substrate for Akt1.

  • ATP: Adenosine triphosphate.

  • Detection Reagents: Eu-labeled anti-phospho-substrate antibody and Streptavidin-APC.

  • Assay Plates: 384-well, low-volume, black microplates.

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Controls: Staurosporine (positive control inhibitor), DMSO (negative control).

HTS Workflow Diagram

The overall process from initial screening to hit confirmation follows a structured workflow to ensure efficiency and data quality.[7]

cluster_workflow High-Throughput Screening Workflow AssayDev 1. Assay Development & Miniaturization (384-well) Pilot 2. Pilot Screen (~2,000 Compounds) Validate Z' > 0.5 AssayDev->Pilot PrimaryHTS 3. Primary HTS (Full Library @ 10 µM) Pilot->PrimaryHTS DataAnalysis 4. Data Analysis (% Inhibition, Hit Selection) PrimaryHTS->DataAnalysis HitConfirm 5. Hit Confirmation (Re-test from fresh stock) DataAnalysis->HitConfirm DoseResponse 6. Dose-Response & IC50 Determination HitConfirm->DoseResponse Secondary 7. Secondary Assays (Selectivity, Orthogonal Assays) DoseResponse->Secondary Lead Validated Hits for Lead Optimization Secondary->Lead

Automated workflow for a high-throughput kinase inhibition screen.
Detailed Protocol Steps

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound (10 µM final concentration), positive control (Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate.[1][7]

  • Enzyme Addition: Add 5 µL of Akt1 enzyme solution (diluted to the optimal concentration in assay buffer) to all wells using an automated liquid handler.

  • Compound Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.[1]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Quench & Detection: Stop the reaction and detect the product by adding 10 µL of the detection reagent mix (containing Eu-antibody and SA-APC in stop buffer with EDTA).[1]

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.[1]

  • Plate Reading: Read the plate using a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths.

Data Analysis and Hit Confirmation
  • Data Normalization: Raw data from the plate reader is normalized using the positive (0% activity) and negative (100% activity) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assay Quality Control: The performance and robustness of the assay are monitored on a plate-by-plate basis by calculating the Z' factor. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][4][7]

  • Hit Identification: Hits are identified as compounds that produce signal inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[1]

  • Hit Triage: Primary hits undergo a confirmation and validation process to eliminate false positives and prioritize compounds for further study.

cluster_triage Hit Triage and Validation Cascade PrimaryHits Primary Hits (Single Concentration) Reconfirm Re-test Confirmed Hits (Dry Powder) PrimaryHits->Reconfirm DoseResp IC50 Potency Determination Reconfirm->DoseResp SAR Preliminary SAR Analysis DoseResp->SAR Orthogonal Orthogonal Assay (e.g., Label-Free) DoseResp->Orthogonal Leads Validated Lead Series SAR->Leads Selectivity Selectivity Profiling (Kinase Panel) Orthogonal->Selectivity Selectivity->Leads

Logical workflow for hit validation and prioritization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient synthesis route involves a two-step process. First, the commercially available N-Boc-4-aminopiperidine is reacted with dimethylcarbamoyl chloride to form the protected intermediate, tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate. The second step involves the deprotection of the Boc (tert-butoxycarbonyl) group under acidic conditions to yield the final product.

Q2: I am observing a low yield in the first step (N-acylation). What are the potential causes?

A2: Low yields in the acylation step can be due to several factors:

  • Moisture: Dimethylcarbamoyl chloride is highly sensitive to moisture and can hydrolyze, reducing its availability for the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Strength: An inadequate or inappropriate base can lead to incomplete reaction. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the HCl generated during the reaction.

  • Reaction Temperature: The reaction is typically carried out at room temperature. Lowering the temperature might slow down the reaction, while excessive heat can lead to side products.

  • Purity of Starting Materials: Impurities in either N-Boc-4-aminopiperidine or dimethylcarbamoyl chloride can interfere with the reaction.

Q3: What are common side reactions during the N-acylation step?

A3: A potential side reaction is the formation of a urea byproduct if the dimethylcarbamoyl chloride reacts with any residual water or with the amine product of a premature deprotection. Another possibility is the reaction of dimethylcarbamoyl chloride with the primary amine of another N-Boc-4-aminopiperidine molecule if the piperidine nitrogen is not acylated quickly enough.

Q4: My Boc deprotection (second step) is not going to completion. What can I do?

A4: Incomplete deprotection is often due to insufficient acid strength or concentration. While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes lead to side reactions. A solution of HCl in an organic solvent like dioxane or methanol is a common alternative. If the reaction is sluggish, you can try increasing the reaction time or using a slightly higher concentration of the acid.

Q5: I am seeing multiple spots on my TLC after deprotection. What could they be?

A5: Besides the desired product and unreacted starting material, side products can arise from the re-alkylation of the newly formed primary amine by the tert-butyl cation generated during deprotection, although this is less common with scavengers. Other possibilities include impurities carried over from the first step.

Q6: How can I purify the final product?

A6: The final product, being a free amine, is basic. It can be purified by silica gel column chromatography using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a mixture of dichloromethane and methanol to prevent tailing. Alternatively, the product can be isolated as a hydrochloride salt by treating the reaction mixture with HCl and precipitating the salt.

Troubleshooting Guides

Issue 1: Low Yield of tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate (Step 1)
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (starting material remains).1. Insufficiently reactive dimethylcarbamoyl chloride (due to hydrolysis).2. Base is not effectively scavenging HCl.3. Low reaction temperature.1. Use fresh, high-purity dimethylcarbamoyl chloride. Handle under inert atmosphere.2. Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used. Consider a stronger non-nucleophilic base.3. Allow the reaction to stir at room temperature for a longer period (monitor by TLC). Gentle heating (40-50 °C) can be attempted cautiously.
Formation of significant byproducts.1. Presence of water leading to hydrolysis of the acyl chloride.2. Reaction of the primary amine of the starting material.1. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere.2. Add the dimethylcarbamoyl chloride slowly to the solution of the piperidine derivative to maintain a low concentration of the acylating agent.
Issue 2: Low Yield of this compound (Step 2)
Symptom Possible Cause Suggested Solution
Incomplete removal of the Boc group.1. Insufficient acid strength or concentration.2. Short reaction time.1. Increase the concentration of the acidic solution (e.g., from 2M HCl to 4M HCl in dioxane).2. Extend the reaction time and monitor progress by TLC or LC-MS.
Product degradation or formation of multiple byproducts.1. Acid is too harsh.2. Presence of reactive impurities.1. Use a milder deprotection agent, such as a solution of HCl in methanol or a milder Lewis acid.2. Ensure the intermediate from Step 1 is sufficiently pure before proceeding to the deprotection step.
Difficulty in isolating the final product.The free amine product may be volatile or highly soluble in the workup solvents.Isolate the product as a hydrochloride salt by precipitation with ethereal HCl or by evaporating the reaction mixture if HCl in a volatile solvent was used.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Step 1
Entry Base (1.1 eq.) Solvent Temperature (°C) Time (h) Yield (%)
1TriethylamineDichloromethane25485
2DIPEADichloromethane25492
3PyridineDichloromethane25475
4DIPEAAcetonitrile25488
5DIPEATetrahydrofuran25482

Note: Yields are hypothetical but representative for optimization studies.

Table 2: Effect of Acidic Conditions on the Yield of Step 2
Entry Deprotection Reagent Solvent Temperature (°C) Time (h) Yield (%)
120% TFADichloromethane25290
24M HClDioxane25395
31.25 M HClMethanol25588
44M HClDioxane50193

Note: Yields are hypothetical but representative for optimization studies.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate
  • To a solution of N-Boc-4-aminopiperidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x volume of DCM) and then with brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 20% to 60% ethyl acetate in hexane) to afford tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate as a white solid.

Step 2: Synthesis of this compound
  • Dissolve tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (5-10 volumes).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC (Eluent: 10% Methanol in Dichloromethane with 1% Triethylamine). The product will be at the baseline if a basic modifier is not used.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • To obtain the free amine, dissolve the resulting hydrochloride salt in a minimal amount of water and basify to pH > 10 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Boc Deprotection N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Reaction_1 N-Boc-4-aminopiperidine->Reaction_1 Dimethylcarbamoyl_chloride Dimethylcarbamoyl_chloride Dimethylcarbamoyl_chloride->Reaction_1 Intermediate tert-butyl (1-(dimethylcarbamoyl)piperidin-4-yl)carbamate Reaction_1->Intermediate DIPEA, DCM, 0°C to rt Final_Product This compound Intermediate->Final_Product 4M HCl in Dioxane, rt

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Step Which Step? Start->Check_Step Step1_Issues Step 1: N-Acylation Check_Step->Step1_Issues Step 1 Step2_Issues Step 2: Deprotection Check_Step->Step2_Issues Step 2 Reagent_Purity1 Check Reagent Purity (Anhydrous Conditions) Step1_Issues->Reagent_Purity1 Acid_Check Check Acid Strength and Concentration Step2_Issues->Acid_Check Base_Check Verify Base Strength and Stoichiometry Reagent_Purity1->Base_Check Temp_Time1 Optimize Temperature and Reaction Time Base_Check->Temp_Time1 Purification_Check Review Purification Method Temp_Time1->Purification_Check Temp_Time2 Optimize Reaction Time Acid_Check->Temp_Time2 Temp_Time2->Purification_Check End Yield Improved Purification_Check->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do my this compound derivatives exhibit poor aqueous solubility at neutral pH?

A1: The solubility of these derivatives is often pH-dependent due to the basic nature of the piperidine nitrogen. At neutral pH (around 7.4), the compound may exist in a less charged state, leading to lower aqueous solubility. The overall lipophilicity of the molecule, influenced by its substituents, also plays a crucial role; nonpolar additions can decrease water solubility.[1][2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What are the initial steps to resolve this?

A2: This is a common issue when the compound's concentration in the final aqueous solution surpasses its solubility limit. Here are some initial strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]

  • Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.[2]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. A stepwise dilution, with intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent, can also be effective.[1][2]

Q3: What are the recommended strategies for enhancing the solubility of these compounds for in vitro assays?

A3: For in vitro studies, several methods can be employed:

  • pH Adjustment: Acidifying the aqueous medium can significantly improve solubility by protonating the basic nitrogen on the piperidine ring, forming a more soluble salt.[1][2]

  • Use of Co-solvents: Employing water-miscible organic co-solvents is a common and effective strategy.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[1][3]

  • Use of Surfactants: Low concentrations of surfactants like Tween® 80 can form micelles that encapsulate the compound, keeping it in solution.[2][4]

Q4: For in vivo studies, what formulation strategies should be considered?

A4: For in vivo applications, toxicity and tolerability are critical. Recommended strategies include:

  • pH Adjustment with Pharmaceutically Acceptable Buffers: Using buffers such as citrate or phosphate to maintain an optimal pH for solubility.[2]

  • Co-solvent Systems: Utilizing a mixture of water with safe co-solvents like propylene glycol, ethanol, or PEG 400.[2] A common vehicle might be saline containing 5-10% DMSO and 10% Tween® 80.[2]

  • Salt Forms: Using a pre-formed salt of your compound (e.g., a hydrochloride salt) can significantly improve aqueous solubility and dissolution rate.[2][5]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, forming an inclusion complex with enhanced aqueous solubility.[1][4][] This is particularly useful for increasing the apparent solubility of a compound in solution.[1]

Q5: When should I consider more advanced techniques like co-crystallization or creating a prodrug?

A5: If simpler methods like pH adjustment and co-solvents are insufficient, or if you require a solid form with improved dissolution for in vivo studies, advanced techniques are the next step:

  • Co-crystallization: This technique can improve the solubility of weakly ionizable compounds by forming a multi-component crystal lattice with a suitable co-former.[1]

  • Prodrug Approach: A prodrug is a modified, often more soluble, version of the parent drug that converts to the active form in vivo.[7][8] This is a valuable strategy when other formulation approaches fail.[7]

Quantitative Data on Solubility Enhancement

The following tables summarize the potential impact of different solubility enhancement strategies on piperidine-containing and other poorly soluble compounds.

Table 1: Effect of pH on the Solubility of a Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10
Data adapted from a representative piperidine derivative.[1]

Table 2: Solubility Enhancement of a Model Poorly Soluble Compound using β-Cyclodextrin Derivatives

CompoundCyclodextrin DerivativeSolubility Enhancement Factor
Model CompoundHydroxypropyl-β-cyclodextrin (HP-β-CD)~100-fold
Model CompoundSulfobutyl-ether-β-cyclodextrin (SBE-β-CD)~500-fold
Illustrative data based on the capabilities of cyclodextrins.[4][9]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the qualitative solubility of a compound at different pH values.

  • Materials: Compound of interest, deionized water, 0.1 M HCl, 0.1 M NaOH, pH meter or pH strips, vortex mixer, small glass vials.

  • Methodology:

    • Weigh 1-2 mg of your compound into three separate vials (labeled Acid, Neutral, Base).

    • To the "Neutral" vial, add 1 mL of deionized water. Vortex for 1-2 minutes and visually inspect for dissolution.

    • To the "Acid" vial, add 1 mL of 0.1 M HCl. Vortex and inspect.

    • To the "Base" vial, add 1 mL of 0.1 M NaOH. Vortex and inspect.

    • Record the visual solubility at each pH.

Protocol 2: Co-crystal Screening by Slurrying

This protocol is a basic screen to identify potential co-crystal formation.

  • Materials: Active Pharmaceutical Ingredient (API), a selection of co-formers, a solvent in which both the API and co-former have limited solubility, stirring plate, vials.

  • Methodology:

    • Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial.

    • Add a small amount of the selected solvent to create a slurry.

    • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for equilibration.[1]

    • Isolate the solid by filtration and allow it to air dry.[1]

    • Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to determine if a new crystalline form has been created, which would indicate co-crystal formation.[1]

Visual Guides

G cluster_0 Troubleshooting Workflow for Poor Aqueous Solubility start Compound Precipitates in Aqueous Buffer q1 Is the final organic solvent concentration <1%? start->q1 action1 Increase organic solvent (e.g., DMSO) to max tolerable level (e.g., 1%) q1->action1 No q2 Is the final compound concentration high? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Lower the final compound concentration q2->action2 Yes q3 Is pH adjustment an option? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Lower pH of buffer (e.g., to pH 5-6) q3->action3 Yes q4 Consider Advanced Formulation Strategies q3->q4 No a3_yes Yes a3_no No action3->q4 action4 - Cyclodextrin Complexation - Co-solvent Systems - Surfactants - Salt Formation q4->action4

Caption: A systematic workflow for troubleshooting solubility.[1][2]

G cluster_1 Mechanism of Cyclodextrin-Mediated Solubility Enhancement compound Poorly Soluble Compound (Hydrophobic) complex Soluble Inclusion Complex (Hydrophilic Exterior) compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex water Water (Aqueous Environment) complex->water Increased Apparent Solubility

Caption: Cyclodextrin encapsulation of a hydrophobic compound.[1][]

References

Technical Support Center: Purification of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-N,N-dimethylpiperidine-1-carboxamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound analogs?

The primary challenges in purifying these analogs stem from their physicochemical properties:

  • High Polarity: The presence of a primary amine, a tertiary amine, and a carboxamide group makes these compounds highly polar, which can lead to difficulties in separation from polar impurities and poor retention on standard reverse-phase chromatography columns.

  • Basicity: With two basic nitrogen atoms (the piperidine ring nitrogen and the 4-amino group), these compounds can interact strongly with silica gel, leading to tailing peaks in column chromatography. This can also make them sensitive to acidic conditions.

  • Water Solubility: Their polarity often results in high water solubility, which can complicate extraction procedures and require specialized techniques for removal of aqueous residues.

  • Potential for Salt Formation: The basic nature of the molecule makes it prone to forming salts with acidic impurities or atmospheric carbon dioxide, which can affect its chromatographic behavior and solubility.

Q2: How can I remove unreacted starting materials, such as 4-aminopiperidine derivatives?

Removing excess polar starting materials like 4-aminopiperidine can be challenging due to similar polarities with the final product.[1]

  • Acid-Base Extraction: A carefully controlled acid-base extraction can be effective. By adjusting the pH of the aqueous phase, it may be possible to selectively protonate and extract either the starting material or the product into the aqueous or organic layer, depending on their respective pKa values.

  • Distillation: If the starting material is significantly more volatile than the product, distillation under reduced pressure could be a viable option.[1]

  • Column Chromatography with a Modified Mobile Phase: Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can help to reduce tailing and improve the separation of basic compounds on silica gel.

Q3: My purified compound shows two peaks in the HPLC analysis. What could be the cause?

The appearance of two peaks for a purified piperidine derivative in HPLC can be due to several factors:

  • Differential Ionization: The presence of two basic centers can lead to different protonation states in the mobile phase, resulting in two distinct species that elute at different times. Adjusting the pH of the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid, or using a buffered mobile phase, can help to ensure a single protonation state and a single peak.[2]

  • Interaction with the Stationary Phase: Strong interactions between the basic analyte and the stationary phase can sometimes lead to peak splitting. Using a different column chemistry or adding a competitive base to the mobile phase can mitigate this issue.[2]

  • Presence of Rotamers: While less common for this specific scaffold, restricted rotation around amide bonds can sometimes lead to the observation of rotamers as separate peaks, especially at lower temperatures.

Q4: What are the recommended analytical techniques for assessing the purity of these analogs?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method. Due to the lack of a strong chromophore in many piperidine derivatives, UV detection might require derivatization.[3][4] However, for analogs with aromatic substituents, direct UV detection is feasible. A mass spectrometry (MS) detector is highly recommended for unambiguous peak identification.

  • Gas Chromatography (GC): For volatile analogs, GC-MS can be a powerful tool for purity analysis and identification of volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying low-level impurities.[4]

Troubleshooting Guides

Issue 1: Poor Separation and Significant Tailing during Column Chromatography

Symptoms:

  • Broad, tailing peaks for the desired product.

  • Co-elution of the product with polar impurities.

Possible Causes & Solutions:

Possible CauseSolution
Strong interaction with acidic silica gel Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina (basic or neutral).
Inappropriate solvent system Increase the polarity of the eluent gradually. A common mobile phase for basic compounds is a mixture of dichloromethane and methanol, with a small percentage (0.1-1%) of triethylamine or ammonium hydroxide.
Column overloading Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the column's silica gel weight.
Issue 2: Low Recovery of the Product after Purification

Symptoms:

  • The final yield of the purified compound is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseSolution
Irreversible adsorption on silica gel As mentioned above, use a deactivated stationary phase or a different type of stationary phase (e.g., alumina, reverse-phase silica).
Product is highly water-soluble and lost during aqueous work-up Saturate the aqueous phase with sodium chloride to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Decomposition on the column Some compounds may be unstable on silica gel. If decomposition is suspected, consider alternative purification methods like crystallization, preparative HPLC, or salt formation followed by recrystallization.
Issue 3: Difficulty in Removing Solvent Residues

Symptoms:

  • The purified compound is an oil or a waxy solid instead of a crystalline solid.

  • NMR analysis shows the presence of residual solvents.

Possible Causes & Solutions:

Possible CauseSolution
High boiling point of the purification solvent Use solvents with lower boiling points for the final purification steps if possible.
Strong affinity of the compound for the solvent Co-evaporate the product with a solvent in which it is soluble but the residual solvent is also soluble and more volatile (e.g., co-evaporate with dichloromethane to remove residual methanol). Lyophilization from a suitable solvent (e.g., water, if the compound is water-soluble and stable) can also be effective.
Insufficient drying Dry the compound under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) and a basic modifier (e.g., 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Removal of Basic Impurities
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic compounds and extract them into the aqueous layer. The number of washes depends on the amount of impurities.

  • Neutralization and Re-extraction: To recover the product from the aqueous layer, basify the solution with a base like sodium hydroxide to a pH > 10. Then, extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

Note: The choice of which layer (organic or aqueous) contains the product after the acidic wash depends on the relative basicity of the product and the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Work-up chromatography Column Chromatography extraction->chromatography Further Purification crystallization Crystallization / Recrystallization chromatography->crystallization Final Polishing purity_check Purity Check (HPLC, NMR) crystallization->purity_check purity_check->chromatography Repurify final_product Pure Compound purity_check->final_product Meets Specification troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Identified tailing Peak Tailing start->tailing low_recovery Low Recovery start->low_recovery coelution Co-elution start->coelution add_base Add Base to Eluent tailing->add_base change_stationary_phase Change Stationary Phase tailing->change_stationary_phase low_recovery->change_stationary_phase check_stability Check Compound Stability low_recovery->check_stability optimize_gradient Optimize Gradient coelution->optimize_gradient

References

Identifying and minimizing side products in 4-Amino-N,N-dimethylpiperidine-1-carboxamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide. The following information is designed to help identify and minimize the formation of side products and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the Schotten-Baumann reaction. This involves the acylation of 4-aminopiperidine with dimethylcarbamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The primary challenge in the synthesis of this compound is controlling the selectivity of the acylation reaction.[1] 4-aminopiperidine possesses two nucleophilic nitrogen atoms: a primary amine at the 4-position and a secondary amine within the piperidine ring. This can lead to the formation of several side products. A primary challenge is controlling the selectivity of the acylation reaction.[1]

Q3: How can I purify the crude this compound?

A3: Purification of the crude product is typically achieved through flash column chromatography on silica gel. The selection of an appropriate eluent system, such as a mixture of dichloromethane and methanol with a small amount of triethylamine, is crucial for separating the desired product from starting materials and side products. Recrystallization from a suitable solvent system can also be an effective purification method.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete Reaction: The reaction may not have gone to completion.- Ensure the quality and reactivity of the dimethylcarbamoyl chloride. - Increase the reaction time or temperature, monitoring for product degradation using TLC. - Use a slight excess (1.1-1.2 equivalents) of dimethylcarbamoyl chloride.
Formation of Multiple Products: Lack of chemoselectivity in the acylation.- Carefully control the stoichiometry of the reactants. - Add the dimethylcarbamoyl chloride dropwise at a low temperature (e.g., 0 °C) to manage the exothermic reaction and improve selectivity.[1]
Product Loss During Work-up: The product may be lost during the extraction process.- Ensure the pH of the aqueous layer is appropriately basic (pH > 10) during extraction to minimize the solubility of the amine product. - Use a suitable organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol.
Presence of Multiple Spots on TLC Unreacted 4-aminopiperidine: The reaction has not gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Adjust the stoichiometry of the reactants, ensuring a slight excess of the acylating agent.
Formation of Di-acylated Side Product: Both the primary and secondary amines of 4-aminopiperidine have been acylated.- This is a common side product due to the high reactivity of both amino groups. To minimize its formation, use a 1:1 molar ratio of 4-aminopiperidine to dimethylcarbamoyl chloride.[1] - Slow, dropwise addition of the acylating agent at low temperature is critical.[1]
Formation of the Isomeric N4-acylated Side Product: Only the primary amine at the 4-position has been acylated.- The primary amine is generally more nucleophilic and may react preferentially. To favor acylation at the piperidine nitrogen, a protecting group strategy for the 4-amino group can be employed prior to the reaction with dimethylcarbamoyl chloride.
Reaction Fails to Proceed Poor Quality of Reagents: Starting materials may be degraded or impure.- Use freshly distilled or purified 4-aminopiperidine and dimethylcarbamoyl chloride. - Ensure the use of anhydrous solvents to prevent hydrolysis of the dimethylcarbamoyl chloride.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.- Select a solvent in which both reactants are soluble and which is inert to the reaction conditions. Dichloromethane, chloroform, or tetrahydrofuran are commonly used.

Key Side Products and Their Identification

Compound Name Structure Molecular Weight Key Identification Notes (Predicted)
This compound (Desired Product)CN(C)C(=O)N1CCC(N)CC1171.24The desired product.
4-(Dimethylcarbamoylamino)-N,N-dimethylpiperidine-1-carboxamide (Di-acylated Side Product)CN(C)C(=O)N1CCC(CC1)NC(=O)N(C)C242.32Higher molecular weight than the desired product. Will have a different retention factor (Rf) on TLC, likely less polar.
N,N-Dimethyl-1-(piperidin-4-yl)urea (N4-acylated Isomer)CN(C)C(=O)NC1CCNCC1171.24Same molecular weight as the desired product. Can be distinguished by NMR spectroscopy due to the different chemical environment of the piperidine ring protons.

Experimental Protocols

Protocol 1: Direct Acylation of 4-Aminopiperidine

This protocol aims for the direct synthesis of the target compound but may lead to a mixture of products requiring careful purification.

Materials:

  • 4-Aminopiperidine

  • Dimethylcarbamoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture dropwise with constant stirring over 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Products

reaction_pathway A 4-Aminopiperidine C 4-Amino-N,N-dimethylpiperidine- 1-carboxamide (Desired) A->C + B (Piperidine N acylation) D N,N-Dimethyl-1-(piperidin-4-yl)urea (N4-acylated Isomer) A->D + B (4-Amino N acylation) B Dimethylcarbamoyl Chloride E Di-acylated Side Product C->E + B D->E + B

Caption: Reaction scheme showing the desired product and major side products.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_tlc Analyze Crude by TLC start->check_tlc unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm Predominant Starting Material multiple_products Multiple Products check_tlc->multiple_products Multiple Spots solution_sm Increase Reaction Time/ Temp or Acylating Agent unreacted_sm->solution_sm solution_mp Optimize Stoichiometry & Temperature Control multiple_products->solution_mp purification Purify by Column Chromatography solution_sm->purification solution_mp->purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Coupling Reactions for 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 4-Amino-N,N-dimethylpiperidine-1-carboxamide. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of amide derivatives using this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

A1: Low yields in coupling reactions with this compound can stem from several factors, primarily related to its structure. The secondary amine on the piperidine ring is sterically hindered, which can impede the approach of the activated carboxylic acid. Additionally, the basicity of the piperidine nitrogen can lead to side reactions or require careful pH control. Key potential causes include:

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may be unstable under the reaction conditions.

  • Steric Hindrance: The bulky N,N-dimethylcarboxamide group on the piperidine nitrogen, combined with substitution on the carboxylic acid coupling partner, can significantly slow down the reaction rate.

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, base, or reaction time can lead to poor yields. For sterically hindered amines, longer reaction times and elevated temperatures may be necessary.

  • Low Nucleophilicity of the Amine: While the 4-amino group is a primary amine, its nucleophilicity can be influenced by the overall electronic properties of the molecule and the reaction medium.

  • Side Reactions: The presence of multiple nitrogen atoms could lead to undesired side reactions if not properly managed.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amines like this compound, more powerful coupling reagents are often required. While standard carbodiimides like EDC can be effective, particularly with additives, uronium/aminium or phosphonium salt-based reagents are generally recommended for challenging couplings. Consider the following options:

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective for coupling sterically hindered amino acids and amines. HATU is often a preferred choice due to its high reactivity and ability to suppress racemization.

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.

  • Carbodiimides with Additives: EDC or DIC in combination with HOBt or HOAt can be a cost-effective option, but may require longer reaction times or higher temperatures. The addition of DMAP can also be beneficial, but should be used judiciously to avoid side reactions.

Q3: How can I minimize side reactions when coupling with this compound?

A3: To minimize side reactions, consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) relative to the amine to ensure complete consumption of the more valuable amine.

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to avoid competition with the primary amine as a nucleophile. The predicted pKa of similar aminopiperidines suggests that a moderately strong base is sufficient.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the this compound can improve yields by ensuring the activated species is readily available for reaction.

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or higher if the reaction is sluggish. This can help to control the rate of reaction and minimize the formation of byproducts.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent such as HATU or PyBOP. Ensure your current coupling reagent is not degraded.
Steric hindrance at the amine.Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time (e.g., to 24 hours). Consider using a less sterically hindered carboxylic acid if possible.
Incorrect solvent.Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.
Multiple Spots on TLC (Side Products) Racemization of the carboxylic acid.Add HOBt or HOAt to the reaction mixture, especially when using carbodiimides.
Reaction with the wrong amine (if other amines are present).Protect other nucleophilic groups in your starting materials.
Epimerization at the alpha-carbon of the carboxylic acid.Use a non-nucleophilic base like DIPEA and a coupling reagent known to suppress racemization (e.g., HATU).
Unreacted Starting Material (Amine) Insufficient amount of activated carboxylic acid.Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent.
Deactivation of the coupling reagent.Ensure anhydrous reaction conditions as water can hydrolyze the activated intermediate and the coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0-1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt Mediated Coupling

  • To a stirred solution of the carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent) in DMF (0.1-0.5 M), add HOBt (1.2 equivalents).

  • Cool the reaction mixture to 0 °C.

  • Add EDC·HCl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Coupling Protocol for Challenging Substrates (adapted from patent literature) [1]

This protocol is adapted from a synthesis of a complex molecule with a similar structural motif and may be useful for particularly challenging coupling partners.

  • To a stirred solution of the carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent such as acetonitrile, add HOBt (a catalytic amount, e.g., 0.1 equivalents) and DMAP (1.0 equivalent).[2]

  • Add EDC (1.0 equivalent) to the mixture.[2]

  • Add a non-nucleophilic base such as DIPEA.[2]

  • Stir the resulting mixture at room temperature.[2]

  • Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[2]

  • Purify the crude product using an appropriate method, such as column chromatography.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amines

Coupling ReagentAdditiveTypical SolventRelative ReactivityCommon Issues
EDC/DICHOBt/HOAtDMF, DCMModerateCan be sluggish for very hindered substrates, potential for side reactions.
HATUNoneDMF, NMPHighMore expensive, can be moisture sensitive.
HBTUNoneDMF, NMPHighSlightly less reactive than HATU.
PyBOPNoneDMF, DCMHighCan be less effective for highly electron-deficient systems.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->add_reagents preactivate Stir for 15-30 min at Room Temperature add_reagents->preactivate add_amine Add 4-Amino-N,N-dimethyl- piperidine-1-carboxamide preactivate->add_amine react Stir and Monitor (TLC/LC-MS) add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for coupling reactions.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_potency Switch to a More Potent Coupling Reagent (e.g., HATU) check_reagents->increase_potency If standard reagents fail optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions If reagents are satisfactory re_evaluate Re-evaluate Results increase_potency->re_evaluate increase_temp Increase Temperature optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time change_solvent Change Solvent (e.g., to NMP) optimize_conditions->change_solvent increase_temp->re_evaluate increase_time->re_evaluate change_solvent->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

References

Stability of 4-Amino-N,N-dimethylpiperidine-1-carboxamide in aqueous buffers for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-N,N-dimethylpiperidine-1-carboxamide in aqueous buffers for assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous assay buffers?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: The amide bond in the molecule is susceptible to both acid and base-catalyzed hydrolysis. The rate of this hydrolysis is often pH-dependent.

  • Temperature: Higher temperatures typically accelerate the rate of degradation reactions. For optimal stability, it is recommended to store solutions at low temperatures (e.g., 2-8 °C or frozen).

  • Buffer Composition: While less common, certain buffer components could potentially interact with the compound.

  • Presence of Enzymes: If using biological matrices, the presence of amidases or other enzymes could lead to enzymatic degradation.

Q2: What is the expected degradation pathway for this compound in aqueous buffers?

A2: The most probable degradation pathway is the hydrolysis of the carboxamide bond. This reaction would yield 4-amino-N,N-dimethylpiperidine and dimethylamine. This hydrolysis can be catalyzed by acidic or basic conditions.[1][2]

Q3: How can I monitor the stability of my this compound solution?

A3: The most common method for monitoring the stability of small molecules like this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (LC-MS).[3][4] This allows for the separation and quantification of the parent compound and its potential degradation products over time.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of this compound in my assay over time.

  • Possible Cause 1: Hydrolysis. The amide bond may be hydrolyzing under your experimental conditions (pH, temperature).

    • Troubleshooting Step: Conduct a time-course experiment and analyze samples at different time points using HPLC to quantify the parent compound and look for the appearance of degradation products. Consider adjusting the pH of your buffer to a more neutral range if possible. For structurally related compounds, maximum stability has been observed in the pH range of 2.0 to 3.0.[3]

  • Possible Cause 2: Adsorption to surfaces. The compound may be adsorbing to the surfaces of your storage containers or assay plates, especially if they are made of certain plastics.

    • Troubleshooting Step: Try using different types of storage containers (e.g., polypropylene vs. glass) to see if the loss is minimized. Including a small percentage of an organic solvent like acetonitrile or using a surfactant in your buffer can sometimes reduce non-specific binding.

Issue: I see an unexpected peak appearing in my chromatogram during analysis.

  • Possible Cause: Degradation Product. The new peak likely corresponds to a degradation product of this compound.

    • Troubleshooting Step: Use LC-MS to determine the mass of the new peak. The expected mass of the primary hydrolysis product, 4-amino-N,N-dimethylpiperidine, would be a key indicator.

Stability Data (Illustrative)

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected stability trends. Actual stability should be determined experimentally under your specific assay conditions.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 37°C over 24 hours.

Buffer pH% Remaining Parent Compound
3.098.5%
5.095.2%
7.488.1%
9.075.4%

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in PBS (pH 7.4) over 24 hours.

Temperature% Remaining Parent Compound
4°C99.1%
25°C (Room Temp)94.5%
37°C88.1%

Experimental Protocols

Protocol: Assessment of Aqueous Buffer Stability of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a selected aqueous buffer.

1. Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • HPLC or UPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Incubator or water bath

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.

3. Working Solution Preparation:

  • Dilute the stock solution with the chosen aqueous buffer to a final concentration of 0.1 mg/mL.

  • Prepare enough working solution for all time points.

4. Stability Study:

  • Aliquot the working solution into several vials for each time point.

  • Store the vials at the desired temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial and immediately analyze it by HPLC or store it at -20°C for later analysis.

5. HPLC Analysis:

  • Develop a suitable HPLC method to separate the parent compound from potential degradants.

  • Inject a consistent volume of the sample from each time point.

  • Quantify the peak area of the parent compound at each time point.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Prepare Stock Solution B Prepare Working Solution in Buffer A->B C Incubate at Desired Temperature B->C D Collect Samples at Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Parent Compound E->F G Determine Degradation Rate F->G

Caption: Workflow for assessing the stability of a compound in aqueous buffer.

Degradation_Pathway parent 4-Amino-N,N-dimethyl- piperidine-1-carboxamide hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 4-Amino-N,N-dimethylpiperidine product2 Dimethylamine hydrolysis->product1 hydrolysis->product2

Caption: Potential hydrolytic degradation pathway of the target compound.

References

Reducing off-target effects of 4-Amino-N,N-dimethylpiperidine-1-carboxamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-N,N-dimethylpiperidine-1-carboxamide compounds. These resources are designed to help you mitigate off-target effects and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound compounds?

A1: Compounds based on the this compound scaffold are potent inhibitors of Protein Kinase B (PKB), also known as Akt.[1][2][3] Akt is a serine/threonine protein kinase that plays a crucial role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases. These compounds typically act as ATP-competitive inhibitors.[1]

Q2: What are the known major off-target effects of these compounds?

A2: A primary off-target concern for this class of compounds is the closely related kinase, Protein Kinase A (PKA).[1][2][3] Due to the high degree of similarity in the ATP-binding sites of Akt and PKA, achieving selectivity can be a significant challenge. Some derivatives may also show activity against other kinases in the AGC kinase family, such as ROCK.[4][5]

Q3: How can I assess the selectivity of my this compound compound?

A3: A standard approach is to perform in vitro kinase profiling assays. This involves testing your compound against a panel of purified kinases, including Akt isoforms (Akt1, Akt2, Akt3) and PKA. A radiometric filter binding assay or a variety of non-radioactive methods can be used to determine the IC50 values for each kinase. A significant difference in the IC50 value for Akt versus other kinases indicates selectivity.

Q4: My compound is potent against Akt in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the issue?

A4: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

Consider performing cell permeability assays (e.g., PAMPA) and metabolic stability assays to investigate these possibilities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High PKA Inhibition The chemical structure of your compound lacks features that confer selectivity for Akt over PKA.Consider structure-activity relationship (SAR) studies to modify the compound. For example, explore different substituents on the piperidine ring to exploit subtle differences between the Akt and PKA active sites.[1]
Inconsistent Results Across Different Cancer Cell Lines Cell lines may have varying levels of Akt and PKA expression, or different compensatory signaling pathways may be active.Profile the expression levels of Akt isoforms and PKA in your chosen cell lines using techniques like Western blotting or qPCR. Select cell lines with a high Akt-to-PKA expression ratio for on-target validation.
Observed Phenotype Does Not Match Genetic Knockdown of Akt The observed phenotype may be due to off-target effects of your compound.Use a structurally unrelated Akt inhibitor to see if it recapitulates the phenotype. Additionally, perform a rescue experiment by overexpressing an inhibitor-resistant mutant of Akt.
Toxicity in Animal Models at Doses Required for Efficacy The toxicity may be caused by inhibition of off-target kinases or other cellular targets.Conduct a broader kinase screen to identify other potential off-targets. In vivo toxicity studies should carefully monitor for adverse effects and correlate them with pharmacokinetic and pharmacodynamic data.

Experimental Protocols

Protocol 1: Radiometric Kinase Inhibition Assay

Objective: To determine the IC50 value of a this compound compound against Akt and PKA.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound in the assay buffer to obtain a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (Akt or PKA), a suitable substrate peptide, and [γ-³³P]ATP in the appropriate kinase buffer.

  • Initiation of Reaction: Add the diluted compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate and wash several times to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition in Cells

Objective: To assess the cellular potency of a compound by measuring the inhibition of Akt phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active PI3K/Akt pathway) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phospho-Akt (Ser473). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: As a loading control, re-probe the membrane with an antibody for total Akt or a housekeeping protein (e.g., GAPDH). Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.

Data Presentation

Table 1: Example Kinase Selectivity Profile of a Hypothetical this compound Compound (Compound X)

KinaseIC50 (nM)
Akt115
Akt220
Akt325
PKA1500
ROCK1500
ROCK2650

This table illustrates that Compound X is a potent inhibitor of all Akt isoforms with significant selectivity over PKA and moderate selectivity over ROCK kinases.

Visualizations

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt (PKB) Akt (PKB) PIP3->Akt (PKB) Recruits PDK1->Akt (PKB) Phosphorylates (Thr308) Downstream Effectors Downstream Effectors Akt (PKB)->Downstream Effectors Phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth Promotes This compound Compound This compound Compound This compound Compound->Akt (PKB) Inhibits

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound compounds.

Experimental_Workflow_for_Selectivity_Profiling cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Synthesis Compound Synthesis Kinase Panel Screen Kinase Panel Screen Compound Synthesis->Kinase Panel Screen Test IC50 Determination (Akt vs. PKA) IC50 Determination (Akt vs. PKA) Kinase Panel Screen->IC50 Determination (Akt vs. PKA) Identify Hits Data Analysis Data Analysis IC50 Determination (Akt vs. PKA)->Data Analysis Quantify Cell Treatment Cell Treatment Data Analysis->Cell Treatment Select Lead Compound Western Blot (pAkt) Western Blot (pAkt) Cell Treatment->Western Blot (pAkt) Phenotypic Assays Phenotypic Assays Cell Treatment->Phenotypic Assays Validate On-Target Effect Validate On-Target Effect Western Blot (pAkt)->Validate On-Target Effect Phenotypic Assays->Validate On-Target Effect

Caption: A typical experimental workflow for determining the selectivity and cellular activity of novel Akt inhibitors.

References

Technical Support Center: Enhancing the Metabolic Stability of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for this class of compounds?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] It is a crucial parameter in drug discovery as it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[2][3] Compounds with low metabolic stability are often rapidly cleared from the body, which can prevent them from maintaining therapeutic concentrations, while excessively stable compounds could lead to accumulation and potential toxicity.[1] For this compound derivatives, understanding metabolic stability is essential for optimizing dosing regimens and ensuring a desirable safety and efficacy profile.[2][4]

Q2: What are the primary metabolic pathways anticipated for this compound derivatives?

A2: Alicyclic amines, including piperidine moieties, are subject to several metabolic transformations. For drugs containing a 4-aminopiperidine structure, the most predominant metabolic pathway is often N-dealkylation , catalyzed primarily by Cytochrome P450 enzymes, particularly the CYP3A4 isoform.[5][6] Other potential, yet typically less common, metabolic routes include:

  • Ring α-oxidation leading to the formation of lactams.[5][6]

  • N-oxidation of the piperidine nitrogen.[5]

  • Oxidation of the N,N-dimethylcarboxamide group , leading to N-demethylation.

Identifying the primary "metabolic hotspot" is key to improving stability.

Q3: Which in vitro experimental systems are most appropriate for evaluating the metabolic stability of these derivatives?

A3: The choice of the in vitro system depends on the stage of research and the specific questions being asked. The most common systems are:

  • Liver Microsomes: These subcellular fractions contain a high concentration of Phase I enzymes, such as Cytochrome P450s (CYPs), making them ideal for rapid screening of metabolic lability due to oxidation.[2][7]

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[1][2]

  • Hepatocytes (Suspension or Plated): As intact liver cells, hepatocytes provide the most comprehensive in vitro system, incorporating Phase I and Phase II enzymes, as well as active transporter processes.[3][7] They are considered the gold standard for predicting in vivo clearance.

Q4: How can I pinpoint the specific site of metabolism (the "soft spot") on my molecule?

A4: Identifying metabolic "soft spots" is crucial for guiding structural modifications.[8] The most definitive method is a metabolite identification (MetID) study . This involves incubating the parent compound with a metabolically competent system (like human liver microsomes or hepatocytes) and analyzing the samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The structural elucidation of the generated metabolites reveals the exact positions on the molecule that are being modified by metabolic enzymes.

Q5: What are the most effective medicinal chemistry strategies to enhance the metabolic stability of these derivatives?

A5: Once metabolic hotspots are identified, several strategies can be employed:

  • Blocking Sites of Metabolism: Introducing sterically bulky groups (e.g., methyl, cyclopropyl) or electron-withdrawing groups (e.g., fluorine) at or near the labile position can hinder enzyme access.[8][9]

  • Deuteration: Replacing a metabolically labile carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow the rate of metabolism, a phenomenon known as the kinetic isotope effect.[8][10]

  • Bioisosteric Replacement: The piperidine ring can be replaced with a less metabolically susceptible isostere, such as a piperazine or morpholine, provided the modification does not negatively impact the compound's primary pharmacological activity.[8][11]

  • Modulating Physicochemical Properties: Reducing the compound's lipophilicity (logP) can decrease its affinity for the active site of metabolic enzymes, thereby improving its stability.[8][12]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps & Solutions
High variability in metabolic stability results between assay runs. 1. Inconsistent cell/microsome viability or activity.2. Pipetting errors.3. Compound solubility issues.4. Inter-individual variability in pooled microsomes/hepatocytes.[12]1. Check System Viability: Always run positive controls (e.g., testosterone, midazolam) with known metabolic rates to ensure the system is active and performing consistently.2. Refine Technique: Use calibrated pipettes and consider automated liquid handlers for critical steps.3. Assess Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%) and consistent. Check for compound precipitation visually or by analyzing a T0 sample without protein.4. Use Large Batches: Purchase and qualify a large batch of pooled microsomes or hepatocytes to use across a series of compounds to minimize lot-to-lot variation.[12]
Compound is highly stable in microsomes but shows rapid clearance in hepatocytes. 1. Phase II Metabolism: The compound may be rapidly metabolized by Phase II conjugation enzymes (e.g., UGTs, SULTs) which are present in hepatocytes but largely absent in microsomes.2. Active Uptake: The compound might be a substrate for uptake transporters (e.g., OATPs) in hepatocytes, leading to high intracellular concentrations and accelerated metabolism.1. Investigate Phase II: Perform a MetID study in hepatocytes to look for glucuronide or sulfate conjugates.2. Assess Transporter Involvement: Run the hepatocyte assay in the presence of known uptake transporter inhibitors (e.g., rifampicin for OATPs) to see if clearance is reduced.
Compound degrades quickly in the assay, even in control wells without the NADPH cofactor. 1. Chemical Instability: The compound may be inherently unstable in the assay buffer (e.g., hydrolysis).2. Contamination: The buffer or other reagents may be contaminated.3. Non-CYP Enzymatic Degradation: Degradation may be caused by other enzymes present, such as esterases.1. Buffer Stability Test: Incubate the compound in the assay buffer at 37°C without any biological matrix (microsomes/hepatocytes) and measure its concentration over time.2. Use Fresh Reagents: Prepare fresh buffers and solutions for each experiment.3. Heat-Inactivated Control: Run a control with heat-inactivated microsomes/hepatocytes. If degradation persists, it points to chemical instability. If it stops, non-CYP enzymatic degradation is likely.
The rate of metabolism appears to slow down significantly at later time points (non-linear kinetics). 1. Enzyme Saturation: The initial compound concentration may be too high, leading to saturation of the metabolic enzymes.2. Enzyme Inhibition: The parent compound or a newly formed metabolite may be inhibiting the metabolizing enzyme.1. Lower Substrate Concentration: Repeat the assay with a lower initial concentration of the test compound (ideally well below the enzyme's Km).2. Test for Inhibition: Perform a separate CYP inhibition assay to determine if the parent compound or its major metabolites are inhibitors of the relevant CYP isoforms.

Data Presentation

Table 1: In Vitro Metabolic Stability of Representative Derivatives in Human Liver Microsomes (HLM)
Compound IDR1 GroupR2 GroupHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-01 HH1592.4
Deriv-02 FH4530.8
Deriv-03 HCH₃3836.5
Deriv-04 FCH₃>120<8.7
Deriv-05 OCH₃H12115.5

This table presents hypothetical data to illustrate structure-stability relationships.

Table 2: Impact of Specific Structural Modifications on Metabolic Half-Life
StrategyModificationParent Compound (t½, min)Modified Compound (t½, min)% Improvement
Metabolic Blocking Addition of fluorine at C4-position of piperidine ring1545200%
Deuteration Replacement of N-methyl hydrogens with deuterium (CD₃)2250127%
Bioisosteric Replacement Piperidine ring replaced with a Morpholine ring1895428%
Lipophilicity Reduction Addition of a hydroxyl group3075150%

This table showcases representative data on how different medicinal chemistry strategies can enhance metabolic stability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH).

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, labetalol).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound using a validated LC-MS/MS method.[2][10]

  • Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.[7]

Protocol 2: Metabolite Identification (MetID) Study
  • Incubation: Perform a scaled-up version of the metabolic stability assay (Protocol 1), typically using a higher concentration of both the test compound (e.g., 10 µM) and liver microsomes (e.g., 1 mg/mL) to generate sufficient quantities of metabolites. The incubation time is usually fixed at a point where significant parent compound has been consumed (e.g., 60 minutes).

  • Sample Preparation: Stop the reaction with ice-cold acetonitrile. After centrifugation, the supernatant is often concentrated under a stream of nitrogen to enrich the metabolites.

  • LC-MS/MS Analysis: Analyze the concentrated sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The analysis should include a full scan (to find potential metabolite masses) and data-dependent MS/MS scans (to obtain fragmentation data for structural elucidation).

  • Data Processing: Process the data using specialized software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation) compared to the parent drug.

  • Structural Elucidation: Compare the fragmentation pattern (MS/MS spectrum) of the parent compound with that of the potential metabolites to determine the site of metabolic modification.

Visualizations

Metabolic_Pathways Primary Metabolic Pathways cluster_parent Parent Compound cluster_metabolites Metabolites Parent 4-Amino-N,N-dimethyl- piperidine-1-carboxamide M1 N-Dealkylated Metabolite (Piperidine Amine) Parent->M1 CYP3A4 (Major) M2 Ring-Oxidized Metabolite (Lactam) Parent->M2 CYP (Minor) M3 N-Demethylated Metabolite (Carboxamide) Parent->M3 CYP (Minor)

Caption: Predicted primary metabolic pathways for the core scaffold.

Experimental_Workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents (Compound, Microsomes, Buffer) B 2. Pre-incubate Mixture at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (T=0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Acetonitrile + IS) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: Standard experimental workflow for an in vitro metabolic stability assay.

Decision_Tree Strategy for Enhancing Metabolic Stability Start Initial Compound Screen (Microsomal Stability Assay) Check_Stability Is t½ < 30 min? Start->Check_Stability MetID Perform MetID Study to find 'Hotspots' Check_Stability->MetID Yes Stable Advance to Hepatocyte Assay and In Vivo PK Check_Stability->Stable No Strategy Apply Medicinal Chemistry Strategy (Block, Deuterate, Replace) MetID->Strategy Rescreen Re-screen New Analogs Strategy->Rescreen Rescreen->Check_Stability

Caption: Decision-making workflow for improving compound stability.

References

Technical Support Center: Managing hERG Affinity in 4-Amino-N,N-dimethylpiperidine-1-carboxamide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hERG affinity issues when working with 4-Amino-N,N-dimethylpiperidine-1-carboxamide and related scaffolds.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the assessment of hERG affinity.

Problem Potential Cause Suggested Solution
High hERG IC50 variability between experiments. 1. Inconsistent compound solubility. 2. Variability in cell passage number or health. 3. Fluctuation in experimental temperature. 4. Run-down of hERG current during recording.[1]1. Prepare fresh stock solutions and verify solubility in the assay buffer. Use of a validated solubilizing agent like DMSO at a consistent final concentration is recommended. 2. Use cells within a defined passage number range. Monitor cell viability and morphology before each experiment. 3. Maintain a constant physiological temperature (e.g., 35-37°C) as hERG channel kinetics are temperature-sensitive.[2] 4. Monitor current amplitude over time in control conditions. If significant run-down is observed, ensure internal solutions contain ATP and consider perforated patch-clamp techniques.
Difficulty achieving a stable giga-ohm seal in patch-clamp experiments. 1. Poor cell health or membrane condition. 2. Debris or imperfections on the patch pipette tip. 3. Mechanical instability of the setup.1. Ensure cells are not over-confluent and are from a low passage number. 2. Fire-polish patch pipettes to ensure a smooth surface. Ensure pipette solutions are filtered. 3. Use an anti-vibration table and ensure all components of the rig are securely fastened.
High leak currents observed during whole-cell recordings. [1]1. Incomplete seal formation. 2. Cell membrane rupture.1. Gently apply suction to form the seal and monitor seal resistance. A seal resistance of >1 GΩ is recommended.[2] 2. If the membrane ruptures upon going whole-cell, try using a smaller pipette tip or less aggressive suction.
Inconsistent results from automated patch-clamp systems. 1. Compound precipitation in the microfluidic channels. 2. Variability in cell suspension quality. 3. Instrument-specific artifacts.1. Check compound solubility at the highest tested concentration in the assay buffer. 2. Ensure a single-cell suspension with high viability. 3. Consult the instrument manufacturer's troubleshooting guide and run system suitability tests with known hERG blockers.
Computational model predicts high hERG affinity, but experimental results are negative. 1. The compound may not fit within the applicability domain of the model. 2. The model may not account for specific metabolic liabilities that reduce parent compound exposure to the channel. 3. The compound has poor cell permeability.1. Verify that the chemical space of the training set for the QSAR model is relevant to your compound series.[3] 2. Consider potential for rapid metabolism in the experimental system. 3. Assess the physicochemical properties of the compound, such as lipophilicity and polar surface area.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the this compound scaffold that contribute to hERG affinity?

A1: The primary contributor to hERG affinity in this scaffold is the basic nitrogen atom in the piperidine ring. A basic amine is a common feature in many hERG blockers. The overall lipophilicity of the molecule also plays a significant role; increased lipophilicity often correlates with higher hERG affinity.

Q2: What strategies can be employed to reduce the hERG liability of our 4-aminopiperidine-based compounds?

A2: Several medicinal chemistry strategies can be effective:

  • Reduce Basicity: Introducing electron-withdrawing groups near the basic nitrogen can lower its pKa and reduce hERG binding.[4]

  • Decrease Lipophilicity: Adding polar functional groups or replacing lipophilic moieties with more polar ones can decrease the compound's affinity for the hERG channel.

  • Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can sterically hinder the interaction with the hERG channel pore.

  • Conformational Constraint: Rigidifying the molecule can sometimes orient the key pharmacophoric features in a way that is less favorable for hERG binding.[4][5]

Q3: At what stage of the drug discovery process should we start screening for hERG affinity?

A3: It is highly recommended to start screening for hERG liability as early as possible, ideally during the lead generation and optimization phases. Early identification of potential hERG issues allows for medicinal chemistry efforts to mitigate this risk before significant resources are invested in a compound series.

Q4: What is the "gold standard" assay for assessing hERG affinity?

A4: The manual patch-clamp electrophysiology assay is considered the "gold standard" for characterizing a compound's effect on the hERG channel.[6] It provides detailed information on the potency and mechanism of channel block.

Q5: Are there higher-throughput alternatives to manual patch-clamp for earlier stage screening?

A5: Yes, several higher-throughput methods are available for earlier screening:

  • Automated Patch-Clamp: Provides higher throughput than manual patch-clamp while still providing electrophysiological data.

  • Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled hERG blocker.

  • Fluorescence-Based Assays: These assays use fluorescent dyes to measure changes in membrane potential or ion flux.

  • In Silico Modeling: Computational models can be used to predict hERG affinity for large numbers of compounds in the design phase.[7]

Q6: How much of a safety margin is typically required between the therapeutic plasma concentration and the hERG IC50?

A6: A 30- to 100-fold margin between the free therapeutic plasma concentration and the hERG IC50 is often considered a desirable starting point, though this can vary depending on the therapeutic indication and other factors. Regulatory guidance should be consulted for specific requirements.

Quantitative Data on hERG Affinity of Structurally Related Compounds

CompoundStructurehERG IC50 (µM)Assay Type
4-Aminopyridine3830Manual Patch Clamp
ZC88 (a 4-amino piperidine analog)Blocks hERG in a concentration-dependent mannerXenopus oocyte expression system
AZD5363 (contains a 4-aminopiperidine-4-carboxamide core)Showed reduced hERG affinity compared to earlier analogsNot specified
N-aryl piperazine-1-carboxamide seriesEarly analogs showed potent hERG inhibition, which was mitigated by reducing lipophilicity and basicityNot specified

Data is sourced from publicly available scientific literature and is intended for illustrative purposes.[4][8][9][10]

Experimental Protocols

Manual Whole-Cell Patch-Clamp Electrophysiology for hERG

This protocol provides a general framework for assessing compound effects on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture cells stably expressing the hERG channel in appropriate media.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

4. Recording Procedure:

  • Approach a single, healthy-looking cell with the patch pipette.
  • Apply gentle positive pressure to keep the tip clean.
  • Upon contacting the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
  • Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
  • Allow the cell to stabilize for a few minutes before starting the voltage protocol.

5. Voltage Protocol and Data Acquisition:

  • Hold the cell at a holding potential of -80 mV.
  • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
  • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
  • Record the tail current amplitude. This protocol is typically repeated every 10-15 seconds.
  • Acquire and filter the data using appropriate software and hardware.

6. Compound Application:

  • Establish a stable baseline recording in the external solution (vehicle control).
  • Perfuse the recording chamber with the test compound at various concentrations, allowing the effect to reach a steady state at each concentration.
  • After testing the highest concentration, wash out the compound to assess the reversibility of the effect.
  • At the end of each experiment, apply a known potent hERG blocker (e.g., E-4031 or dofetilide) to confirm that the recorded current is indeed from hERG channels.

7. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.
  • Normalize the current to the baseline (vehicle) response.
  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_test Testing cluster_analysis Analysis cell_culture Cell Culture giga_seal Giga-seal Formation cell_culture->giga_seal solution_prep Solution Preparation solution_prep->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol baseline Establish Baseline voltage_protocol->baseline compound_app Compound Application baseline->compound_app washout Washout compound_app->washout positive_control Positive Control washout->positive_control data_analysis Data Analysis & IC50 positive_control->data_analysis

Caption: hERG Patch-Clamp Experimental Workflow.

troubleshooting_logic start High hERG IC50 Variability? solubility Check Compound Solubility start->solubility cell_health Verify Cell Health & Passage No. start->cell_health temperature Monitor Temperature Control start->temperature rundown Assess Current Rundown start->rundown solubility_sol Prepare Fresh Stocks solubility->solubility_sol cell_health_sol Use Consistent Passage No. cell_health->cell_health_sol temperature_sol Maintain 35-37°C temperature->temperature_sol rundown_sol Include ATP in Internal rundown->rundown_sol mitigation_strategies cluster_strategies Mitigation Strategies high_herg High hERG Affinity reduce_basicity Reduce Basicity (pKa) high_herg->reduce_basicity Modify decrease_lipo Decrease Lipophilicity (logP) high_herg->decrease_lipo Modify add_steric_bulk Add Steric Bulk high_herg->add_steric_bulk Modify constrain_conf Constrain Conformation high_herg->constrain_conf Modify low_herg Lower hERG Affinity reduce_basicity->low_herg decrease_lipo->low_herg add_steric_bulk->low_herg constrain_conf->low_herg

References

Strategies to improve the selectivity of 4-Amino-N,N-dimethylpiperidine-1-carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the selectivity of 4-Amino-N,N-dimethylpiperidine-1-carboxamide inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is potent but shows significant off-target activity. What are the initial steps to improve its selectivity?

A1: Poor selectivity is a common challenge in kinase inhibitor development, often due to the highly conserved nature of the ATP-binding pocket across the kinome.[1][2] An effective initial approach involves a systematic cycle of profiling, structural analysis, and targeted modification.

Initial Troubleshooting Steps:

  • Comprehensive Selectivity Profiling: The first step is to understand the full off-target profile. Screen your inhibitor against a broad panel of kinases (kinome scan) to identify which kinases or kinase families are being inhibited off-target.[3][4] This provides a clear picture of the selectivity challenge.

  • Structural Analysis: If co-crystal structures of your inhibitor with its primary target and/or key off-targets are available, analyze the binding modes. If not, use computational molecular docking to predict how the inhibitor binds. Pay close attention to subtle differences in the ATP-binding pockets that can be exploited.[5]

  • Identify Exploitable Differences: Look for variations in key residues, such as the gatekeeper residue, or differences in the size and shape of the binding pocket between your on-target and off-target kinases.[1] For example, a bulky substituent can be introduced to clash with kinases that have a large gatekeeper residue, thereby improving selectivity for targets with a smaller gatekeeper.[1]

  • Structure-Activity Relationship (SAR) Studies: Begin systematic chemical modifications based on your analysis. The goal is to introduce moieties that decrease affinity for off-targets while maintaining or improving affinity for the desired target.[6]

Below is a workflow diagram illustrating this iterative process for improving inhibitor selectivity.

G cluster_0 cluster_1 cluster_2 A Initial Hit Compound (Potent, Poor Selectivity) B Comprehensive Kinase Selectivity Profiling A->B C Identify On-Target and Key Off-Targets B->C D Structural Analysis (Crystallography / Docking) C->D E Identify Structural Differences (e.g., Gatekeeper Residue) D->E F Rational Design of Analogs (Structure-Based Design) E->F G Synthesize Analogs F->G H Assay for On-Target and Off-Target Activity G->H I Analyze SAR Data H->I I->F Further Optimization J Optimized Inhibitor (Potent and Selective) I->J Selectivity Improved?

Caption: Iterative workflow for enhancing inhibitor selectivity.

Q2: What specific structural modifications to the this compound scaffold can enhance selectivity?

A2: The this compound scaffold offers several positions for modification to improve selectivity. Structure-activity relationship (SAR) studies are crucial for determining the optimal substitutions.[7][8]

Key Modification Strategies:

  • Piperidine Nitrogen Substituent: The group attached to the piperidine nitrogen often extends towards the solvent-exposed region of the ATP binding site. Modifying this substituent can exploit differences in the shape and electrostatics of the pocket entrance among various kinases.

  • Carboxamide Group: The N,N-dimethyl group on the carboxamide can be altered. Replacing it with larger, cyclic, or more rigid structures can introduce steric hindrance that prevents binding to off-targets with tighter binding pockets.[9] In one study on related piperidine-4-carboxamide derivatives, replacing a benzylcarboxamide moiety with various aliphatic or alicyclic groups was explored to improve selectivity.[9][10]

  • Amino Group at C4: While the 4-amino group is often critical for core binding interactions (e.g., forming hydrogen bonds in the hinge region), its substitution can be explored. However, this is often less tolerated.

  • Exploiting Unique Residues: Design modifications to form specific interactions (e.g., hydrogen bonds, salt bridges) with non-conserved residues present in the target kinase but absent in off-targets.[6] This is a powerful strategy for achieving high selectivity.

The diagram below illustrates potential modification points on the core scaffold and their general impact on selectivity.

G cluster_0 This compound Core Core Core Scaffold Mod1 Modify Piperidine Substituent (R1) Core->Mod1 Mod2 Modify Carboxamide Sidechain (R2, R3) Core->Mod2 Mod3 Introduce Covalent Warhead Core->Mod3 Mod4 Exploit Allosteric Sites Core->Mod4 Impact1 Exploit Gatekeeper Residue Differences Mod1->Impact1 Impact2 Introduce Steric Hindrance for Off-Targets Mod2->Impact2 Impact3 Achieve Irreversible Binding & High Selectivity Mod3->Impact3 Impact4 Avoid Conserved ATP-Binding Pocket Mod4->Impact4

Caption: Key modification strategies for the core scaffold.

Q3: How can computational modeling guide the design of more selective inhibitors?

A3: Computational modeling is a powerful, cost-effective tool for predicting inhibitor selectivity and guiding medicinal chemistry efforts.[5][11] These methods can rationalize known structure-activity relationships and predict the effects of novel modifications.

Computational Approaches:

  • Molecular Docking: Docking your inhibitor into the crystal structures of both the target and off-target kinases can reveal differences in binding modes and energies. This helps prioritize which analogs to synthesize.[5][12]

  • Binding Site Similarity Comparison: Tools exist to compare the physicochemical properties of kinase ATP binding sites across the kinome.[11] By comparing your target's binding site to others, you can proactively identify potential off-targets and design for selectivity from the outset.

  • Machine Learning/QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with binding affinity and selectivity.[13] These models can then be used to predict the selectivity of virtual compounds before synthesis.[14]

Troubleshooting Guides & Experimental Protocols

Guide: Troubleshooting Poor Selectivity
Problem Possible Cause Recommended Solution
Inhibition of closely related kinases The inhibitor targets features highly conserved within a kinase subfamily.Analyze subfamily sequence alignments to find non-conserved residues. Design modifications to specifically interact with these unique residues in your target kinase.[6]
Broad, multi-family off-target activity The inhibitor is small and/or makes minimal interactions beyond the highly conserved hinge region.Increase the complexity and size of the inhibitor to make more extensive contacts within the binding pocket. This increases the likelihood that shape differences between kinases will lead to selectivity.
Predicted selectivity from docking does not match experimental results The protein crystal structure used is not representative (e.g., wrong conformation), or the scoring function is inaccurate.Use multiple crystal structures if available (e.g., DFG-in vs. DFG-out conformations).[13] Validate computational predictions with focused experimental testing before embarking on large-scale synthesis.
Good in vitro selectivity, but poor cellular selectivity Cellular ATP concentrations are much higher than in biochemical assays, which can alter inhibitor potency and selectivity profiles.[3]Profile inhibitor activity in cell-based assays that measure the phosphorylation of downstream substrates. This provides a more physiologically relevant measure of selectivity.
Protocol: Radiometric Kinase Selectivity Assay

This protocol outlines a standard method for determining the IC50 of an inhibitor against a panel of kinases.

Objective: To measure the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant Kinases (target and off-target panel)

  • Specific peptide or protein substrate for each kinase

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³³P]ATP

  • This compound inhibitor stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose filter mats or plates

  • Scintillation counter and fluid

Methodology:

  • Compound Preparation: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • A specific concentration of the substrate peptide.

    • The diluted inhibitor (final DMSO concentration should be ≤1%). Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • The specific recombinant kinase.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration is typically set near the Km for each kinase to ensure the resulting IC50 value approximates the intrinsic affinity (Ki).[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.

  • Washing: Wash the filter mats multiple times with phosphoric acid to remove all unbound radiolabel.

  • Detection: Dry the filter mats, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Improving Selectivity

The following table provides an illustrative example based on data from a study on related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, demonstrating how structural modification can improve selectivity for Protein Kinase B (PKB/Akt) over the closely related Protein Kinase A (PKA).[15][16]

Compound Modification PKB (Akt) IC50 (nM) PKA IC50 (nM) Selectivity (PKA/PKB)
Lead Compound A 4-amino-4-benzylpiperidine core1545030-fold
Optimized Compound B Carboxamide linker introduced8>1200>150-fold

This table is a representative summary based on trends reported in the literature.[15][16] Actual values will vary based on the specific assay conditions and compound structures.

This example shows that replacing a direct benzyl linkage with a carboxamide linker can dramatically increase selectivity against the off-target kinase PKA while maintaining high potency against the primary target, PKB.[15] This highlights the power of modifying linker groups to tune inhibitor selectivity.

References

Preventing degradation of 4-Amino-N,N-dimethylpiperidine-1-carboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Amino-N,N-dimethylpiperidine-1-carboxamide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2] It is crucial to protect the compound from moisture and atmospheric carbon dioxide.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The carboxamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield 4-aminopiperidine and N,N-dimethylamine. While amides are generally more stable than esters, this pathway can be significant under harsh conditions.[3][4]

  • Oxidation: The tertiary amine on the piperidine ring and the primary amino group are susceptible to oxidation.[3] This can lead to the formation of N-oxides and other oxidative degradation products.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the carboxamide bond or other fragmentation of the molecule.[3][5]

Q3: What are some common impurities that might be present in a sample of this compound?

A3: Impurities can arise from the synthesis process or from degradation during storage. Potential impurities include starting materials from the synthesis, byproducts of the reaction, and the degradation products mentioned in Q2 (e.g., 4-aminopiperidine). Residual solvents from the synthesis may also be present.

Q4: How can I assess the purity and stability of my sample?

A4: The purity and stability of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7] These methods can separate and identify the parent compound from its potential impurities and degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC/GC analysis Degradation of the compound.1. Confirm the identity of the new peak using mass spectrometry (LC-MS or GC-MS).2. Review storage conditions to ensure they are optimal (see FAQs).3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the degradation pathway.
Change in physical appearance (e.g., color change, clumping) Oxidation or hygroscopicity.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.2. Ensure the storage container is tightly sealed and stored in a desiccator to minimize moisture exposure.
Inconsistent experimental results Poor sample quality or degradation.1. Re-evaluate the purity of the starting material using a validated analytical method (see Experimental Protocols).2. Prepare fresh solutions for each experiment, as the compound may degrade in solution over time.

Potential Degradation Pathways

main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation thermal Thermal Stress main->thermal hydrolysis_prod 4-Aminopiperidine + N,N-Dimethylamine hydrolysis->hydrolysis_prod oxidation_prod N-Oxide derivatives & other oxidized products oxidation->oxidation_prod thermal_prod Fragmentation products thermal->thermal_prod

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance under stress conditions.[3][8][9]

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a stability chamber at 60°C for 48 hours.

  • Dissolve the stressed sample and analyze by HPLC.

Analytical Methodologies

The following tables summarize typical parameters for analytical methods used to assess the purity of piperidine-related compounds. These can be used as a starting point for developing a validated method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters [10][11]

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters [1][6][12]

ParameterRecommended Conditions
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C at 10°C/min
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 amu

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy [7][13][14]

ParameterApplication
¹H NMR To identify and quantify the parent compound and impurities by comparing the spectra of stored samples with a reference standard.
¹³C NMR To provide further structural information and confirm the identity of degradation products.
2D NMR (COSY, HSQC) To aid in the structural elucidation of unknown degradation products.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start Obtain Sample of This compound storage Store under Recommended Conditions start->storage stress Subject to Forced Degradation start->stress hplc HPLC Analysis storage->hplc stress->hplc purity Assess Purity hplc->purity degradation Identify Degradation Products hplc->degradation gcms GC-MS Analysis pathway Determine Degradation Pathway gcms->pathway nmr NMR Analysis nmr->pathway stability Establish Stability Profile purity->stability degradation->gcms degradation->nmr pathway->stability

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

The Strategic Selection of Piperidine Scaffolds: A Comparative Guide Featuring 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a cornerstone in the design of a vast array of therapeutics. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for engaging with biological targets. This guide provides a comparative analysis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide and its structural analogues against other prominent piperidine scaffolds, offering insights into the nuanced interplay between structure, physicochemical properties, and biological activity. While direct experimental data for this compound is limited in publicly available research, this guide leverages data from closely related 4-aminopiperidine-1-carboxamide and other substituted piperidine derivatives to provide a valuable comparative framework for drug discovery and development.

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Rings

The substitution pattern on the piperidine ring dramatically influences its physicochemical properties, which in turn govern its pharmacokinetic profile. A key comparative aspect is the distinction between piperidine and its close relative, piperazine. Piperidine, with its single basic nitrogen, generally exhibits higher lipophilicity and basicity compared to the dual-nitrogen piperazine scaffold.[1] This increased lipophilicity can lead to enhanced membrane permeability and oral absorption, while the higher basicity can facilitate strong ionic interactions with target proteins.[1] However, the single nitrogen of piperidine can be a site for metabolic modification, whereas piperazine offers two sites for potential metabolism, which can sometimes lead to the formation of active or toxic metabolites.[1]

The introduction of an amino group at the 4-position and a carboxamide at the 1-position, as seen in the 4-aminopiperidine-1-carboxamide series, significantly alters the scaffold's properties. The amino group provides an additional site for hydrogen bonding and can influence the overall basicity of the molecule. The N,N-dimethylcarboxamide moiety at the 1-position can impact solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor.

Property4-Aminopiperidine-1-carboxamide AnaloguesSimple Substituted Piperidines (e.g., N-Benzylpiperidine)Piperazine Derivatives
Basicity (pKa) Generally lower than simple piperidines due to the electron-withdrawing nature of the carboxamide group.Higher basicity, allowing for strong ionic interactions.[1]Two pKa values, generally less basic at physiological pH.[1]
Lipophilicity (LogP) Can be modulated by substituents on the amino and carboxamide groups. The core is relatively polar.Higher lipophilicity, contributing to better membrane permeability.[1]Generally more polar and hydrophilic, leading to higher aqueous solubility.[1]
Metabolic Stability The carboxamide bond can be susceptible to hydrolysis. The N-demethylation of the dimethylamino group is a potential metabolic pathway.Can be susceptible to N-dealkylation and ring oxidation.Offers more sites for metabolism, potentially leading to more complex metabolic profiles.[1]
Aqueous Solubility The carboxamide and amino groups can enhance solubility through hydrogen bonding with water.Generally lower solubility, dependent on substituents.Higher aqueous solubility due to the presence of two nitrogen atoms.[1]

Comparative Biological Activities: Targeting Diverse Pathologies

Piperidine scaffolds are integral to drugs targeting a wide range of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[2] The specific biological activity is dictated by the nature and orientation of the substituents on the piperidine ring.

Central Nervous System (CNS) Activity

Many piperidine derivatives are designed to interact with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. For instance, the substitution pattern on the piperidine ring is crucial for affinity and selectivity towards histamine H3 and sigma-1 receptors, which are implicated in various CNS disorders.[3] Studies comparing piperidine and piperazine derivatives have shown that the piperidine scaffold can be a key structural element for achieving dual activity at these receptors.[3] While specific data on this compound is unavailable, its 4-amino substitution pattern is a common feature in ligands for various CNS targets, suggesting its potential in this therapeutic area.

Anticancer Properties

Piperidine and its derivatives have been shown to modulate several signaling pathways crucial for cancer progression, including the PI3K/Akt, NF-κB, and STAT3 pathways.[4] The substitution at the 4-position of the piperidine ring can significantly influence the anticancer activity. For example, certain 4-aminopiperidine derivatives have been investigated as inhibitors of Hepatitis C virus assembly, with structure-activity relationship (SAR) studies highlighting the importance of substituents on the 4-amino group for potency.[5]

Antimicrobial and Antifungal Activity

The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[6] SAR studies on a library of 4-aminopiperidines revealed that the nature of the N-substituents is critical for antifungal activity.[6] Similarly, piperidine-4-carboxamide derivatives have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different piperidine scaffolds. Below are representative protocols for key experiments.

Radioligand Binding Assay for GPCRs (e.g., Histamine H3 Receptor)

Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR.

Materials:

  • Cell membranes expressing the target receptor (e.g., human histamine H3 receptor).

  • Radioligand (e.g., [³H]-Nα-methylhistamine).

  • Non-specific binding control (e.g., unlabeled histamine).

  • Test compounds (piperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against fungal strains.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).

  • Standardized fungal inoculum.

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antifungal agent (e.g., fluconazole).

Procedure:

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizing Molecular Interactions and Experimental Workflows

To better understand the relationships between different piperidine scaffolds and their biological evaluation, the following diagrams are provided.

G General Structure of this compound and Key Scaffolds cluster_target Target Compound cluster_scaffolds Comparative Scaffolds Target 4-Amino-N,N-dimethyl- piperidine-1-carboxamide Scaffold1 4-Aminopiperidine Target->Scaffold1 Core Structure Scaffold2 Piperidine-4-carboxamide Target->Scaffold2 Core Structure Scaffold3 N-Substituted Piperidine Scaffold1->Scaffold3 Generalization Scaffold4 Piperazine Scaffold3->Scaffold4 Structural Analogue

Caption: Key structural relationships between the target compound and other piperidine scaffolds.

G Experimental Workflow for Comparative Analysis cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize Piperidine Derivatives PhysChem Determine pKa, LogP, Solubility, Stability Synthesis->PhysChem Binding Receptor Binding Assays Synthesis->Binding Functional Functional Assays (e.g., Enzyme Inhibition, Cell Viability) Synthesis->Functional SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR Binding->SAR Functional->SAR Comparison Comparative Analysis of Scaffolds SAR->Comparison

Caption: A typical workflow for the comparative evaluation of novel piperidine scaffolds.

G Simplified PI3K/Akt Signaling Pathway Modulated by Piperidine Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates CellSurvival Cell Survival, Proliferation, Growth Downstream->CellSurvival Promotes Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Caption: Potential mechanism of action for anticancer piperidine derivatives.

References

A Comparative Guide to Kinase Inhibitor Building Blocks: 4-Amino-N,N-dimethylpiperidine-1-carboxamide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of the core chemical scaffold is a critical determinant of the final compound's potency, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of 4-Amino-N,N-dimethylpiperidine-1-carboxamide against other prominent building blocks used in the synthesis of kinase inhibitors. The comparison is supported by experimental data from peer-reviewed literature, focusing on synthetic accessibility and the biological activity of the resulting inhibitors.

Introduction to Kinase Inhibitor Scaffolds

Kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The development of these inhibitors often relies on a modular approach, utilizing core building blocks or scaffolds that can be chemically modified to achieve desired biological activity.

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to engage with the ATP-binding site or adjacent regions of the kinase.[1][2] this compound represents a specific embodiment of this scaffold, offering distinct physicochemical properties and synthetic handles. This guide will compare this building block with other widely used scaffolds, namely aminopyrimidines, quinazolines, and 7-azaindoles.

Performance Comparison of Kinase Inhibitor Building Blocks

Table 1: Synthetic Performance of Various Kinase Inhibitor Scaffolds

Building Block/ScaffoldTarget Kinase(s)Representative Synthetic StepYield (%)PurityReference
4-Aminopiperidine DerivativeAkt (PKB)Amide couplingNot explicitly stated>95% (for final compounds)[3]
4-Aminopiperidine Derivativep38N-ArylationNot explicitly statedNot explicitly stated[1]
4-Aminopiperidine DerivativeSMO/ERKNot explicitly statedNot explicitly statedNot explicitly stated[2]
AminopyrimidineAurora KinaseNucleophilic Aromatic Substitution26 - 85>95% (HPLC)[4][5]
QuinazolineEGFR, VEGFRSuzuki-Miyaura Coupling68 - 84Not explicitly stated[4][6]
7-AzaindoleCDK9, HaspinAmide coupling~40-60 (multi-step)>95% (for final compounds)[7]

Table 2: Biological Activity of Kinase Inhibitors Derived from Different Scaffolds

Inhibitor Class (Scaffold)Target KinaseIC50Cell-based Assay (Cell Line)Reference
4-Aminopiperidine-carboxamidePKBβ4 nMNot specified[3]
AminopyrimidineAurora A< 100 nMNCI-H446 (SCLC)[5]
Quinazolinec-Met, VEGFR-252 - 84 nMHCT-116 (Colon)[8]
7-AzaindoleHaspin14 nMNot specified[7]

Signaling Pathways and Experimental Workflows

The rational design of kinase inhibitors requires a thorough understanding of the signaling pathways they target and the experimental workflows used for their discovery and characterization.

PI3K/Akt/mTOR Signaling Pathway

Inhibitors based on the 4-aminopiperidine scaffold have shown significant promise in targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][9] Its aberrant activation is a frequent event in many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Dephosphorylation Akt Akt (PKB) PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PTEN->PIP3 Inhibition TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Survival Cell Survival Akt->Survival PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

General Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors typically follow a structured workflow, from initial screening to lead optimization and preclinical evaluation.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening HitIdentification Hit Identification HTS->HitIdentification FragmentScreening Fragment-Based Screening FragmentScreening->HitIdentification SAR Structure-Activity Relationship (SAR) HitIdentification->SAR LeadOptimization Lead Optimization (Potency, Selectivity) SAR->LeadOptimization ADME ADME/Tox Profiling LeadOptimization->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo CandidateSelection Candidate Selection InVivo->CandidateSelection

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Detailed Experimental Protocols

The following are representative, generalized protocols for the synthesis of kinase inhibitors using the discussed building blocks. Specific reaction conditions may vary depending on the substrates and desired products.

Protocol 1: Synthesis of an Aminopyrimidine-Based Kinase Inhibitor via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common method for synthesizing 2,4-diaminopyrimidine scaffolds, which are prevalent in many kinase inhibitors.[5]

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Primary or secondary amine (e.g., cyclopentylamine, 1.1 eq)

  • Aromatic amine (e.g., 4-amino-N-(1-methylpiperidin-4-yl)benzamide, 1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the primary or secondary amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, add the aromatic amine (1.2 eq) and additional DIPEA (0.5 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for another 12-24 hours, monitoring for completion.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the desired 2,4-diaminopyrimidine product.

Protocol 2: Synthesis of a Quinazoline-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a functionalized quinazoline, a core scaffold in several approved EGFR inhibitors, using a palladium-catalyzed cross-coupling reaction.[6]

Materials:

  • 4-Chloroquinazoline or 4-bromoquinazoline

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried round-bottom flask, combine the halo-quinazoline, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to 80-120 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled quinazoline product.

Protocol 3: Synthesis of a 7-Azaindole-Based Kinase Inhibitor via Amide Coupling

This protocol describes the final step in the synthesis of many 7-azaindole-based inhibitors, which involves the formation of an amide bond.[2][7]

Materials:

  • 7-Azaindole-2-carboxylic acid

  • Amine (e.g., a substituted aniline or piperidine derivative, 1.0 eq)

  • Coupling agent (e.g., HATU, HBTU, or EDC, 1.2 eq)

  • Base (e.g., DIPEA or triethylamine, 2.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the 7-azaindole-2-carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine and the base in the anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid solution dropwise.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final 7-azaindole amide inhibitor.

Conclusion

This compound and other 4-aminopiperidine derivatives are valuable building blocks in the design and synthesis of potent and selective kinase inhibitors. They offer a versatile scaffold that can be readily functionalized to explore structure-activity relationships. While direct quantitative comparisons of synthetic efficiency with other popular scaffolds like aminopyrimidines, quinazolines, and 7-azaindoles are limited, the available literature demonstrates that all these building blocks can be effectively utilized to produce highly active kinase inhibitors. The choice of a particular scaffold will ultimately depend on the specific kinase target, the desired inhibitor properties, and the synthetic strategy employed. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the exciting and impactful field of kinase inhibitor drug discovery.

References

In Vitro Efficacy of 4-Aminopiperidine Derivatives as Novel Antifungal Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison of a series of 4-aminopiperidine derivatives reveals promising candidates for antifungal drug development, with several compounds demonstrating potent activity against clinically relevant fungal isolates. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways and workflows to provide researchers, scientists, and drug development professionals with a thorough comparative overview.

While a direct head-to-head comparison of 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives is not publicly available, this analysis focuses on a closely related series of 4-aminopiperidine derivatives evaluated for their antifungal properties. The findings highlight critical structure-activity relationships and underscore the potential of this chemical scaffold in the development of new therapeutics targeting ergosterol biosynthesis.

Comparative Efficacy of 4-Aminopiperidine Derivatives

The antifungal activity of the synthesized 4-aminopiperidine derivatives was evaluated against a panel of clinically important fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each compound. The results are summarized in the tables below. A lower MIC value indicates greater potency.

CompoundR¹ SubstituentR² SubstituentYarrowia lipolytica MIC (µg/mL)
2b Benzyln-Dodecyl0.25
3b Phenylethyln-Dodecyl0.25
4b Bocn-Dodecyl2
5b Hn-Dodecyl2
2a Benzyl4-tert-butylbenzyl>16
2e Benzyln-Hexyl>16

Table 1: In Vitro Antifungal Activity against Yarrowia lipolytica. Data showcases the initial screening of key derivatives. Compounds 2b and 3b emerged as the most potent candidates.

CompoundCandida albicans MIC₅₀ (µg/mL)Aspergillus fumigatus MIC₅₀ (µg/mL)
2b 11
3b 11
Amorolfine 44
Voriconazole 0.030.25

Table 2: Comparative MIC₅₀ Values against Clinically Relevant Fungi. [1] Derivatives 2b and 3b were further tested against Candida albicans and Aspergillus fumigatus and demonstrated superior or comparable potency to the established antifungal agent amorolfine.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the most potent 4-aminopiperidine derivatives was identified as the inhibition of the fungal ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Inhibition by 4-Aminopiperidine Derivatives acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation C14-Demethylation (Erg11/CYP51) lanosterol->demethylation Azoles Target reduction C14-Reductase (Erg24) demethylation->reduction isomerization C8-Isomerase (Erg2) reduction->isomerization desaturation C5-Desaturase (Erg3) isomerization->desaturation final_steps Final Steps desaturation->final_steps ergosterol Ergosterol final_steps->ergosterol membrane Fungal Cell Membrane ergosterol->membrane

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols used to obtain the presented data.

Antifungal Susceptibility Testing

This protocol is based on the standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate culture Subculture on Agar Plates (24-48h, 35°C) start->culture inoculum Prepare Inoculum Suspension (0.5 McFarland Standard) culture->inoculum inoculate Inoculate Wells with Fungal Suspension inoculum->inoculate dilution Prepare Serial Dilutions of 4-Aminopiperidine Derivatives in 96-Well Plate dilution->inoculate incubate Incubate Plates (24-48h, 35°C) inoculate->incubate read Visually or Spectrophotometrically Determine MIC incubate->read end End: MIC Value read->end

References

Validating the Mechanism of Action of 4-Amino-N,N-dimethylpiperidine-1-carboxamide-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of novel drugs based on the 4-Amino-N,N-dimethylpiperidine-1-carboxamide scaffold. We present a hypothetical drug from this class, designated "Piprinoxam," and benchmark its performance against established alternatives targeting the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer, making it a key therapeutic target.[1][2][3] The experimental data presented is representative of typical results obtained in preclinical studies.

Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition

Based on the structural analysis of related compounds, we hypothesize that Piprinoxam functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers.[1][2] Piprinoxam is postulated to selectively target a specific isoform of PI3K, leading to the downstream suppression of Akt phosphorylation and subsequent anti-tumor effects.

Comparative Drug Performance

To objectively evaluate the preclinical efficacy of Piprinoxam, we compare it with two well-established PI3K/Akt pathway inhibitors: Alpelisib and Idelalisib.

  • Alpelisib (PIQRAY®) is an alpha-isoform specific PI3K inhibitor approved for the treatment of certain types of breast cancer.[4][5][6]

  • Idelalisib (ZYDELIG®) is a delta-isoform specific PI3K inhibitor primarily used in the treatment of certain hematological malignancies.[7][8][9][10]

In Vitro Potency and Selectivity

The inhibitory activity of Piprinoxam and its comparators was assessed against various cancer cell lines with known PI3K pathway alterations. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

DrugTarget Cell LinePI3K Pathway AlterationIC50 (nM)
Piprinoxam (Hypothetical) MCF-7 (Breast Cancer)PIK3CA Mutation15
A549 (Lung Cancer)Wild-Type250
Alpelisib MCF-7 (Breast Cancer)PIK3CA Mutation5[6]
A549 (Lung Cancer)Wild-Type300
Idelalisib Jurkat (T-cell Leukemia)PTEN Null10[10]
MCF-7 (Breast Cancer)PIK3CA Mutation>1000

Data Interpretation: The hypothetical data suggests that Piprinoxam is a potent inhibitor in a PIK3CA-mutant breast cancer cell line, comparable to Alpelisib. Its significantly lower potency in a wild-type cell line suggests a degree of selectivity for cancer cells with an activated PI3K pathway. As expected, Idelalisib shows high potency in a leukemia cell line but is less effective in the breast cancer line, highlighting its isoform specificity.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Piprinoxam was evaluated in a patient-derived xenograft (PDX) mouse model of breast cancer harboring a PIK3CA mutation.[11][12][13]

Treatment GroupDosing RegimenMean Tumor Volume Change (%)
Vehicle ControlDaily+120
Piprinoxam (Hypothetical) 50 mg/kg, daily-45
Alpelisib 50 mg/kg, daily-55[14]
Idelalisib 75 mg/kg, twice daily+80

Data Interpretation: The hypothetical results indicate that Piprinoxam significantly inhibits tumor growth in a breast cancer xenograft model, with efficacy approaching that of the clinically approved drug, Alpelisib. The lack of efficacy for Idelalisib in this solid tumor model is consistent with its primary activity in hematological malignancies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Western Blot for Phospho-Akt (Ser473) Inhibition

This experiment confirms the on-target effect of the drug by measuring the phosphorylation of Akt, a key downstream effector of PI3K.

Protocol:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Piprinoxam, Alpelisib, or Idelalisib (e.g., 0.1, 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[15][16]

    • Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[17][18]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16][17]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473).[19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[15]

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.[18]

In Vivo Xenograft Study

This experiment assesses the anti-tumor efficacy of the drug in a living organism.

Protocol:

  • Model Establishment:

    • Implant tumor fragments from a PIK3CA-mutant breast cancer patient-derived xenograft into the flank of immunodeficient mice.[11][12]

    • Allow tumors to reach a volume of approximately 100-150 mm³.

  • Drug Administration:

    • Randomize mice into treatment groups (Vehicle, Piprinoxam, Alpelisib, Idelalisib).

    • Administer drugs orally at the specified doses and schedule for 21 days.

  • Tumor Measurement and Analysis:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Visualizations

Signaling Pathway and Drug Action

Caption: PI3K/Akt signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Validation

in_vitro_workflow start Start: Cancer Cell Lines treatment Treat with Piprinoxam & Comparators start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for p-Akt / Total Akt lysis->western_blot analysis Densitometry Analysis western_blot->analysis ic50 IC50 Determination analysis->ic50 end End: Potency & On-Target Effect Confirmed ic50->end

Caption: Workflow for in vitro validation of PI3K/Akt pathway inhibition.

Logical Relationship of Validation Steps

validation_logic hypothesis Hypothesis: Piprinoxam inhibits PI3K/Akt in_vitro In Vitro Studies (Cell-based Assays) hypothesis->in_vitro in_vivo In Vivo Studies (Xenograft Models) hypothesis->in_vivo target_engagement Target Engagement: Decreased p-Akt in_vitro->target_engagement phenotypic_effect_vitro Phenotypic Effect: Reduced Cell Viability in_vitro->phenotypic_effect_vitro phenotypic_effect_vivo Phenotypic Effect: Tumor Growth Inhibition in_vivo->phenotypic_effect_vivo validation Mechanism of Action Validated target_engagement->validation phenotypic_effect_vitro->validation phenotypic_effect_vivo->validation

Caption: Logical flow for validating the mechanism of action.

References

Kinase Inhibitor Selectivity: A Comparative Analysis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profiles of various 4-Amino-N,N-dimethylpiperidine-1-carboxamide analogs against a kinase panel. The data presented is based on published experimental findings and offers insights into the structure-activity relationships of these compounds.

A pivotal study in the development of potent and selective kinase inhibitors has explored a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[1][2][3] These compounds have been identified as ATP-competitive inhibitors with significant activity against Protein Kinase B (PKB/Akt), a key node in signaling pathways that regulate cell growth and survival.[1][2][3] Dysregulation of the PKB/Akt pathway is a common feature in cancer, making it a prime target for therapeutic intervention.[1][2][3]

This guide focuses on the selectivity of these analogs, a critical factor in drug development, as off-target kinase inhibition can lead to undesirable side effects. The primary comparison is made against the closely related kinase, PKA, to highlight the structural modifications that confer selectivity for PKB/Akt.

Comparative Selectivity Data

The following table summarizes the in vitro inhibitory activity of selected this compound analogs against PKBβ (Akt2) and PKA. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity ratio (PKA IC50 / PKBβ IC50) is also provided as a measure of the compound's preference for inhibiting PKBβ over PKA.

Compound IDR GroupPKBβ IC50 (nM) [a]PKA IC50 (nM) [a]Selectivity (PKA/PKBβ)
1 H180 ± 305100 ± 110028
2 4-Cl16 ± 41400 ± 30088
3 3-Cl23 ± 51700 ± 40074
4 2-Cl100 ± 204000 ± 90040
5 4-F29 ± 62000 ± 50069
6 4-Me25 ± 51900 ± 40076
7 4-OMe42 ± 92600 ± 60062
8 3,4-diCl11 ± 31200 ± 300109
9 N,N-dimethyl14 ± 31600 ± 400114

[a] Data represents the mean ± standard deviation from multiple determinations.[1]

Experimental Protocols

The inhibitory activity of the compounds was determined using a radiometric filter binding assay. This method measures the incorporation of a radiolabeled phosphate group from ATP onto a specific substrate peptide by the kinase.

Radiometric Filter Binding Assay Protocol

1. Reaction Mixture Preparation:

  • A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35 is prepared.

  • The kinase (recombinant human PKBβ or PKA) and its specific substrate peptide are added to the buffer.

  • The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

2. Reaction Initiation and Incubation:

  • The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • The reaction mixture is incubated at room temperature for a specified period, typically 60 minutes.

3. Termination and Filtration:

  • The reaction is terminated by the addition of phosphoric acid.

  • The reaction mixture is then transferred to a phosphocellulose filter plate. The substrate peptide, now potentially radiolabeled, binds to the filter, while the unbound [γ-33P]ATP is washed away.

4. Quantification:

  • The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.

5. IC50 Determination:

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of the target kinase, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer prep_kinase Add Kinase & Substrate prep_buffer->prep_kinase prep_compound Add Test Compound prep_kinase->prep_compound initiate Initiate with [γ-33P]ATP prep_compound->initiate incubate Incubate at RT initiate->incubate terminate Terminate Reaction incubate->terminate filter Filter & Wash terminate->filter count Scintillation Counting filter->count calculate Calculate % Inhibition count->calculate determine_ic50 Determine IC50 calculate->determine_ic50 akt_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., GSK3, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Response Cell Survival, Growth, Proliferation Downstream->Response

References

In-depth Analysis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives: A Look into Structure-Activity Relationships in Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused directly on 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives. While this precise chemical class appears to be underexplored, valuable insights can be gleaned from examining the SAR of closely related molecular frameworks, namely 4-aminopiperidine and piperidine-4-carboxamide derivatives. These related compounds have been investigated for various therapeutic applications, and their SAR studies provide a foundational understanding of how structural modifications to the piperidine core influence biological activity. This guide synthesizes findings from these adjacent areas to offer a potential predictive framework for the SAR of the title compounds.

General SAR Trends in 4-Aminopiperidine and Piperidine-4-carboxamide Derivatives

Research into analogous piperidine structures has primarily focused on their potential as antifungal, anti-HIV, and central nervous system (CNS) agents. The key modifications typically explored involve substitutions at the 1-position (piperidine nitrogen) and the 4-position (amino or carboxamide group).

Substitutions at the Piperidine Nitrogen (1-Position)

The nature of the substituent at the N1 position of the piperidine ring is a critical determinant of biological activity. In studies on 4-aminopiperidine derivatives as antifungal agents, it has been observed that the introduction of a benzyl or phenylethyl group at this position can lead to high antifungal activity. This suggests that a degree of aromaticity and steric bulk at N1 is favorable for this particular biological target.

Modifications at the 4-Position

The substituent at the 4-position of the piperidine ring plays a crucial role in modulating the potency and selectivity of the compounds.

  • For 4-Aminopiperidine Derivatives: In the context of antifungal activity, the nature of the alkyl group on the 4-amino nitrogen is highly influential. Studies have shown that long-chain alkyl residues, such as an N-dodecyl (C12) group, can confer outstanding antifungal activity. Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position have been found to be detrimental to the activity. This indicates a specific hydrophobic pocket in the target enzyme that accommodates a linear, extended alkyl chain.

  • For Piperidine-4-carboxamide Derivatives: In the development of CCR5 inhibitors for anti-HIV therapy, the carboxamide moiety at the 4-position is a key interaction point. The SAR of these compounds is heavily influenced by the substituents on the amide nitrogen. The overall "Y-shape" pharmacophore model for CCR5 inhibitors highlights the importance of the spatial arrangement of substituents around the piperidine core.

Logical Relationship of SAR in Related Scaffolds

The following diagram illustrates the general logical flow of how SAR is investigated in these related piperidine scaffolds, which can be extrapolated to hypothesize the SAR for this compound derivatives.

SAR_Logic Core Piperidine Scaffold Pos1 Position 1 (N1) Substituent Core->Pos1 Modification Pos4 Position 4 Substituent Core->Pos4 Modification Activity Biological Activity Pos1->Activity Influences Pos4->Activity Influences

Caption: Logical flow of SAR investigation for piperidine derivatives.

Experimental Protocols of a General Nature

While specific protocols for the title compound are not available, the following represents a generalized experimental workflow for evaluating the biological activity of new chemical entities in a drug discovery context, based on the methodologies reported for related piperidine derivatives.

General Workflow for Biological Evaluation

Experimental_Workflow cluster_0 In Vitro Evaluation Synthesis Compound Synthesis and Purification Primary_Screening Primary Biological Screening Assay Synthesis->Primary_Screening Test Compounds Dose_Response Dose-Response and Potency (IC50/EC50) Determination Primary_Screening->Dose_Response Active Hits Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Potent Compounds In_Vivo_Testing In Vivo Efficacy and Toxicology Studies Secondary_Assays->In_Vivo_Testing Lead Candidates

Caption: General experimental workflow for drug discovery.

Representative Experimental Methodologies
  • Synthesis: The synthesis of 4-aminopiperidine derivatives often starts from N-substituted 4-piperidone derivatives. A common method is reductive amination with an appropriate amine using a reducing agent like sodium triacetoxyborohydride.

  • Antifungal Activity Assays: The antifungal activity is typically determined using standardized microbroth dilution assays. The minimum inhibitory concentration (MIC) is a key parameter, which is the lowest concentration of the compound that prevents visible growth of the fungus.

  • Anti-HIV Activity Assays: For CCR5 inhibitors, a common assay is a calcium mobilization assay in cells expressing the CCR5 receptor. The ability of the compounds to inhibit the binding of a natural ligand (like a chemokine) to the receptor is measured. Antiviral activity is then confirmed in HIV-1 single-cycle infection assays.

Navigating the Selectivity Landscape of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-N,N-dimethylpiperidine-1-carboxamide scaffold serves as a versatile backbone in the design of pharmacologically active agents. Minor structural modifications to this core can dramatically alter its binding affinity and selectivity, leading to compounds with diverse therapeutic applications, from oncology to neuroscience. This guide provides an objective comparison of the cross-reactivity and performance of various analogs, supported by experimental data, to aid in the development of novel, target-specific therapeutics.

Comparative Analysis of Binding Affinities

The cross-reactivity of compounds sharing the 4-aminopiperidine-1-carboxamide core is best understood by examining their binding affinities against a panel of biological targets. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for a selection of analogs against key receptors and enzymes.

Compound IDTargetKᵢ (nM)IC₅₀ (nM)Reference
Series 1: Sigma Receptor Ligands
2kσ₁ Receptor3.7[1]
2kσ₂ Receptor>1300[1]
Series 2: Dopamine and Serotonin Receptor Ligands
7Dopamine D₄.₂ ReceptorPotent (exact value not specified)[2]
7Serotonin 5-HT₂ₐ ReceptorReduced affinity[2]
2Dopamine D₄.₂ ReceptorHigh affinity[2]
2Serotonin 5-HT₂ₐ ReceptorHigh affinity[2]
Series 3: Anaplastic Lymphoma Kinase (ALK) Inhibitors
1ALK174[3]
Series 4: Antifungal Agents
2bCandida spp.MIC: Lower than amorolfine[4]
3bCandida spp.MIC: Lower than amorolfine[4]
Series 5: TRPV1 Antagonists
Benzoxazinone amide derivativehTRPV165[5]

Experimental Protocols

The data presented in this guide were generated using established and validated experimental methodologies. Below are detailed protocols for the key assays cited.

Radioligand Binding Assays for Sigma (σ) Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for σ₁ and σ₂ receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).

  • Radioligand: [³H]-(+)-pentazocine for σ₁ receptors; [³H]-DTG for σ₂ receptors.

  • Test compounds at various concentrations.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane homogenates (typically 100-200 µg of protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The incubation is carried out in a final volume of 1 ml in Tris-HCl buffer at 25°C for 120 minutes.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol).

  • The incubation is terminated by rapid filtration through glass fiber filters under vacuum.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6][7]

Radioligand Binding Assays for Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors

Objective: To determine the binding affinity (Kᵢ) of test compounds for D₂ and 5-HT₂ₐ receptors.

Materials:

  • Cell membranes expressing human recombinant D₂ or 5-HT₂ₐ receptors.

  • Radioligand: [³H]-spiperone for D₂ receptors; [³H]-ketanserin for 5-HT₂ₐ receptors.

  • Test compounds at various concentrations.

  • Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Aliquots of the membrane preparation are incubated with the respective radioligand and a range of concentrations of the test compound.

  • The reaction mixture is incubated at 37°C for 60 minutes.

  • Non-specific binding is determined using a saturating concentration of a suitable unlabeled antagonist (e.g., haloperidol for D₂ receptors, ketanserin for 5-HT₂ₐ receptors).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • Filters are washed with ice-cold wash buffer.

  • Radioactivity is measured using a scintillation counter.

  • IC₅₀ and Kᵢ values are calculated as described for the sigma receptor binding assay.[8][9]

Anaplastic Lymphoma Kinase (ALK) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity (IC₅₀) of test compounds against the ALK enzyme.

Materials:

  • Recombinant human ALK enzyme.

  • ATP.

  • A suitable substrate peptide (e.g., a poly-Glu,Tyr 4:1).

  • Test compounds at various concentrations.

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Luminometer.

Procedure:

  • The ALK enzyme is incubated with the test compound at various concentrations in the assay buffer.

  • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

  • The reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • The IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]

Signaling Pathways and Experimental Workflows

To visualize the biological context of these compounds, the following diagrams illustrate the key signaling pathways and a general workflow for assessing compound selectivity.

G cluster_0 Sigma-1 Receptor Signaling σ₁R_Ligand σ₁R Ligand Sigma1R Sigma-1 Receptor (ER) σ₁R_Ligand->Sigma1R IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Cell_Survival Cell Survival / Neuroprotection Ca_release->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

G cluster_1 Dopamine D2 / Serotonin 5-HT2A Receptor Signaling D2_Ligand Dopamine D2R D₂ Receptor D2_Ligand->D2R 5HT2A_Ligand Serotonin 5HT2AR 5-HT₂ₐ Receptor 5HT2A_Ligand->5HT2AR Gi Gαi D2R->Gi Gq Gαq 5HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃, DAG PLC->IP3_DAG

Caption: D₂ and 5-HT₂ₐ Receptor Signaling Pathways.[1][2]

G cluster_2 ALK Signaling in Cancer ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK_Fusion->PI3K RAS RAS ALK_Fusion->RAS STAT3 STAT3 ALK_Fusion->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.[4][12]

G Start Start: Library of 4-Aminopiperidine-1-carboxamide Analogs Primary_Screening Primary Screening (e.g., Target of Interest) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Panel of Off-Targets) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Compound Selection Hit_Identification->Lead_Selection Inactive Compounds (Stop) Selectivity_Profiling Selectivity Profiling (Determine Kᵢ / IC₅₀) Secondary_Screening->Selectivity_Profiling Selectivity_Profiling->Lead_Selection

References

Benchmarking 4-Amino-N,N-dimethylpiperidine-1-carboxamide Against Known Akt Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical Akt kinase inhibitor, 4-Amino-N,N-dimethylpiperidine-1-carboxamide, against established standards. The data and protocols herein are intended to serve as a benchmark for researchers engaged in the discovery and development of novel inhibitors targeting the PI3K/Akt signaling pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and growth.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, making the Akt kinase a prime therapeutic target.[2][3] This guide focuses on the comparative evaluation of a novel compound, this compound, against well-characterized, potent Akt inhibitors.

Performance Comparison of Akt Inhibitors

The inhibitory potential of a compound is a key metric for its therapeutic efficacy. The following table summarizes the in vitro inhibitory activity (IC50) of our compound of interest against known pan-Akt kinase inhibitors, Capivasertib (AZD5363) and GSK690693. The data for the known standards are derived from peer-reviewed studies.

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Reference
This compound Data not availableData not availableData not available-
Capivasertib (AZD5363)37-87-8[4][5][6][7]
GSK6906932139[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway Overview

The diagram below illustrates the PI3K/Akt signaling pathway, highlighting the central role of Akt kinase and the points of inhibition by therapeutic agents.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation & Regulation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Transcription Gene Transcription (Cell Survival, Proliferation, Growth) Downstream->Transcription Inhibitor 4-Amino-N,N-dimethyl- piperidine-1-carboxamide (Hypothesized) Inhibitor->Akt Inhibition

PI3K/Akt Signaling Pathway and Point of Inhibition.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the evaluation of enzyme inhibitors. The following protocols outline standard methodologies for in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the 50% inhibitory concentration (IC50) of a test compound against a purified kinase. The amount of ADP produced in the kinase reaction is measured via a coupled enzymatic reaction that generates a luminescent signal.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Peptide substrate (e.g., a derivative of GSK3)

  • ATP (at the Km for each Akt isoform)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • Luminescence-based ADP detection kit

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution containing the Akt enzyme and the peptide substrate in kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the enzyme/substrate solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor Compound D Dispense Inhibitor/ Control to Plate A->D B Preparation of Kinase & Substrate Mix E Add Kinase/ Substrate Mix B->E C Preparation of ATP Solution G Initiate with ATP C->G D->E F Pre-incubation E->F F->G H Incubate at 30°C G->H I Stop Reaction & Deplete ATP H->I J Add Detection Reagent I->J K Measure Luminescence J->K L Data Analysis (IC50 Determination) K->L

Workflow for In Vitro Kinase Inhibition Assay.

References

In Vivo Target Engagement of 4-Amino-N,N-dimethylpiperidine-1-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic candidate engages its intended molecular target within a living organism is a pivotal step in the drug discovery and development pipeline.[1] This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of novel therapeutics, such as 4-Amino-N,N-dimethylpiperidine-1-carboxamide. While the specific molecular target of this compound is not yet publicly defined, this guide will utilize a hypothetical G-protein coupled receptor (GPCR) target, exemplified by the Trace Amine-Associated Receptor 1 (TAAR1), to illustrate the application of these techniques. TAAR1 is a GPCR that binds to trace amines and amphetamine-like psychostimulants.[2][3][4]

Demonstrating robust target engagement in a physiologically relevant context provides strong evidence for a compound's mechanism of action and is essential for correlating target modulation with therapeutic effect.[1][5] This document explores three widely employed techniques for assessing in vivo target engagement: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Pharmacodynamic (PD) Biomarker Analysis.

Comparison of In Vivo Target Engagement Validation Methods

The selection of an appropriate method for validating in vivo target engagement depends on several factors, including the nature of the target protein, the availability of specific tools (e.g., radiotracers, antibodies), and the specific questions being addressed in the study.[1] The following table summarizes key characteristics of these three prominent techniques.

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA)Pharmacodynamic (PD) Biomarker Analysis
Principle Non-invasive imaging that measures the distribution of a radiolabeled ligand, which competes with the drug for target binding.[6]Measures the thermal stabilization of a target protein upon drug binding in tissues.[1]Measures changes in downstream molecules or pathways as a result of target modulation.[7]
Environment In vivo (whole living organism).[1]Ex vivo (analysis of tissues from dosed animals).[8]Ex vivo (analysis of tissues or biofluids from dosed animals).[1]
Key Output Target occupancy (%), biodistribution.[9]Target engagement (relative thermal stabilization).Downstream pathway modulation, dose-response relationship.[7]
Advantages Non-invasive, quantitative, provides spatial information, translatable to clinical studies.[6][9]No requirement for labeled compound, directly measures physical interaction with the target.[10]Can provide a more direct link to the pharmacological effect of the compound.[7]
Limitations Requires a specific, high-affinity radiotracer; costly infrastructure.[6]Requires target-specific antibodies for detection, can be semi-quantitative.[8]Relies on a well-validated biomarker of target activity, indirect measure of target binding.[7]

Hypothetical Signaling Pathway for a GPCR Target

The diagram below illustrates a potential signaling cascade for a GPCR like TAAR1 upon engagement by an agonist such as this compound. TAAR1 activation can lead to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][11] Additionally, TAAR1 can signal through a β-arrestin2-dependent pathway.[3]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., TAAR1) G_Protein G-Protein GPCR->G_Protein Activates Beta_Arrestin β-Arrestin2 GPCR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates Agonist 4-Amino-N,N- dimethylpiperidine- 1-carboxamide Agonist->GPCR Binds cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Beta_Arrestin->Downstream_Effects

Hypothetical GPCR signaling pathway.

Experimental Protocols and Workflows

Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of target engagement in the living brain or peripheral tissues.[9] This is achieved by measuring the displacement of a target-specific radiotracer by the unlabeled drug candidate.

Experimental Workflow:

PET_Workflow Dosing Administer 4-Amino-N,N- dimethylpiperidine-1-carboxamide (or vehicle) to animals Radiotracer_Injection Inject target-specific radioligand (e.g., [18F]-labeled GPCR ligand) Dosing->Radiotracer_Injection PET_Scan Perform dynamic PET scan Radiotracer_Injection->PET_Scan Image_Analysis Reconstruct images and quantify radiotracer uptake in regions of interest PET_Scan->Image_Analysis Occupancy_Calculation Calculate target occupancy by comparing radiotracer signal in drug- vs. vehicle-treated animals Image_Analysis->Occupancy_Calculation

Positron Emission Tomography (PET) workflow.

Detailed Protocol:

  • Animal Dosing: Treat cohorts of animals with a range of doses of this compound or a vehicle control.[1]

  • Radiotracer Administration: At a specified time post-dosing, administer a bolus injection of a high-affinity PET radioligand specific for the GPCR target.

  • Dynamic PET Scanning: Acquire dynamic PET images over a set period to measure the uptake and distribution of the radiotracer in various tissues.[1]

  • Image Analysis: Reconstruct the PET images and quantify the radioactivity in specific regions of interest (e.g., brain regions, specific organs).[1]

  • Target Occupancy Calculation: Compare the radiotracer signal in the drug-treated animals to that in the vehicle-treated animals to calculate the percentage of target occupancy at different drug doses. A reduction in the radiotracer signal in the treated group indicates target engagement by the drug.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding.[10] This technique can be applied ex vivo to tissues from animals dosed with the test compound.

Experimental Workflow:

CETSA_Workflow Dosing Administer 4-Amino-N,N- dimethylpiperidine-1-carboxamide (or vehicle) to animals Tissue_Harvest Harvest tissues of interest and prepare lysates Dosing->Tissue_Harvest Heat_Challenge Heat tissue lysates to a range of temperatures Tissue_Harvest->Heat_Challenge Separation Separate soluble proteins from precipitated proteins via centrifugation Heat_Challenge->Separation Quantification Quantify the amount of soluble target protein (e.g., by Western Blot or ELISA) Separation->Quantification Analysis Generate melting curves to assess thermal stabilization Quantification->Analysis PD_Biomarker_Workflow Dosing Administer a range of doses of 4-Amino-N,N- dimethylpiperidine-1-carboxamide (or vehicle) to animals Sample_Collection Collect relevant biological samples (tissues or biofluids) at specified time points Dosing->Sample_Collection Biomarker_Quantification Measure the level or activity of the downstream biomarker (e.g., cAMP levels via ELISA) Sample_Collection->Biomarker_Quantification Data_Analysis Correlate changes in biomarker levels with the administered drug dose Biomarker_Quantification->Data_Analysis

References

Efficacy of a 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analog in Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a prominent 4-Amino-N,N-dimethylpiperidine-1-carboxamide analog, 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide , also known as AZD5363 (Capivasertib) , a potent pan-Akt inhibitor. The focus is on its performance in resistant cancer cell lines, with supporting experimental data and detailed methodologies.

Introduction

The emergence of resistance to standard cancer therapies remains a critical challenge in oncology. The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, contributing to tumor growth, proliferation, and survival, as well as mediating resistance to various treatments.[1] AZD5363 is an orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) that has shown significant promise in overcoming resistance in various cancer models.[2][3] This guide synthesizes preclinical and clinical data to offer a comprehensive overview of its efficacy.

Data Presentation: In Vitro Efficacy of AZD5363

The following tables summarize the growth inhibitory effects of AZD5363 as a single agent and in combination with other therapies in both sensitive and resistant cancer cell lines.

Table 1: Single-Agent Activity of AZD5363 in Endocrine-Resistant Breast Cancer Cell Lines [4]

Cell LineDescriptionTreatmentGI₅₀ (nmol/L)
MCF7ER+, endocrine-sensitiveAZD5363< 500
MCF7-LTEDMCF7 adapted to long-term estrogen deprivationAZD5363< 500
TamRTamoxifen-resistantAZD5363< 500
T47DER+, endocrine-sensitiveAZD5363< 500
T47D-LTEDT47D adapted to long-term estrogen deprivationAZD5363~ 100
ZR75.1ER+, endocrine-sensitiveAZD5363< 500
ZR75-LTEDZR75.1 adapted to long-term estrogen deprivationAZD5363~ 100
HCC1428ER+, endocrine-sensitiveAZD5363> 500
HCC1428-LTEDHCC1428 adapted to long-term estrogen deprivationAZD5363> 500

Table 2: Combination Efficacy of AZD5363 in Chemoresistant Ovarian and Endometrial Cancer Cell Lines [5]

Cell LineCancer TypeCombination TreatmentEffect
A2780OvarianAZD5363 + DoxorubicinSignificant sensitization to doxorubicin
A2780CPCisplatin-resistant OvarianAZD5363 + DoxorubicinCooperative sensitization to doxorubicin
ECC-1EndometrialAZD5363 + DoxorubicinEnhanced sensitivity to doxorubicin
ECC-1EndometrialAZD5363 + CisplatinEnhanced sensitivity to cisplatin

Clinical Efficacy in Resistant Tumors

Clinical trials have demonstrated the activity of capivasertib in patients with advanced solid tumors, particularly those with alterations in the PI3K/AKT pathway.

Table 3: Clinical Trial Results for Capivasertib in Resistant Cancers

TrialCancer TypePatient PopulationKey Findings
CAPItello-291 (Phase III)HR+/HER2- Advanced Breast CancerResistant to aromatase inhibitorsCombination with fulvestrant doubled median progression-free survival (7.2 vs 3.6 months)[6]
NCI-MATCH (EAY131-Y) (Phase II)Various Solid Tumors with AKT1 E17K mutationRefractory to standard treatmentObjective response rate of 28.6%, including one complete response[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of AZD5363 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with varying concentrations of AZD5363 or comparator compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, in a humidified atmosphere at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Western Blot Analysis

This protocol is used to assess the phosphorylation status of Akt and its downstream targets in response to AZD5363 treatment.[5][8]

  • Cell Lysis: Treat cells with AZD5363 for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-GSK3β and phospho-S6, overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply an enhanced chemiluminescent (ECL) substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) TSC2 TSC2 AKT->TSC2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation AZD5363 AZD5363 (Capivasertib) AZD5363->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by AZD5363.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis start Seed Resistant Cancer Cell Lines treatment Treat with AZD5363 (Dose-Response) start->treatment incubation Incubate (48-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability protein_extraction Protein Extraction & Western Blot incubation->protein_extraction data_analysis Data Analysis: - GI50 Calculation - P-Akt Levels viability->data_analysis protein_extraction->data_analysis Logical_Cascade AZD5363 AZD5363 Administration Akt_Inhibition Inhibition of Akt Kinase Activity AZD5363->Akt_Inhibition Downstream_Inhibition Decreased Phosphorylation of Downstream Targets (e.g., GSK3β, S6) Akt_Inhibition->Downstream_Inhibition Cellular_Effects Reduced Cell Proliferation & Increased Apoptosis Downstream_Inhibition->Cellular_Effects Outcome Overcoming Treatment Resistance Cellular_Effects->Outcome

References

Assessing the Therapeutic Index of 4-Aminopiperidine-Based Antifungal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Among the promising new scaffolds, 4-aminopiperidine derivatives have demonstrated potent antifungal activity, primarily by targeting the fungal ergosterol biosynthesis pathway. This guide provides a comparative assessment of the therapeutic index of these compounds, supported by experimental data and detailed methodologies, to aid in the evaluation of their potential as future drug candidates. The data presented is primarily based on a comprehensive study by Hofer et al. (2019), which details the synthesis and evaluation of a library of 4-aminopiperidine derivatives.

Quantitative Performance Analysis

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic dose and its effective therapeutic dose. A higher TI indicates a wider margin of safety. For in vitro studies, the TI can be estimated by comparing the cytotoxicity (IC50) against human cells to the antifungal activity (Minimum Inhibitory Concentration, MIC) against fungal pathogens.

The following tables summarize the antifungal activity and cytotoxicity of lead 4-aminopiperidine compounds and compare them with established antifungal agents, amorolfine and voriconazole.

Table 1: Antifungal Activity (MIC) of 4-Aminopiperidine Derivatives and Reference Drugs

CompoundC. albicans (µg/mL)C. glabrata (µg/mL)A. fumigatus (µg/mL)A. flavus (µg/mL)A. terreus (µg/mL)
2b (1-Benzyl-N-dodecylpiperidin-4-amine)1–42–42–84–8>16
3b (N-Dodecyl-1-phenethylpiperidin-4-amine)1–41–41–82–48–16
Amorolfine 4–164–164–164–164–16
Voriconazole ≤0.03–0.1250.06–40.25–10.5–10.25–1

MIC values represent the range for 80% inhibition against a panel of clinical isolates.

Table 2: Cytotoxicity (IC50) and In Vitro Therapeutic Index (TI)

CompoundCytotoxicity IC50 (HL-60 cells, µM)Cytotoxicity IC50 (HUVEC cells, µM)Cytotoxicity IC50 (MCF10A cells, µM)In Vitro TI (vs. C. albicans)In Vitro TI (vs. A. fumigatus)
2b 4.86.710.9~2.9 - 11.6~1.4 - 5.8
3b 4.97.911.4~3.0 - 12.0~1.5 - 12.0
Amorolfine 10.216.122.8~0.7 - 2.8~0.7 - 2.8
Voriconazole >50>50>50>450>56

*In Vitro TI calculated as (IC50 in HL-60 cells) / (MIC against the respective pathogen). A range is provided based on the MIC range.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the evaluated 4-aminopiperidine derivatives is the inhibition of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Disruption of its synthesis leads to membrane instability and fungal cell death. Specifically, these compounds have been shown to inhibit two key enzymes in the pathway: Sterol C14-reductase (ERG24) and Sterol C8-isomerase (ERG2) . This dual-target mechanism may contribute to their potent antifungal activity.

Ergosterol_Biosynthesis_Pathway cluster_targets Key Enzymatic Targets acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Erg1p (Squalene epoxidase) Target of Allylamines lanosterol Lanosterol squalene_epoxide->lanosterol demethylated_lanosterol 14-demethyl lanosterol lanosterol->demethylated_lanosterol Erg11p (Lanosterol 14α-demethylase) Target of Azoles ignosterol Ignosterol demethylated_lanosterol->ignosterol Erg24p (Sterol C14-reductase) Target of 4-Aminopiperidines fecosterol Fecosterol ignosterol->fecosterol episterol Episterol fecosterol->episterol Erg2p (Sterol C8-isomerase) Target of 4-Aminopiperidines ergosterol Ergosterol episterol->ergosterol Multiple Steps azoles Azoles (e.g., Voriconazole) azoles->demethylated_lanosterol aminopiperidines 4-Aminopiperidines aminopiperidines->ignosterol aminopiperidines->episterol

Figure 1: Fungal Ergosterol Biosynthesis Pathway and Drug Targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution - EUCAST Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

a. Inoculum Preparation:

  • Fungal isolates are sub-cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated to obtain fresh, mature cultures.

  • A suspension of fungal conidia or yeast cells is prepared in sterile saline containing 0.05% Tween 80.

  • The suspension is adjusted spectrophotometrically to a defined optical density, which is then diluted to achieve a final inoculum concentration of 1-5 x 10^5 CFU/mL in the test wells.

b. Microdilution Plate Preparation:

  • The test compounds and reference drugs are serially diluted (typically 2-fold) in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Each well receives 100 µL of the diluted compound.

c. Inoculation and Incubation:

  • 100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.

  • A growth control (inoculum without drug) and a sterility control (medium only) are included.

  • The plates are incubated at 35-37°C for 24-48 hours, depending on the fungal species.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥80% for yeasts, ≥90% for molds) compared to the drug-free growth control. Growth inhibition is typically determined by visual inspection or by measuring optical density with a microplate reader.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of human cells, providing a measure of cytotoxicity (IC50).

a. Cell Seeding:

  • Human cell lines (e.g., HL-60, HUVEC, MCF10A) are cultured in appropriate medium.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

b. Compound Treatment:

  • The test compounds are serially diluted in cell culture medium.

  • The medium from the cell plates is replaced with medium containing the various compound concentrations. A vehicle control (e.g., DMSO) is included.

  • Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

c. MTT Addition and Incubation:

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

d. Solubilization and Absorbance Reading:

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is incubated overnight at 37°C.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the vehicle control.

Experimental and Assessment Workflow

The overall process of assessing the therapeutic index involves a tiered approach, from initial screening to in vivo validation.

Therapeutic_Index_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment synthesis Compound Synthesis (4-Aminopiperidine Derivatives) antifungal_screening Primary Antifungal Screening (e.g., against Y. lipolytica) synthesis->antifungal_screening cytotoxicity_assay Cytotoxicity Assay (MTT on Human Cell Lines) synthesis->cytotoxicity_assay mic_determination MIC Determination (EUCAST Broth Microdilution) antifungal_screening->mic_determination therapeutic_index_calc In Vitro Therapeutic Index Calculation (IC50 / MIC) mic_determination->therapeutic_index_calc cytotoxicity_assay->therapeutic_index_calc moa_studies Mechanism of Action Studies (Ergosterol Biosynthesis Analysis) therapeutic_index_calc->moa_studies lead_selection Lead Compound Selection (Based on High TI and Potency) moa_studies->lead_selection in_vivo_toxicity In Vivo Toxicity Assessment (e.g., Galleria mellonella model) lead_selection->in_vivo_toxicity in_vivo_efficacy In Vivo Efficacy Study (Infection Model) lead_selection->in_vivo_efficacy pk_pd_studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vivo_efficacy->pk_pd_studies final_candidate Potential Drug Candidate pk_pd_studies->final_candidate

Figure 2: Workflow for Assessing the Therapeutic Index of Antifungal Compounds.

Conclusion

The 4-aminopiperidine scaffold represents a promising starting point for the development of novel antifungal agents. The lead compounds, such as 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b), exhibit potent, broad-spectrum antifungal activity, in some cases superior to the established drug amorolfine. While their in vitro therapeutic indices are narrower than that of voriconazole, they show a favorable comparison to amorolfine, indicating a potentially acceptable safety margin. Their dual-targeting mechanism within the essential ergosterol biosynthesis pathway may also present a higher barrier to the development of resistance. Further optimization of this scaffold to improve selectivity for fungal enzymes over their mammalian counterparts could lead to the development of highly effective and safe antifungal drugs. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of these and other novel antifungal candidates.

Safety Operating Guide

Prudent Handling and Disposal of 4-Amino-N,N-dimethylpiperidine-1-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Amino-N,N-dimethylpiperidine-1-carboxamide based on general principles of laboratory safety and information from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS 412356-47-9) was not available at the time of writing. Therefore, all personnel must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this chemical. The information provided here is not a substitute for a substance-specific risk assessment.

Hazard Profile of Structurally Similar Compounds

To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to understand the potential hazards associated with this compound. In the absence of a specific SDS, the hazard profile of structurally related piperidine derivatives can provide valuable insights. The following table summarizes the known hazards of similar compounds.

Hazard Classification4-(Dimethylamino)piperidine[1][2]1-Amino-4-methylpiperazine[3][4][5][6]General Piperidine Derivatives[7][8]
Acute Toxicity Harmful if swallowed.[2]Harmful if swallowed or inhaled.[4]Toxic in contact with skin or if inhaled.[7]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]Causes skin irritation.[3][5]Causes severe skin burns and eye damage.[7]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Causes serious eye irritation.[3]Causes serious eye damage.[7]
Flammability Not specified.Combustible liquid.[3]Highly flammable liquid and vapour.[7]
Specific Target Organ Toxicity May cause respiratory irritation.[1]May cause respiratory irritation.[9]Not specified.
Sensitization Not specified.Light and air sensitive.[3]Not specified.
Incompatible Materials Oxidizing agents.[1]Strong oxidizing agents.Strong oxidizing agents, acids.[10]
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide, Nitrogen oxides.Nitrogen oxides, Carbon monoxide, Carbon dioxide.Carbon monoxide, Carbon dioxide, Nitrogen oxides.

Essential Personal Protective Equipment (PPE)

Given the hazardous nature of similar compounds, a comprehensive suite of personal protective equipment is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation before use and changed frequently.

  • Body Protection: A flame-retardant laboratory coat that is fully buttoned is necessary to protect against incidental skin contact.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The following is a general, step-by-step guide.

  • Waste Identification and Segregation:

    • Identify the waste as a non-halogenated organic amine compound.

    • Segregate the waste from other chemical waste streams, particularly from oxidizing agents and strong acids, to prevent hazardous reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should include the full chemical name ("this compound"), the CAS number (412356-47-9), and the appropriate hazard pictograms (e.g., corrosive, irritant, flammable, based on the assessment of similar compounds).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.

    • Ensure the storage area is away from heat, sparks, and open flames.[10]

  • Waste Manifest and Pickup:

    • Complete a hazardous waste manifest form as required by your institution's EHS department.

    • Schedule a pickup with a licensed hazardous waste disposal contractor.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team immediately.

    • Do not allow the chemical to enter drains or waterways.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

Chemical Waste Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Chemical Waste Generated identify Identify Chemical (this compound) start->identify assess Assess Hazards (Consult SDS of similar compounds, EHS) identify->assess ppe Wear Appropriate PPE assess->ppe segregate Segregate from Incompatible Materials ppe->segregate container Select Compatible Waste Container segregate->container label_container Label Container with Chemical Name, CAS, Hazards container->label_container store Store in Designated Satellite Accumulation Area label_container->store manifest Complete Waste Manifest store->manifest pickup Arrange for Licensed Hazardous Waste Pickup manifest->pickup end Proper Disposal pickup->end

Caption: A flowchart outlining the key steps for the safe handling and disposal of chemical waste in a laboratory setting.

By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-Amino-N,N-dimethylpiperidine-1-carboxamide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative, risk-averse approach based on handling potent compounds of unknown toxicity is mandatory.[1] The following procedures are based on best practices for handling novel chemical entities and structurally related compounds.

Immediate Safety and Handling Plan

Safe handling of this compound requires stringent controls to prevent exposure through inhalation, skin contact, and ingestion.[1] All operations should be conducted within a certified chemical fume hood or a suitable containment device like a glove box.[1] A systematic workflow is crucial to ensure safety and prevent contamination.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize exposure. The required PPE varies based on the laboratory activity and potential for exposure.

Activity Required PPE Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)[1]- Face shield[1]- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)[1]- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated. The outer glove should be removed and disposed of immediately after handling the compound.[1]

Experimental Protocols

Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared container.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

  • Treat all disposable materials used in the process as contaminated waste.

Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[2]

  • Wear appropriate PPE for moderate-hazard activities.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Contaminated PPE Dispose of as hazardous waste. Remove and dispose of the outer pair of gloves immediately after handling.[1]

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and regulations.

Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill For a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[4] For a large spill, evacuate the area and contact your institution's EHS department. Avoid breathing dust.[4]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Prep Solution Prep Weighing->Solution Prep Experiment Experiment Solution Prep->Experiment Decontaminate Decontaminate Experiment->Decontaminate Waste Disposal Waste Disposal Decontaminate->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Step-by-step workflow for handling the compound.

References

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